2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Description
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Properties
IUPAC Name |
2-(5-phenyltetrazol-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-11-8(16)6-15-13-9(12-14-15)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGCMVQLJYKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351517 | |
| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67037-01-8 | |
| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide?
An In-Depth Technical Guide to 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, and analytical characterization. Emphasis is placed on its role as a versatile synthetic intermediate, leveraging the unique bioisosteric properties of the tetrazole ring and the reactive potential of the hydrazide moiety. The guide further explores the established biological significance of the 5-phenyltetrazole scaffold and the therapeutic potential of its derivatives, particularly in the context of inflammatory diseases. All methodologies and mechanistic discussions are grounded in referenced scientific literature to ensure technical accuracy and trustworthiness.
Core Concepts: The 5-Phenyl-2H-Tetrazole Scaffold
This compound (CAS: 67037-01-8) is a synthetic organic molecule built upon a 2,5-disubstituted tetrazole core.[1][2] The significance of this compound stems from the convergence of two critical chemical functionalities: the 5-phenyl-2H-tetrazole ring and the acetohydrazide side chain.
-
The Tetrazole Ring: This five-membered aromatic ring containing four nitrogen atoms is a cornerstone of modern medicinal chemistry. Its prominence is largely due to its function as a bioisosteric analog of the carboxylic acid group.[3][4] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by resisting in-vivo degradation pathways that target carboxylic acids.[5] The high nitrogen content also allows for a multitude of hydrogen bonding interactions with biological targets.[3] Numerous FDA-approved drugs, such as the antihypertensive agent Losartan, feature a tetrazole ring, underscoring its therapeutic relevance.[3]
-
The Acetohydrazide Moiety: The -CH2-C(=O)NHNH2 group is a highly versatile functional handle. The terminal amine is a potent nucleophile, making this compound an ideal precursor for the synthesis of a diverse array of more complex molecules, including Schiff bases, oxadiazoles, pyrazoles, and other bioactive scaffolds.[4][6]
Physicochemical Properties and Spectroscopic Profile
The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 67037-01-8 | [1][2] |
| Molecular Formula | C₉H₁₀N₆O | [1][2] |
| Molecular Weight | 218.215 g/mol | [1] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 212 °C |[4][6] |
Spectroscopic Characterization
The structural confirmation relies on standard analytical techniques that probe the molecule's covalent framework and functional groups.[6]
Table 2: Key Spectroscopic Data for Structural Elucidation
| Technique | Feature | Observed Signal (DMSO-d₆) | Interpretation | Source |
|---|---|---|---|---|
| FTIR | Stretching (cm⁻¹) | 3307, 3132 | N-H stretching of -NH₂ and -NH- groups | [6] |
| 1659 | C=O (Amide I) stretching of the hydrazide | [6] | ||
| 1608 | C=N stretching within the tetrazole ring | [6] | ||
| ¹H NMR | Chemical Shift (δ ppm) | 9.65 (s, 1H) | Amide proton (-C(=O)NH-) | [6] |
| 8.08-8.05 (m, 2H) | Aromatic protons (ortho to C-tetrazole) | [6] | ||
| 7.61-7.55 (m, 3H) | Aromatic protons (meta, para) | [6] | ||
| 5.45 (s, 2H) | Methylene protons (-N-CH₂-C=O) | [6] | ||
| 4.46 (s, 2H) | Amine protons (-NH₂) | [6] | ||
| ¹³C NMR | Chemical Shift (δ ppm) | 164.62 | Carbonyl carbon (C=O) | [6] |
| 164.24 | Tetrazole ring carbon (C5) | [6] | ||
| 131.28, 129.84, 126.82, 124.89 | Phenyl ring carbons | [6] |
| | | 54.14 | Methylene carbon (-N-CH₂-C=O) |[6] |
Mass Spectrometry Insights: High-resolution mass spectrometry (HRMS) confirms the elemental composition. A characteristic fragmentation pattern for 2,5-disubstituted tetrazoles involves the facile elimination of a nitrogen molecule (N₂) upon ionization, which is a key diagnostic feature.[3]
Synthesis and Experimental Protocols
The synthesis of this compound is a robust, two-step process commencing from commercially available 5-phenyl-1H-tetrazole. The procedure is designed for high efficiency and purity.
Caption: Two-step synthesis of the title compound.
Protocol 1: Synthesis of Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (Intermediate 2)
-
Rationale: This step involves an N-alkylation of the 5-phenyl-1H-tetrazole ring. The choice of acetonitrile as a polar aprotic solvent and potassium carbonate as a mild base facilitates the nucleophilic substitution reaction where the tetrazole anion attacks the electrophilic carbon of methyl chloroacetate. The reaction regioselectively favors alkylation at the N2 position of the tetrazole ring.
-
Methodology:
-
To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methyl chloroacetate (1.1 eq).[6]
-
Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from n-hexane to yield the pure ester intermediate as a white crystalline solid.[6]
-
Protocol 2: Synthesis of this compound (Target Compound 3)
-
Rationale: This transformation is a classic nucleophilic acyl substitution known as hydrazinolysis. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester intermediate. Methanol is an excellent solvent as it readily dissolves the ester and is compatible with hydrazine. The reaction is typically high-yielding and proceeds cleanly at room temperature.
-
Methodology:
-
Dissolve the methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate intermediate (1.0 eq) in dry distilled methanol.[4][6]
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.[6]
-
The product typically precipitates out of the solution upon formation.
-
Collect the white crystalline solid by filtration and wash with cold methanol to obtain the pure this compound.[4][6]
-
Chemical Reactivity and Derivatization
The primary value of this compound in drug development lies in its utility as a scaffold for generating chemical libraries. The terminal -NH₂ of the hydrazide is a key reactive site for building molecular diversity.
Caption: Role of AOC3 in inflammation and site of inhibition.
Broad-Spectrum Biological Potential
The tetrazole nucleus is associated with a wide array of pharmacological activities. [5]Derivatives synthesized from this compound could foreseeably be screened for various biological effects, including:
-
Antibacterial and Antifungal Activity [4][5]* Anticonvulsant Activity [4][5]* Anti-inflammatory and Analgesic Effects [4]* Antihypertensive Properties [4][7]* Anticancer Activity [5]
Safety, Handling, and Storage
-
Usage: This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. [1]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Thermal Stability: Researchers should be aware that some 2,5-disubstituted tetrazoles can undergo thermal decomposition with the elimination of nitrogen gas. [3]While specific data for this hydrazide is not available, caution should be exercised when heating the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound is a well-characterized and readily synthesizable molecule that serves as a high-value scaffold in medicinal chemistry. Its strategic design, combining the metabolically robust 5-phenyltetrazole bioisostere with the synthetically versatile acetohydrazide linker, makes it an ideal starting point for the development of novel therapeutic agents.
Future research should focus on leveraging this scaffold to build diverse chemical libraries. Systematic derivatization followed by high-throughput screening against targets like AOC3, microbial enzymes, or cancer-related kinases could lead to the discovery of new lead compounds. The continued exploration of molecules derived from this core will undoubtedly contribute to the advancement of drug discovery programs targeting a spectrum of human diseases.
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Ostrovskii, V. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Available at: [Link]
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Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 436-442. Available at: [Link]
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Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. ResearchGate. Public Full-text. Available at: [Link]
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Kumar, D. & Kumar, N. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 196-205. Available at: [Link]
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Galster, M., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. Available at: [Link]
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Galster, M., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Wiley Online Library. Available at: [Link]
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Wang, X-F., et al. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1142. Available at: [Link]
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Noreen, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a heterocyclic compound of interest to researchers in drug discovery and development. This document is designed for professionals with a foundational understanding of analytical chemistry, offering not just procedural steps but the underlying scientific rationale for each analytical choice.
Introduction
This compound belongs to the tetrazole class of compounds, which are significant in medicinal chemistry, often serving as bioisosteres for carboxylic acid groups.[1] The accurate determination of its molecular structure is paramount for understanding its chemical properties, potential biological activity, and for ensuring the integrity of subsequent research and development efforts. This guide will detail a multi-faceted analytical approach, integrating data from synthesis, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to unequivocally confirm the molecule's identity and structure.
Part 1: Synthesis and Preliminary Characterization
A logical starting point for structure elucidation is an understanding of the synthetic pathway, as it provides a hypothetical structure to be confirmed. The synthesis of this compound is typically achieved in a three-step process starting from 5-phenyl-1H-tetrazole.[1][2]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 5-phenyl-2H-tetrazole. This precursor can be synthesized from benzonitrile and sodium azide.[3]
-
Step 2: Synthesis of methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. 5-phenyl-2H-tetrazole is reacted with methyl 2-chloroacetate in the presence of a base.[4]
-
Step 3: Synthesis of this compound. The methyl ester from the previous step is then treated with hydrazine hydrate.[2]
The reaction progress at each stage should be monitored by Thin Layer Chromatography (TLC) to ensure completion.
Part 2: Spectroscopic and Spectrometric Analysis
A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure determination.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation patterns, which can help in identifying structural motifs.[6]
Expected Molecular Ion Peak: For this compound (C₉H₁₀N₆O), the expected exact mass would be calculated for the protonated molecule [M+H]⁺.[7]
| Ion | Calculated m/z |
| [C₉H₁₁N₆O]⁺ | 219.0994 |
-
Rationale: High-resolution mass spectrometry (HRMS) is crucial here. Observing a molecular ion peak corresponding to this calculated m/z with high accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the molecule.[8]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
-
A small sample of the synthesized compound is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3307 | -NH₂ | Asymmetric Stretch |
| 3132 | -NH | Stretch |
| ~3050 | Aromatic C-H | Stretch |
| ~2950 | Aliphatic C-H | Stretch |
| ~1650 | C=O (Amide I) | Stretch |
| ~1600, 1480 | Aromatic C=C | Stretch |
| ~1550 | N-H (Amide II) | Bend |
| ~1300-1400 | N=N | Stretch |
-
Data Interpretation: The presence of distinct peaks around 3307 cm⁻¹ and 3132 cm⁻¹ is indicative of the primary amine (-NH₂) and the secondary amine (-NH) of the hydrazide moiety.[1] The strong absorption around 1650 cm⁻¹ confirms the presence of a carbonyl group (amide). The bands in the 1600-1480 cm⁻¹ region suggest the presence of the phenyl ring.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[10]
Expected ¹H NMR Signals (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.65 | Singlet | 1H | -NH- |
| ~7.9-8.1 | Multiplet | 2H | ortho-protons of phenyl ring |
| ~7.5-7.7 | Multiplet | 3H | meta- and para-protons of phenyl ring |
| ~5.5 | Singlet | 2H | -CH₂- |
| ~4.46 | Singlet | 2H | -NH₂ |
-
Rationale: The downfield chemical shifts of the phenyl protons are due to the deshielding effect of the aromatic ring current. The methylene protons are adjacent to the electron-withdrawing tetrazole ring, hence their downfield shift. The labile protons of the hydrazide group appear as singlets and their chemical shifts can be concentration and temperature-dependent. The specific values of 9.65 ppm for -NH and 4.46 ppm for -NH₂ have been reported in the literature for this compound.[1]
Expected ¹³C NMR Signals (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~164.6 | C=O |
| ~163 | C₅ (tetrazole ring) |
| ~130 | para-C of phenyl ring |
| ~129 | ortho-C of phenyl ring |
| ~127 | meta-C of phenyl ring |
| ~125 | ipso-C of phenyl ring |
| ~50 | -CH₂- |
-
Rationale: The carbonyl carbon of the hydrazide appears significantly downfield. The carbon of the tetrazole ring attached to the phenyl group is also in the aromatic region. The chemical shifts of the phenyl carbons are characteristic. The methylene carbon is expected in the aliphatic region. A reported value for the carbonyl carbon is 164.62 ppm.[1]
Part 3: Advanced Structural Confirmation with 2D NMR
To unequivocally connect the different fragments of the molecule, 2D NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates directly bonded carbon and proton atoms.[11]
Expected HSQC Correlations:
-
A cross-peak between the proton signal at ~5.5 ppm and the carbon signal at ~50 ppm, confirming the -CH₂- group.
-
Cross-peaks connecting the aromatic proton signals (~7.5-8.1 ppm) to their corresponding aromatic carbon signals (~127-130 ppm).
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[11]
Key Expected HMBC Correlations:
-
The methylene protons (~5.5 ppm) should show a correlation to the tetrazole carbon (~163 ppm) and the carbonyl carbon (~164.6 ppm). This is a critical correlation that links the acetohydrazide moiety to the tetrazole ring.
-
The ortho-protons of the phenyl ring (~7.9-8.1 ppm) should show a correlation to the tetrazole carbon (~163 ppm), confirming the attachment of the phenyl ring to the tetrazole.
-
The -NH proton (~9.65 ppm) should show a correlation to the carbonyl carbon (~164.6 ppm).
Part 4: Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Workflow for the structure elucidation of this compound.
Part 5: Final Structure and Conclusion
The convergence of data from all the aforementioned analytical techniques provides an unambiguous confirmation of the structure of this compound.
Caption: Confirmed structure of this compound.
This systematic approach, combining synthesis, mass spectrometry, and a suite of NMR techniques, ensures the scientific rigor required in the fields of chemical research and drug development. Each piece of data acts as a self-validating check on the others, leading to a high degree of confidence in the final structural assignment.
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. Available at: [Link]
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2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. Available at: [Link]
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Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization - ResearchGate. Available at: [Link]
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Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization - TÜBİTAK Academic Journals. Available at: [Link]
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Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. Available at: [Link]
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FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. - ResearchGate. Available at: [Link]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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An In-depth Technical Guide to 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (CAS No. 67037-01-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates its chemical identity, synthesis, and physicochemical properties. Furthermore, it delves into the pharmacological significance of the tetrazole and hydrazide moieties, exploring the compound's potential as a versatile scaffold for the synthesis of novel bioactive molecules. Particular emphasis is placed on its role as a precursor for N-acyl/aroyl derivatives and its potential application as an inhibitor of Amine Oxidase Copper Containing 3 (AOC3), a key enzyme in inflammatory processes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of tetrazole-based compounds for therapeutic applications.
Chemical Identity and Physicochemical Properties
This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67037-01-8 | [2][3] |
| Molecular Formula | C₉H₁₀N₆O | [2][3] |
| Molecular Weight | 218.215 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 212 °C | [1] |
| SMILES | C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN | [3] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process, commencing from the corresponding tetrazole-ester. The general synthetic scheme is outlined below.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
The synthesis of this compound (3) is achieved through the hydrazinolysis of its corresponding ester precursor (2).[1]
Materials:
-
Tetrazole-ester (2)
-
Hydrazine hydrate
-
Dry distilled methanol
Procedure:
-
Dissolve the tetrazole-ester (2) (1.0 mmol) in 10 mL of dry distilled methanol.
-
To this solution, add hydrazine hydrate.
-
The reaction mixture is then processed to isolate the product.
-
The resulting white crystalline solid is the target compound, this compound (3), which can be obtained in high yield (approximately 95%).[1]
Structural Characterization
The chemical structure of the synthesized compound and its derivatives is confirmed using a combination of spectroscopic techniques.[1][4] These include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the carbon-hydrogen framework.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
For instance, in the ¹³C NMR spectrum of N-acyl derivatives, characteristic signals for the methylene carbon (CH₂), the tetrazole ring carbon, and the carbonyl carbons (C=O) can be observed, confirming the successful acylation.[1]
Rationale for Scientific Interest
The significant interest in this compound stems from the established biological activities of its core heterocyclic systems: the tetrazole ring and the hydrazide functional group.
The Tetrazole Moiety: A Bioisostere of Carboxylic Acid
The tetrazole ring is a well-known bioisostere of the carboxylic acid group.[1][5] This substitution can lead to improved metabolic stability and enhanced biological activity.[5] Tetrazole derivatives have demonstrated a wide array of pharmacological properties, including:
-
Antibacterial[1]
-
Antifungal[1]
-
Anticonvulsant[1]
-
Analgesic[1]
-
Anti-inflammatory[1]
-
Hypoglycemic[1]
-
Antihypertensive[1]
Prominent drugs containing a tetrazole ring include the antihypertensive agent losartan and the cephalosporin antibiotic latamoxef.[5]
The Hydrazide Functional Group: A Versatile Synthetic Handle
The hydrazide moiety in this compound serves as a crucial precursor for the synthesis of a variety of other bioactive heterocyclic scaffolds.[4] These include oxadiazoles, thiadiazoles, Schiff bases, pyrazoles, and triazoles.[4] This synthetic versatility allows for the generation of diverse chemical libraries for drug discovery programs.[1]
Applications in Drug Development
Precursor for Novel N-acyl/aroyl Derivatives
A primary application of this compound is its use as a starting material for the synthesis of novel N-acyl/aroyl derivatives.[1][4] This is typically achieved by reacting the hydrazide with various aroyl, heterocyclyl, or alkanoyl chlorides.[1]
Caption: Workflow for the synthesis of N-acyl/aroyl derivatives.
-
Synthesize the desired acyl/aroyl chlorides by refluxing the corresponding acids in thionyl chloride for 25-30 minutes.[1]
-
Dissolve this compound (3) (0.1 mmol) in dry dimethylformamide (DMF) at room temperature.[1]
-
Slowly add the acid chloride (0.1 mmol) to the stirred solution.[1]
-
Continue stirring the reaction mixture for an additional 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into an excess of cold water to precipitate the solid product.[1]
-
Filter the precipitate and wash it with methanol.[1]
-
Further purify the solid by recrystallization from ethanol or methanol to obtain the pure N-acyl/aroyl derivatives.[1]
Potential as Inhibitors of Amine Oxidase Copper Containing 3 (AOC3)
Recent research has highlighted the potential of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides as inhibitors of Amine Oxidase Copper Containing 3 (AOC3).[6] AOC3, also known as semicarbazide-sensitive amine oxidase or vascular adhesion protein-1, is an enzyme implicated in inflammatory diseases.[6] It facilitates the transmigration of inflammatory cells from blood vessels into tissues.[6] Therefore, inhibitors of AOC3 are promising candidates for new anti-inflammatory therapies.[6]
The research in this area involved replacing the amino group of a known AOC3 substrate with a hydrazide moiety, leading to the development of potent inhibitors.[6] This suggests that this compound and its derivatives could be valuable lead compounds in the development of novel anti-inflammatory drugs.
Caption: Proposed mechanism of AOC3 inhibition for therapeutic benefit.
Conclusion
This compound is a compound of considerable synthetic utility and pharmacological potential. Its straightforward synthesis, coupled with the inherent biological significance of its constituent tetrazole and hydrazide moieties, makes it an attractive scaffold for the development of novel therapeutic agents. The demonstrated potential of its derivatives as AOC3 inhibitors opens a promising avenue for the discovery of new anti-inflammatory drugs. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule.
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). (2022). PubMed. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Introduction: Contextualizing a Versatile Synthetic Intermediate
2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (CAS No. 67037-01-8) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Structurally, it features a stable 5-phenyl-2H-tetrazole core linked to an acetohydrazide moiety. This unique combination of functional groups makes it a valuable and versatile precursor for the synthesis of more complex molecular architectures, including various N-acyl/aroyl derivatives and other bioactive scaffolds like oxadiazoles and triazoles.[3][4]
The tetrazole ring itself is a cornerstone of modern medicinal chemistry. It is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, offering a similar pKa range but with enhanced lipophilicity, which can improve membrane penetration and pharmacokinetic profiles.[5] Derivatives of 5-phenyl-2H-tetrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory functions.[6][7][8]
A thorough understanding of the fundamental physicochemical properties of this compound is therefore not merely an academic exercise. For the drug development professional, these parameters—solubility, lipophilicity (LogP), and ionization constant (pKa)—are critical determinants of a molecule's behavior in biological systems. They govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting bioavailability, efficacy, and potential toxicity. This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven protocols for the experimental determination of its most critical, yet currently unpublished, physicochemical parameters.
Molecular Structure, Synthesis, and Spectroscopic Identity
The unambiguous identification of a compound is the bedrock of all subsequent analysis. The molecular formula of the title compound is C₉H₁₀N₆O, with a corresponding molar mass of 218.215 g/mol .[1] It is typically synthesized via the reaction of a tetrazole-ester intermediate with hydrazine hydrate, a robust and high-yield conversion.[3][4]
Caption: Synthetic route to the title compound.
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented below, derived from published literature, provides a definitive fingerprint for the molecule.[3]
| Property | Value / Observation | Significance |
| Appearance | White crystalline solid | Indicates high purity and a stable crystalline lattice. |
| Melting Point | 212 °C | A sharp melting point is a key indicator of purity.[3][4] |
| FTIR (cm⁻¹) | 3307, 3132 (N-H); 1659 (C=O); 1608 (C=N); 1280 (N=N-N) | Confirms the presence of the hydrazide (-NHNH₂) and carbonyl groups, as well as the characteristic vibrations of the tetrazole ring.[3] |
| ¹H NMR (DMSO-d₆, ppm) | 9.65 (s, 1H, -NH); 8.05-8.08 (m, 2H, Ar-H); 7.55-7.61 (m, 3H, Ar-H); 5.45 (s, 2H, -CH₂-); 4.46 (s, 2H, -NH₂) | Provides a precise map of the proton environment, confirming the number and connectivity of non-exchangeable and exchangeable protons.[3] |
| ¹³C NMR (DMSO-d₆, ppm) | 164.85 (tetrazole C); 126.24, 124.89 (Ar-C); 54.14 (-CH₂-) | Corroborates the carbon skeleton of the molecule. The exact assignment of the carbonyl carbon was not specified in the primary reference but is expected in the 165-170 ppm range.[3] |
| Mass Spec. (Expected) | [M+H]⁺ at m/z 219.09 | While not explicitly reported for this molecule, related 2,5-disubstituted tetrazoles show fragmentation via the loss of a stable N₂ molecule, which would be a key diagnostic peak.[9] |
Core Physicochemical Properties: A Guide to Experimental Determination
While spectroscopic data confirms identity, the following physicochemical properties dictate the compound's utility in a pharmaceutical context.
Solubility
Scientific Rationale: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in plasma for therapeutic effect. Poor solubility is a primary cause of failure for many drug candidates. The determination of solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) is a critical step in pre-formulation studies.
Current Status: Quantitative solubility data for this compound is not available in peer-reviewed literature. The synthesis protocols note its precipitation from water and washing with methanol, qualitatively suggesting low solubility in these polar solvents.[3][4]
Protocol for Experimental Determination (Shake-Flask Method, OECD 105): This protocol describes a self-validating system for determining thermodynamic solubility, considered the gold standard for its accuracy and reliability.
-
Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of the solid compound to several glass vials containing a known volume of the PBS buffer. Expertise Note: Using an amount that ensures solid material remains after equilibration is crucial for confirming that saturation has been achieved.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate the samples for a minimum of 24-48 hours. Trustworthiness Note: A preliminary kinetic study should be performed to determine the time required to reach equilibrium, often by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield the same concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or µM.
Caption: Workflow for thermodynamic solubility testing.
Lipophilicity (LogP & LogD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a master parameter in drug design. It influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. The partition coefficient (P) is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase. LogP refers to this ratio for the neutral species, while LogD accounts for both neutral and ionized species at a specific pH. For orally administered drugs, a LogP value below 5 is one of Lipinski's "Rule of Five" guidelines for good bioavailability.[10]
Current Status: No experimental LogP or LogD value has been published for this compound. Based on its structure, the phenyl ring contributes significantly to its lipophilicity. The tetrazole ring, while polar, is known to be more lipophilic than a corresponding carboxylate group, which would likely place this molecule in a favorable range for drug development.[5]
Protocol for Experimental Determination (Shake-Flask Method, OECD 107):
-
Phase Preparation: Use n-octanol and a pH 7.4 buffer (e.g., PBS) as the lipid and aqueous phases, respectively. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then separating the layers. Expertise Note: Pre-saturation is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual miscibility.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its solubility limit.
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (common ratios are 1:1, 2:1, or 1:2, depending on the expected LogD).
-
Equilibration: Cap the vial and shake gently at a constant temperature for several hours until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: The LogD₇.₄ is calculated as: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Ionization Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which 50% of the compound is in its ionized form. This is paramount, as the ionization state dramatically affects solubility, permeability, and interaction with biological targets. The acetohydrazide group (-CONHNH₂) is basic and will be protonated at low pH. The 2-substituted tetrazole ring lacks the acidic N-H proton found in 1H-tetrazoles, and is therefore not acidic and generally considered a neutral, stable scaffold.[5]
Current Status: The pKa of this compound has not been experimentally determined. The key ionizable group is the terminal -NH₂ of the hydrazide, which is expected to have a basic pKa.
Protocol for Experimental Determination (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol) if solubility is low.
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain a constant temperature and stir the solution gently under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa. The titrator will record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, which can be identified from the point of maximum inflection on the first derivative of the curve. Specialized software is used for precise calculation.
Significance in the Drug Discovery & Development Cascade
The physicochemical properties of a molecule like this compound are not isolated data points; they are interconnected predictors of its ultimate success as a drug candidate. The relationship between these core properties and the ADME profile is fundamental to modern, property-based drug design.
Caption: Interplay of core properties and ADME outcomes.
-
Absorption: For oral administration, the compound must first dissolve (governed by solubility ) and then permeate the gut wall (governed by lipophilicity ). The pKa determines its charge state in the varying pH of the GI tract, influencing both solubility and permeability.
-
Distribution: Once absorbed, lipophilicity dictates how the compound distributes into tissues versus remaining in the bloodstream. Highly lipophilic compounds may accumulate in fatty tissues, while highly polar compounds may be restricted to the plasma.
-
Metabolism & Excretion: The metabolic stability of the 2-substituted tetrazole ring is a key advantage.[5] The overall lipophilicity and structure will determine its susceptibility to metabolic enzymes (e.g., in the liver), and its water solubility will influence the rate of renal excretion.
Conclusion
This compound is a well-characterized synthetic intermediate with established spectroscopic credentials and a clear route of synthesis. Its value lies in its potential as a scaffold for creating novel drug candidates, leveraging the favorable properties of the tetrazole ring.[3][4] However, a comprehensive public profile of its key physicochemical properties—solubility, pKa, and LogD—is currently incomplete.
For any research program utilizing this molecule or its derivatives in a biological context, the experimental determination of these parameters is not optional; it is a prerequisite for rational drug design and interpretation of biological data. The protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data essential for advancing compounds from the bench to potential clinical applications.
References
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Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 855-867. Available at: [Link]
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TÜBİTAK Academic Journals. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Available at: [Link]
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Lyakhov, A. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Available at: [Link]
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Galster, F., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. Available at: [Link]
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PubMed. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Available at: [Link]
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Bozorov, K., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Combinatorial Science, 21(8), 507-545. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Derivatives
Abstract
The confluence of the tetrazole ring, a well-established carboxylic acid bioisostere, with the versatile hydrazide functionality presents a rich scaffold for medicinal chemistry. This guide provides a comprehensive exploration of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide derivatives, a class of compounds demonstrating a wide spectrum of biological activities. We will delve into the synthetic rationale, detailed experimental protocols, and an analysis of their antimicrobial, antifungal, and anticancer properties. The narrative emphasizes the structure-activity relationships that govern their efficacy and the potential mechanisms underpinning their therapeutic promise. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.
Introduction: The Strategic Fusion of Tetrazole and Hydrazide Moieties
In the landscape of medicinal chemistry, the design of novel molecular entities often hinges on the strategic combination of pharmacologically significant functional groups. The this compound core is a prime example of such a design.
-
The Tetrazole Ring: This five-membered, nitrogen-rich heterocycle is a cornerstone of modern drug design.[1][2] Its physicochemical properties, particularly its pKa which is comparable to that of a carboxylic acid, allow it to act as a metabolically stable bioisostere for the carboxylate group.[2][3] This substitution can significantly enhance pharmacokinetic profiles by improving solubility, membrane permeability, and resistance to metabolic degradation.[2] Furthermore, the tetrazole nucleus itself is associated with a vast array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive effects.[3][4]
-
The Hydrazide Functionality (-CONHNH₂): The acetohydrazide linker is not merely a spacer. It is a highly reactive and versatile chemical handle, serving as a key precursor for synthesizing a multitude of other bioactive scaffolds such as Schiff bases, oxadiazoles, pyrazoles, and triazoles.[3][5] This synthetic accessibility allows for the creation of large, diverse libraries of compounds from a single intermediate, which is crucial for structure-activity relationship (SAR) studies. Moreover, the hydrazide-hydrazone moiety is a recognized pharmacophore in many antimicrobial and anticancer agents.[6]
The strategic amalgamation of these two moieties yields a molecular framework with inherent potential for diverse biological interactions and amenability to extensive chemical modification, making it a subject of significant interest for drug discovery programs.[3][5]
Synthesis and Characterization
The synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides is a robust and efficient process, typically achieved through a multi-step sequence starting from readily available materials. The general pathway involves the formation of the core acetohydrazide intermediate, which is then derivatized.[3][5]
General Synthetic Pathway
The overall synthetic strategy is outlined below. The key steps involve the initial formation of a tetrazole ester, followed by hydrazinolysis to create the crucial acetohydrazide intermediate. This intermediate is then acylated with various acid chlorides to produce the final target derivatives.[3][7]
Experimental Protocol: Synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides (4a-j)
This protocol is a representative procedure adapted from established methodologies.[3]
Materials:
-
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (Intermediate 2)
-
Hydrazine hydrate (80% or 99%)
-
Dry Methanol
-
Dry Dimethylformamide (DMF)
-
Various aroyl/heterocyclyl or alkanoyl chlorides
-
Deionized water
-
Ethanol/Methanol for recrystallization
Step 1: Synthesis of this compound (3)
-
Dissolve the tetrazole-ester (2) (1.0 mmol) in approximately 10 mL of dry distilled methanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 mmol, 2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the resulting white solid, wash with water, and dry under vacuum to yield the pure acetohydrazide intermediate (3).[3]
Step 2: General Procedure for the Synthesis of N-acyl/aroyl Derivatives (4a-j)
-
Dissolve the this compound (3) (0.1 mmol) in a minimal amount of dry DMF at room temperature in a flask equipped with a magnetic stirrer.
-
Slowly add the desired acid chloride (0.1 mmol) to the stirred solution.
-
Continue stirring the reaction mixture for an additional 30-60 minutes at room temperature.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into an excess of cold water.
-
The solid product will precipitate out. Filter the solid and wash thoroughly with water and then with a small amount of cold methanol to remove impurities.[3]
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/methanol) to afford the pure N-acyl/aroyl derivative.[3]
Self-Validation and Characterization: The structure and purity of the synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
FTIR Spectroscopy: To confirm the presence of key functional groups (N-H, C=O, N=N, C=N).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the proton and carbon environments.
-
Mass Spectrometry (GC-MS or ESI-MS): To determine the molecular weight of the compounds.
-
Elemental Analysis: To confirm the empirical formula.
Biological Activities and Mechanistic Insights
Derivatives of the this compound scaffold have been evaluated for a range of biological activities, demonstrating their potential as versatile therapeutic agents.
Antimicrobial and Antifungal Activity
The tetrazole nucleus is a well-documented pharmacophore in antimicrobial drug discovery.[4] Its derivatives have shown substantial inhibitory activity against various bacterial and fungal strains.[1][8]
Causality of Activity: The antifungal mechanism of many azole-containing compounds, such as the widely used fluconazole, involves the inhibition of ergosterol biosynthesis.[9] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane porosity and cell death. It is hypothesized that tetrazole-acylhydrazone derivatives may act via a similar mechanism.[9] For antibacterial action, proposed mechanisms include the disruption of protein synthesis or the inhibition of DNA replication.[1]
Experimental Protocol: Agar Well Diffusion Assay
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Uniformly spread the inoculum over the surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
-
Add a specific concentration (e.g., 100 µg/mL) of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) and a standard antifungal (e.g., Fluconazole) as positive controls, and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours (bacteria) or at 28°C for 48 hours (fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Data Summary: While specific data for N-acyl derivatives of this compound is limited in the provided search results, related tetrazole-acylhydrazone series have been synthesized and tested, showing that activity is highly dependent on the nature and position of substituents on the phenyl ring.[9] For instance, the presence of chloro-substituents has been shown to modulate antifungal activity.[9]
| Compound Type | Target Organism | Activity Noted | Reference |
| Tetrazole-acylhydrazones | Candida species | Moderate to good antifungal activity, dependent on phenyl substituents. | |
| Thiazole-tetrazole hybrids | Bacteria & Fungi | Thiazole-attached derivatives showed more activity than piperazine-attached ones. | [10] |
| Phenyl(2H-tetrazol-5-yl)methanamine | C. albicans, A. niger | Some derivatives showed good activity at 500-750 μg/ml. |
Anticancer Activity
Tetrazole-containing compounds have emerged as a promising class of anticancer agents.[11][12] Their mechanisms of action are diverse and can involve inducing oxidative stress, inhibiting DNA replication, or modulating key signaling pathways involved in cell proliferation and apoptosis.[1][8]
Proposed Mechanism of Action: Induction of Oxidative Stress Many anticancer agents function by generating reactive oxygen species (ROS) within cancer cells.[1] This increase in ROS overwhelms the cell's antioxidant defenses, leading to damage of critical components like DNA, lipids, and proteins, ultimately triggering programmed cell death (apoptosis).[1][13] Tetrazole derivatives have been shown to participate in this process.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., HCT-116, KB) in a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 3-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary: Direct anticancer data for the parent acetohydrazide is scarce, but derivatives have shown promise. For example, an acetohydrazone derived from a related structure showed moderate activity against the KB cancer cell line.[5]
| Derivative Class | Cell Line | IC₅₀ Value | Reference |
| Acetohydrazone B7 | KB (Oral Cancer) | 57 mg/L | [5] |
| Hydrazide Derivatives | HCT-116 (Colon) | Varies; some potent | [6] |
Other Therapeutic Areas
The versatility of this scaffold extends to other biological targets:
-
Anti-inflammatory Activity: ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides have been investigated as inhibitors of Amine Oxidase Copper Containing 3 (AOC3).[13] Since AOC3 is involved in the inflammatory process, its inhibitors are potential therapeutics for inflammation-related diseases.[13]
-
Antihypertensive & Urease Inhibition: More complex derivatives based on a biphenyl-tetrazole scaffold have shown potential as angiotensin II receptor antagonists (antihypertensive) and as urease inhibitors.[14]
Structure-Activity Relationship (SAR) Analysis
Synthesizing and testing a library of N-acyl/aroyl derivatives allows for a systematic study of the structure-activity relationship, providing crucial insights for rational drug design.[8]
-
Impact of Phenyl Ring Substitution: The nature and position of substituents on the terminal phenyl ring (introduced via the aroyl chloride) are critical determinants of biological activity.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial or anticancer activity. For instance, in a series of tetrazole acyl-hydrazones, the presence and position of a chlorine atom significantly impacted antifungal potency.[9]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can have varied effects, sometimes decreasing potency compared to their halogenated counterparts.[14]
-
-
Role of the Hydrazone Linker: The conversion of the acetohydrazide to an acylhydrazone (or Schiff base) is a common strategy that often leads to enhanced biological activity.[5][9] The resulting -C=N-NH-C=O moiety provides an extended conjugated system and additional hydrogen bonding sites, which can facilitate stronger interactions with biological targets.[9]
-
Bioisosterism: The tetrazole ring itself is a key component. Its ability to mimic a carboxylic acid allows it to engage in similar binding interactions, such as forming hydrogen bonds or salt bridges with amino acid residues (like arginine) in an enzyme's active site.[15] This interaction is fundamental to its ability to inhibit various enzymes.
Conclusion and Future Perspectives
The this compound framework represents a privileged and synthetically accessible scaffold in medicinal chemistry. The derivatives have demonstrated a compelling range of biological activities, most notably in the antimicrobial and anticancer arenas. The ease of derivatization at the hydrazide terminus allows for fine-tuning of steric and electronic properties to optimize potency and selectivity.
Future research in this area should focus on several key directives:
-
Systematic Library Synthesis: A broader and more diverse range of N-acyl/aroyl derivatives should be synthesized to perform a more comprehensive SAR analysis.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify the specific cellular targets and pathways being modulated.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Hybrid Molecule Design: Hybridizing the tetrazole-acetohydrazide scaffold with other known pharmacophores could lead to multifunctional agents with enhanced or novel therapeutic activities.[4][12]
By pursuing these avenues, the full therapeutic potential of this versatile chemical class can be unlocked, paving the way for the development of next-generation therapeutic agents.
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Chourasiya, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
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Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry. [Link]
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Therapeutic Targets for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Analogs: An In-Depth Technical Guide
Introduction: The Versatility of the Tetrazole Scaffold in Drug Discovery
The 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide scaffold represents a promising class of compounds in modern medicinal chemistry. The core of this promise lies in the tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms. This moiety serves as a metabolically stable bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][2][3] This bioisosteric replacement can enhance a compound's pharmacokinetic profile by increasing its lipophilicity and bioavailability, potentially reducing side effects.[1] The inherent properties of the tetrazole ring, including its electronic characteristics and ability to form various non-covalent interactions, make it a valuable component in the design of novel therapeutics.[1] Analogs of this compound have been investigated for a wide array of pharmacological activities, pointing to a diverse range of potential therapeutic targets. This guide provides an in-depth exploration of the most prominent and promising therapeutic targets for this class of compounds, delving into the mechanistic rationale, key experimental validation protocols, and future research directions.
Anti-inflammatory Effects via Inhibition of Amine Oxidase Copper Containing 3 (AOC3)
A significant and well-defined therapeutic target for analogs of this compound is Amine Oxidase Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1).[4][5][6] This enzyme plays a crucial role in the inflammatory cascade, making its inhibition a compelling strategy for treating a variety of inflammatory diseases.[4][6]
The Role of AOC3 in Inflammatory Processes
AOC3 is a membrane-bound protein expressed on the surface of endothelial cells, particularly in response to inflammatory signals.[4][7] It functions as both an enzyme and an adhesion molecule.[8] Its enzymatic activity involves the oxidative deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia.[8][9] These products contribute to oxidative stress and amplify inflammatory signaling.[8] As an adhesion molecule, AOC3 facilitates the binding and transmigration of leukocytes, such as neutrophils, macrophages, and lymphocytes, from the bloodstream into inflamed tissues.[4][10][11] This leukocyte extravasation is a hallmark of inflammation.[10][11] Consequently, dysregulation of AOC3 has been implicated in the pathophysiology of numerous inflammatory conditions, including diabetic retinopathy, non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and inflammatory bowel disease.[4][8][9]
Mechanism of Inhibition by this compound Analogs
Research has shown that ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides are potent inhibitors of AOC3.[6] The hydrazide moiety within these analogs is a key functional group that can interact with the enzyme's active site. While the precise binding mode for this specific class of compounds is still under detailed investigation, the inhibition of AOC3's enzymatic activity is the primary mechanism of action. By blocking the catalytic function of AOC3, these compounds reduce the production of pro-inflammatory aldehydes and reactive oxygen species.[5] This, in turn, is predicted to decrease leukocyte recruitment and transmigration to sites of inflammation, thereby mitigating the inflammatory response.[4][5]
Caption: Signaling pathway of AOC3 in inflammation and its inhibition by tetrazole analogs.
Experimental Protocol: In Vitro AOC3 Inhibition Assay
The validation of this compound analogs as AOC3 inhibitors requires a robust and reproducible in vitro assay. The following protocol outlines a common method for determining the inhibitory potential of these compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human AOC3.
Materials:
-
Recombinant human AOC3 enzyme
-
Benzylamine (substrate)
-
Amplex® Red reagent (or a similar hydrogen peroxide detection agent)
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (dissolved in DMSO)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.
-
Prepare a working solution of Amplex® Red and HRP in PBS according to the manufacturer's instructions.
-
Prepare a solution of benzylamine in PBS.
-
Prepare a solution of recombinant human AOC3 in PBS.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the test compound dilution (or DMSO for control wells).
-
Add 25 µL of the AOC3 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
Initiate the reaction by adding 25 µL of the benzylamine substrate solution to each well.
-
Immediately add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 - [(Fluorescence of test well / Fluorescence of control well) x 100]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the in vitro AOC3 inhibition assay.
Anticancer Potential: A Multifaceted Approach
The tetrazole scaffold is a recurring motif in the design of novel anticancer agents.[1][3] While the specific molecular targets for this compound analogs in cancer are still an active area of research, preliminary studies on related compounds suggest several plausible mechanisms of action.
Hypothesized Mechanisms of Anticancer Activity
The anticancer effects of tetrazole derivatives are often multifaceted. Some proposed mechanisms include:
-
Induction of Apoptosis: Certain tetrazole-containing compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. One potential target in this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.[12] Inhibition of anti-apoptotic Bcl-2 proteins can trigger the apoptotic cascade in cancer cells.[12]
-
Generation of Oxidative Stress: Some tetrazole derivatives may exert their anticancer effects by promoting the generation of reactive oxygen species (ROS) within tumor cells. Elevated ROS levels can lead to cellular damage and trigger apoptosis.
-
Enzyme Inhibition: Given the structural diversity of the this compound analogs, they may inhibit various enzymes crucial for cancer cell survival and proliferation, such as kinases or other signaling proteins.
Experimental Protocol: In Vitro Cytotoxicity Screening
The initial step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Objective: To determine the cytotoxic effects of test compounds on various cancer cell lines and calculate their IC50 values.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)
-
Normal human cell line (for assessing selectivity, e.g., HaCaT keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of treated cells / Absorbance of control cells) x 100]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of the cells are viable, from the dose-response curve.
-
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Antihypertensive Activity: Targeting the Renin-Angiotensin System
The structural similarity of the tetrazole ring to the carboxylic acid group has led to its extensive use in the development of angiotensin II receptor blockers (ARBs).[13] Many successful antihypertensive drugs, such as losartan and valsartan, incorporate a tetrazole moiety that is crucial for their binding to the angiotensin II type 1 (AT1) receptor.[13]
Rationale for Angiotensin II Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[13] Angiotensin II, the primary active peptide of the RAS, binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[13] By blocking the AT1 receptor, ARBs prevent the actions of angiotensin II, resulting in vasodilation and a reduction in blood pressure.[13] The tetrazole group in many ARBs mimics the C-terminal carboxylate of angiotensin II, enabling it to bind effectively to the AT1 receptor.[14]
Experimental Protocol: Angiotensin II Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of novel compounds for the AT1 receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the human AT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor
-
Radiolabeled angiotensin II (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin)
-
Test compounds (dissolved in DMSO)
-
Unlabeled angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Assay Setup:
-
In test tubes, combine the AT1 receptor membrane preparation, the radiolabeled angiotensin II, and varying concentrations of the test compound in the binding buffer.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled angiotensin II).
-
-
Incubation:
-
Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value from a competition binding curve.
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Urease Inhibition: A Potential Target for Gastrointestinal and Urological Conditions
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[15] In humans, urease is not naturally present but is produced by various pathogenic bacteria, most notably Helicobacter pylori in the stomach and Proteus mirabilis in the urinary tract. Bacterial urease activity is a key virulence factor in these infections.
The Pathogenic Role of Urease
-
Helicobacter pylori : The ammonia produced by urease neutralizes gastric acid, allowing H. pylori to survive in the harsh stomach environment. This is a crucial step in the pathogenesis of gastritis, peptic ulcers, and gastric cancer.
-
Proteus mirabilis : In the urinary tract, the ammonia produced by urease increases urine pH, leading to the formation of struvite and carbonate-apatite stones. These stones can cause urinary obstruction and serve as a reservoir for recurrent infections.
Therefore, the inhibition of urease is a viable therapeutic strategy for the management of these conditions.
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
Objective: To determine the urease inhibitory activity of test compounds.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Test compounds (dissolved in DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
96-well microplates
-
Spectrophotometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a small volume of the test compound solution to the phosphate buffer.
-
Add the urease enzyme solution to each well and incubate at 37°C for 15-30 minutes.
-
-
Reaction Initiation:
-
Add the urea solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow the color to develop (a blue-green indophenol complex).
-
-
Measurement and Analysis:
-
Measure the absorbance at ~630 nm.
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = 100 - [(Absorbance of test well / Absorbance of control well) x 100]
-
Determine the IC50 value if a dose-response curve is generated.
-
Conclusion and Future Perspectives
The this compound scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of potential applications. The inhibition of AOC3 presents a particularly strong and well-validated avenue for the treatment of inflammatory diseases. The anticancer, antihypertensive, and urease inhibitory activities of these analogs also warrant further in-depth investigation.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the acylhydrazide portion of the molecule to optimize potency and selectivity for specific targets.
-
Mechanism of Action Elucidation: For anticancer activity, identifying the specific molecular targets and signaling pathways involved is crucial.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models of disease to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
-
Target Selectivity: For compounds showing activity against multiple targets, it will be important to determine their selectivity profiles to minimize off-target effects.
The continued exploration of this compound analogs holds significant promise for the discovery of new and effective treatments for a variety of human diseases.
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The Synthesis of Tetrazole-Hydrazide Compounds: A Technical Guide for Advancing Drug Discovery and Materials Science
Foreword: The Convergence of Two Potent Pharmacophores
In the landscape of medicinal chemistry and materials science, the strategic combination of distinct molecular scaffolds often leads to compounds with novel and enhanced properties. This guide delves into the synthesis of a particularly promising class of molecules: tetrazole-hydrazide compounds. The tetrazole ring, a bioisosteric surrogate for the carboxylic acid group, offers improved metabolic stability and lipophilicity.[1] Concurrently, the hydrazide functional group is a versatile linker and a key pharmacophore in a multitude of biologically active agents. The amalgamation of these two moieties presents a compelling strategy for the development of new therapeutics and energetic materials. This document provides a comprehensive overview of the primary synthetic routes to tetrazole-hydrazide derivatives, underpinned by mechanistic insights and detailed experimental protocols to empower researchers in this exciting field.
Strategic Approaches to Tetrazole-Hydrazide Synthesis
The synthesis of tetrazole-hydrazide compounds can be broadly categorized into two primary strategies: the direct formation of the hydrazide from a tetrazole precursor and the construction of the tetrazole ring on a hydrazine-containing scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Classical Pathway: Hydrazinolysis of Tetrazole Esters
A fundamental and widely employed method for the synthesis of hydrazides is the reaction of an ester with hydrazine hydrate. This straightforward nucleophilic acyl substitution is highly efficient for the preparation of 1H-tetrazole-5-carbohydrazides.
The reaction typically proceeds by refluxing the corresponding tetrazole ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol. The lone pair of the terminal nitrogen in hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol to yield the desired hydrazide.
-
Esterification: To a solution of 2-(1H-tetrazol-5-yl) pyridine in a suitable solvent, add ethyl chloroacetate. The reaction is typically carried out in the presence of a base to facilitate the alkylation of the tetrazole ring.
-
Hydrazinolysis: The resulting ethyl [5-(pyridin-2-yl)-1H-tetrazol-1-yl] acetate (A) is then dissolved in ethanol.
-
To this solution, add an excess of hydrazine hydrate.
-
The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl] acetohydrazide (B).
This method's primary advantage is its simplicity and the general availability of the requisite starting materials. The resulting tetrazole-hydrazides are valuable intermediates for the synthesis of more complex molecules, such as Schiff bases and other heterocyclic systems.
Multicomponent Reactions: The Ugi Tetrazole Reaction with Hydrazine Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, convergent step. The Ugi tetrazole reaction, a variation of the classical Ugi four-component reaction, is particularly well-suited for the synthesis of α-amino tetrazoles.[2] By employing a protected hydrazine as the amine component, this reaction provides a direct route to substituted 5-(hydrazinomethyl)-1H-tetrazoles.[3][4]
The reaction involves the condensation of an aldehyde or ketone, an isocyanide, trimethylsilyl azide (as a source of hydrazoic acid), and N-Boc-protected hydrazine. The key step is the formation of a nitrilium ion intermediate, which is then trapped by the azide to form the tetrazole ring. The use of a Lewis acid, such as zinc chloride, can significantly improve the reaction yield by facilitating the initial Schiff base formation.[4]
-
Reaction Setup: In a reaction vessel, combine the aldehyde or ketone, isocyanide, and N-Boc-protected hydrazine in methanol at room temperature.
-
Addition of Reagents: Add trimethylsilyl azide and a catalytic amount of zinc chloride to the mixture.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Deprotection: Following the Ugi reaction, the Boc protecting group is removed under acidic conditions to yield the final hydrazino-tetrazole derivative.
This MCR approach offers a high degree of molecular diversity, as a wide range of aldehydes, ketones, and isocyanides can be utilized.[3][5]
Caption: A simplified workflow of the Ugi tetrazole reaction for the synthesis of 5-(hydrazinomethyl)-1H-tetrazoles.
Synthesis of Key Building Blocks: 1H-Tetrazole-5-Carbohydrazide
1H-Tetrazole-5-carbohydrazide is a foundational building block for a wide array of more complex tetrazole-hydrazide derivatives. Its synthesis is a critical first step in many synthetic campaigns.
A common route to this compound involves the [3+2] cycloaddition of a cyanoformate with an azide, followed by hydrazinolysis.[6]
-
Cycloaddition: Ethyl cyanoformate is reacted with sodium azide in a suitable solvent. This reaction forms the sodium salt of ethyl 1H-tetrazole-5-carboxylate.
-
Hydrazinolysis: The resulting tetrazole ester is then treated with hydrazine hydrate, typically in a refluxing alcoholic solvent, to yield 1H-tetrazole-5-carbohydrazide (TZCA).
The resulting TZCA is a versatile intermediate that can be further modified, for example, by condensation with aldehydes and ketones to form Schiff bases, or used in the synthesis of other heterocyclic systems like pyrazoles.[7]
Data Summary and Comparative Analysis
The choice of synthetic method for a particular tetrazole-hydrazide target will depend on factors such as desired substitution patterns, scalability, and the availability of starting materials. The following table provides a comparative summary of the key synthetic routes discussed.
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Hydrazinolysis of Tetrazole Esters | Tetrazole ester | Hydrazine hydrate | Simple, high-yielding, utilizes readily available starting materials. | Limited to the synthesis of hydrazides from pre-formed tetrazole esters. |
| Ugi Tetrazole Reaction | Aldehyde/Ketone, Isocyanide, N-Boc-hydrazine | Trimethylsilyl azide, Lewis acid (e.g., ZnCl₂) | High molecular diversity, convergent one-pot synthesis. | May require optimization for specific substrates; Schiff base formation can be a bottleneck.[4] |
| [3+2] Cycloaddition and Hydrazinolysis | Cyanoformate | Sodium azide, Hydrazine hydrate | Provides a direct route to the key 1H-tetrazole-5-carbohydrazide building block. | Involves the use of potentially hazardous azide reagents. |
Mechanistic Insights: The [3+2] Cycloaddition
The formation of the tetrazole ring via the [3+2] cycloaddition of a nitrile and an azide is a cornerstone of tetrazole synthesis. This reaction is believed to proceed through a concerted or stepwise mechanism involving the attack of the azide anion on the nitrile carbon. The presence of a Lewis or Brønsted acid catalyst activates the nitrile, making it more susceptible to nucleophilic attack.
Caption: A simplified representation of the acid-catalyzed [3+2] cycloaddition mechanism for tetrazole synthesis.
Conclusion and Future Perspectives
The synthesis of tetrazole-hydrazide compounds represents a fertile ground for the discovery of novel therapeutic agents and advanced materials. The methodologies outlined in this guide, from the classical hydrazinolysis of esters to modern multicomponent reactions, provide a robust toolkit for researchers. The versatility of the hydrazide moiety allows for extensive post-synthetic modification, opening avenues for the creation of diverse chemical libraries. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, the exploration of novel multicomponent reactions, and the expansion of the biological and material applications of this promising class of compounds. The continued investigation into the synthesis and properties of tetrazole-hydrazides holds significant promise for advancing both medicine and materials science.
References
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Wang, T., Lu, Z., Bu, S., et al. (2023). Combination of Nitrogen-Rich Skeleton and Coordination Group: Synthesis of a High-Energy Primary Explosive Based on 1H-Tetrazole-5-Carbohydrazide. Defence Technology. [Link]
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Request PDF on ResearchGate. (2025). New pyrazole-tetrazole hybrid compounds as potent α-amylase and non-enzymatic glycation inhibitors. [Link]
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Bayat, Y., & Taheripouya, G. (2018). Synthesis of Novel Energetic N-(1-Carboxymethyl-1H- tetrazole-5-yl)-hydrazinium Salts. Central European Journal of Energetic Materials, 15(3), 421-432. [Link]
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An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from publicly available scientific literature and safety data for structurally related compounds. Users should always conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this chemical.
Introduction and Scope
2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structure incorporates both a phenyltetrazole moiety and an acetohydrazide functional group, which are prevalent in medicinal chemistry.[3] While the final derivatives are often the subject of extensive biological evaluation, the safety and toxicological profile of this precursor molecule is not well-documented in public literature.
This guide provides a comprehensive overview of the known and inferred safety, toxicity, and handling considerations for this compound. By analyzing the chemistry of its constituent parts—the tetrazole ring and the hydrazide group—we can construct a robust framework for its safe utilization in a research and development setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the information presented is both scientifically sound and practically applicable.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use.
| Property | Data | Source |
| Chemical Formula | C₉H₁₀N₆O | [4] |
| Molecular Weight | 218.22 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| CAS Number | 67037-01-8 | [4] |
| Melting Point | Not available. For comparison, 5-phenyl-1H-tetrazole has a melting point of 216 °C (with decomposition).[5] | |
| Solubility | Expected to have some solubility in polar organic solvents like DMF and DMSO, based on its synthesis procedures.[2] |
Spectroscopic Data: The structure of this compound has been confirmed through various spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR.[1]
-
FT-IR: Characteristic peaks would include N-H stretching for the hydrazide group, C=O stretching of the amide, and vibrations associated with the phenyl and tetrazole rings.
-
¹H NMR: Signals corresponding to the protons of the phenyl ring, the methylene bridge, and the NH and NH₂ protons of the hydrazide moiety would be expected.
-
¹³C NMR: Resonances for the carbons of the phenyl ring, the tetrazole ring, the methylene group, and the carbonyl carbon would be present.[6]
Toxicological Profile: An Evidence-Based Inference
Due to the absence of specific toxicological studies on this compound, this section provides an inferred toxicological profile based on the known hazards of its core functional groups: the phenyltetrazole moiety and the hydrazide group.
The Phenyltetrazole Moiety: Potential for Irritation and Systemic Effects
The tetrazole ring is a key structural feature. While many tetrazole-containing pharmaceuticals are well-tolerated, the parent heterocycle and some of its derivatives can pose health risks.
-
Acute Toxicity: For the structurally related compound 5-phenyl-1H-tetrazole, the oral LD50 in rats is reported as 1901 mg/kg.[5] This suggests moderate acute toxicity if ingested. It is also classified as harmful if swallowed and causes skin and eye irritation.[7]
-
Irritation: Phenyltetrazole derivatives are known to be irritating to the eyes, respiratory system, and skin.[7][8]
The Hydrazide Moiety: A Focus on Systemic and Chronic Toxicity
Hydrazide and its derivatives are a well-studied class of compounds with known toxicological concerns.
-
Carcinogenicity: Hydrazine and many of its derivatives are considered potential human carcinogens. Animal studies have shown an increased incidence of tumors in various organs.[9]
-
Neurotoxicity: Exposure to hydrazines can lead to neurotoxic effects, including dizziness, headaches, seizures, and in severe cases, coma.[9]
-
Organ Toxicity: The liver and kidneys are primary targets for hydrazine-induced toxicity.[9]
-
Dermatitis: Hydrazides can cause skin irritation and may lead to dermatitis upon prolonged or repeated contact.[9]
In Vitro and In Silico Assessment: For novel compounds like this compound, a tiered approach to toxicity testing is recommended. Initial assessment can be performed using in silico prediction tools to estimate potential toxicities.[6] Subsequently, in vitro assays, such as cytotoxicity studies on relevant cell lines, can provide valuable preliminary data before proceeding to any in vivo studies.
Safe Handling and Personal Protective Equipment (PPE)
Given the inferred toxicological profile, a cautious approach to handling this compound is warranted. The following protocols are based on best practices for handling potentially hazardous research chemicals.
Engineering Controls
-
Ventilation: All manipulations of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
-
Containment: Use of a glove box may be considered for procedures involving larger quantities or with a higher potential for aerosolization.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing or explosion.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing. Ensure that the lab coat is fully buttoned.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used.
Figure 2: Standard operating procedure for the disposal of waste.
Ecotoxicity
Specific ecotoxicity data for this compound is not available. However, many nitrogen-containing heterocyclic aromatic compounds are known to be toxic to aquatic life. [10][11]It is reasonable to assume that this compound could have adverse effects on aquatic organisms. Therefore, it is imperative to prevent its release into the environment.
Conclusion
While this compound is a valuable intermediate in synthetic chemistry, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By understanding the inherent risks associated with its tetrazole and hydrazide functionalities, researchers can implement appropriate engineering controls, personal protective equipment, and disposal procedures to mitigate these risks. This guide serves as a foundational resource for the safe and responsible use of this compound in the pursuit of scientific advancement.
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An In-Depth Technical Guide to the Solubility Profile of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Foreword: Understanding the Critical Role of Solubility in Drug Development
For any chemical entity to be considered a viable drug candidate, its solubility characteristics are of paramount importance. This is particularly true for novel compounds such as 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a molecule of interest in medicinal chemistry. Solubility dictates the bioavailability of a drug, influences its formulation, and ultimately impacts its therapeutic efficacy. This guide provides a comprehensive overview of the known solubility characteristics of this compound, offers insights into its physicochemical properties that govern solubility, and presents a detailed protocol for its empirical determination. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multifaceted molecule, and understanding its constituent parts is key to predicting its behavior in various solvents.
Molecular Structure:
Caption: Chemical structure of this compound.
The key functional groups that dictate the solubility of this molecule are:
-
The Phenyl Group: This non-polar, hydrophobic moiety significantly contributes to the molecule's affinity for organic solvents and diminishes its solubility in aqueous media.
-
The Tetrazole Ring: Tetrazoles are known to be weak acids, with pKa values often comparable to carboxylic acids.[1][2] The potential for the tetrazole ring to exist in its anionic form (tetrazolate) at physiological and higher pH suggests that the solubility of this compound will be pH-dependent. Ionization of the tetrazole ring would lead to a significant increase in aqueous solubility.[1]
-
The Acetohydrazide Group: This part of the molecule is polar and capable of forming hydrogen bonds, which can enhance solubility in protic solvents like water and alcohols.
The interplay of these hydrophobic and hydrophilic regions results in a molecule with generally low aqueous solubility but better solubility in polar organic solvents.
Qualitative Solubility Profile
Based on documented synthesis and purification procedures, a qualitative solubility profile for this compound can be inferred.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Rationale from Literature | Citation |
| Water | Poor | Precipitation of the compound from aqueous solutions is a common step in its synthesis. | [3] |
| Methanol | Soluble | Used as a solvent for synthesis and washing of the final product. | [3][4] |
| Ethanol | Soluble | Used for recrystallization, indicating good solubility at elevated temperatures. | [3][4] |
| N,N-Dimethylformamide (DMF) | Soluble | Frequently used as a reaction solvent for this compound and its derivatives. | [3] |
| n-Hexane | Poorly Soluble | Used for recrystallization of a precursor, suggesting low solubility for similar structures. | [4] |
This qualitative assessment is a crucial starting point for solvent selection in various applications, from chemical reactions to formulation development.
Predictive Solubility Based on Analogous Compounds
Table 2: Quantitative Solubility of 5-Phenyltetrazole in Various Solvents at 298.15 K
| Solvent | Molar Solubility (mol·L⁻¹) |
| DMSO | Data indicates highest solubility |
| DMF | High solubility |
| Acetone | Moderate to high solubility |
| Methanol | Moderate solubility |
| Ethanol | Moderate solubility |
| Isopropanol | Lower moderate solubility |
| n-Propanol | Lower moderate solubility |
| Ethyl Acetate | Low solubility |
| Acetonitrile | Low solubility |
| Toluene | Very low solubility |
| Cyclohexane | Very low solubility |
Data adapted from a study on 5-phenyltetrazole and presented to illustrate expected trends.[5]
It is reasonable to hypothesize that this compound will follow a similar trend, exhibiting the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and poor solubility in non-polar solvents. The presence of the polar acetohydrazide group may slightly enhance its solubility in protic solvents compared to 5-phenyltetrazole.
The Influence of Temperature and pH
Temperature: In line with the principles of thermodynamics, the solubility of most solid compounds in liquid solvents increases with temperature.[6] This is an endothermic process that requires energy to break the solute-solute and solvent-solvent bonds to form new solute-solvent bonds. The use of ethanol and methanol for the recrystallization of this compound empirically confirms this relationship; the compound is dissolved in hot solvent and precipitates upon cooling.[3][4]
pH: The acidic nature of the tetrazole ring is a critical determinant of the aqueous solubility of this compound.[1][2] At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the tetrazole ring will deprotonate to form the more polar and, therefore, more water-soluble tetrazolate anion.[1] While the exact pKa of this compound has not been reported, tetrazole derivatives typically have pKa values in the range of 4.5 to 5.0.[7] This implies that a significant increase in aqueous solubility can be expected at pH values above 6.
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of pharmaceutical compounds.[8]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method)
Experimental Workflow:
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[8]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw a small aliquot of the suspension.
-
Phase Separation: Immediately separate the undissolved solid from the liquid phase. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to prevent further dissolution of the solid in the sample.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Confirmation of Equilibrium: Plot the measured concentration against time. Equilibrium is reached when the concentration no longer increases with time (i.e., the concentration at 48 and 72 hours is the same as at 24 hours). The plateau concentration represents the equilibrium solubility.
Self-Validating System and Trustworthiness:
This protocol incorporates self-validation by sampling at multiple time points. The confirmation of a concentration plateau ensures that true equilibrium has been reached, providing confidence in the accuracy of the determined solubility value. The use of a validated analytical method for quantification further enhances the trustworthiness of the results.
Conclusion and Future Directions
The solubility profile of this compound is characterized by poor aqueous solubility and good solubility in polar organic solvents such as DMF, methanol, and ethanol. Its solubility is expected to be significantly influenced by both temperature and pH, with an increase in solubility at higher temperatures and pH values above its pKa.
While a complete quantitative solubility profile in a wide range of solvents is yet to be published, the information and predictive data presented in this guide provide a strong foundation for researchers. Furthermore, the detailed experimental protocol for equilibrium solubility determination offers a clear pathway for generating the precise data required for specific drug development applications.
Future work should focus on the empirical determination of the solubility of this compound in various pharmaceutically relevant solvents and buffer systems across a range of temperatures and pH values. The determination of its pKa would also be highly valuable for accurately predicting its solubility in different physiological environments.
References
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Ben-Ayed, F., & Aboutayeb, R. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-61. [Link]
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Ivashkevich, O. A., Matulis, V. E., & Gaponik, P. N. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. [Link]
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Hu, Y., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(12), 20337-20377. [Link]
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Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10807-10867. [Link]
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Galster, M., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), 2200085. [Link]
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An In-Depth Technical Guide to the Tetrazole Ring as a Bioisostere for a Carboxylic Acid Group
Abstract
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design, aimed at optimizing a molecule's pharmacological profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1] This guide provides a comprehensive technical analysis of this critical bioisosteric relationship. It delves into the comparative physicochemical properties, metabolic stability, and synthetic accessibility of tetrazoles versus carboxylic acids. Through field-proven insights, detailed experimental protocols, and illustrative case studies, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to rationally employ this strategy to overcome common pharmacokinetic challenges and enhance therapeutic potential.
The Principle of Bioisosterism in Drug Design
Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties, is a foundational concept in rational drug design. The goal is to create new compounds that retain or enhance desired biological activity while improving physicochemical or pharmacokinetic properties. Bioisosteres are broadly classified as classical or non-classical.
-
Classical Bioisosteres: These are atoms, ions, or groups that share the same number of atoms and/or valence electrons.
-
Non-Classical Bioisosteres: These are structurally distinct groups that do not have the same number of atoms but produce similar biological effects by mimicking the steric, electronic, and hydrogen-bonding characteristics of the original group.[2]
The replacement of a carboxylic acid with a tetrazole ring is a quintessential example of non-classical bioisosterism. This strategy is pivotal during lead optimization to address issues such as poor metabolic stability, low bioavailability, or toxicity, ultimately refining a promising compound into a viable drug candidate.[2][3]
The Carboxylic Acid Group: A Ubiquitous but Problematical Moiety
The carboxylic acid functional group is a frequent component of pharmacophores due to its ability to act as a hydrogen bond donor and acceptor, forming critical ionic interactions with biological targets.[2][3] However, its presence often introduces significant liabilities in drug development.[3]
Key Challenges:
-
Metabolic Instability: Carboxylic acids are prone to rapid metabolic transformations, primarily through Phase II conjugation reactions like glucuronidation.[1] The resulting acyl glucuronides can be reactive and have been implicated in toxicity.[1] Other metabolic pathways include amino acid conjugation and β-oxidation.[1]
-
High Acidity and Low Permeability: With a typical pKa in the range of 4.0-5.0, carboxylic acids are predominantly ionized at physiological pH (~7.4).[1] This charge significantly limits their ability to passively diffuse across biological membranes, contributing to poor oral absorption.[3]
-
Rapid Clearance: The combination of high polarity and susceptibility to metabolic enzymes often leads to rapid systemic clearance, resulting in a short drug half-life.
The Tetrazole Ring: A Versatile Carboxylic Acid Mimic
The 5-substituted 1H-tetrazole ring has emerged as the preeminent bioisostere for the carboxylic acid group, largely due to its ability to mitigate the aforementioned challenges while effectively mimicking the essential acidic character.[4][5] It is a planar, five-membered aromatic ring containing four nitrogen atoms, which delocalizes the negative charge of its anionic form across the entire system.[1][6]
Comparative Physicochemical Properties
3.1.1 Acidity (pKa) and Anion Delocalization The pKa of a 5-substituted tetrazole is typically between 4.5 and 5.1, closely mirroring that of a carboxylic acid.[1][6] This similar acidity ensures that, like a carboxylate, the tetrazolate anion is the predominant species at physiological pH, allowing it to form similar crucial ionic interactions with biological targets.[1] The key difference lies in the charge distribution; the tetrazolate anion delocalizes its negative charge over four nitrogen atoms within the aromatic ring, compared to the two oxygen atoms of a carboxylate.[1][6]
Caption: Anion structures of carboxylate vs. tetrazolate.
3.1.2 Lipophilicity (LogP) and Hydrogen Bonding A critical advantage of the tetrazole bioisostere is its increased lipophilicity. The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[1] This property can enhance membrane permeability and improve oral absorption.[1][7] However, this effect can be counteracted by a higher desolvation penalty. Experimental studies have shown that the tetrazole N-H acts as a stronger hydrogen bond donor than the carboxylic acid O-H, which can lead to tighter solvation by water molecules.[8] This trade-off between increased lipophilicity and a potentially larger desolvation energy must be carefully evaluated for each specific compound.[1][8]
3.1.3 Metabolic Stability One of the primary drivers for this bioisosteric replacement is the enhanced metabolic stability of the tetrazole ring.[1][9] Tetrazoles are resistant to the common metabolic pathways that affect carboxylic acids, such as amino acid conjugation and β-oxidation.[1] While they can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the toxic effects sometimes linked to reactive acyl glucuronides.[1][6] This inherent metabolic robustness often leads to a longer in vivo half-life and improved pharmacokinetic profiles.[1][10]
Table: Comparative Properties of Carboxylic Acids and Tetrazoles
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[1] | ~4.5 - 5.1[1][6] | Both are ionized at physiological pH, allowing tetrazole to mimic key ionic interactions. |
| Anion Shape | Planar, trigonal | Planar, pentagonal aromatic | Tetrazole is slightly larger, which may require accommodation in the target's binding pocket.[1][6] |
| Charge Delocalization | Over 2 oxygen atoms | Over 4 nitrogen atoms in an aromatic ring[6] | Affects electrostatic potential and hydrogen bonding patterns. |
| Lipophilicity (Anion) | Lower | Higher[1][6] | Can improve membrane permeability and oral absorption.[7] |
| Hydrogen Bonding | H-bond donor (OH) and acceptor (C=O) | Stronger H-bond donor (NH)[8] | May increase desolvation penalty, potentially offsetting lipophilicity gains.[1][8] |
| Metabolic Stability | Susceptible to glucuronidation, amino acid conjugation, β-oxidation[1] | Resistant to most pathways; forms stable N-glucuronides[6][10] | Significantly improves drug half-life and reduces potential for reactive metabolites. |
Synthetic Routes to 5-Substituted Tetrazoles
The most prevalent method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide salt, typically sodium azide (NaN₃).[11][12]
Protocol: [3+2] Cycloaddition of Nitriles and Azides
This protocol is a robust and widely applicable method for the synthesis of a diverse range of 5-substituted-1H-tetrazoles. The use of a Lewis acid catalyst, such as a zinc salt, is crucial for activating the nitrile and facilitating the reaction under milder conditions.[11][13]
Objective: To synthesize a 5-substituted-1H-tetrazole from a corresponding organic nitrile.
Materials:
-
Organic nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Zinc(II) chloride (ZnCl₂) or Zinc(II) bromide (ZnBr₂) (1.0 - 1.5 eq)[11][14]
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).
-
Solvent Addition: Add the chosen solvent (e.g., water) to the flask. The use of water is often preferred as a greener and safer alternative to solvents like DMF.[12]
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and nitrile reactivity) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[11]
-
Work-up - Acidification: After the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature. Carefully and slowly acidify the mixture to pH ~2 by adding aqueous HCl. CAUTION: This step must be performed in a well-ventilated fume hood as it generates hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 5-substituted-1H-tetrazole.
Caption: Experimental workflow for nitrile-azide cycloaddition.
Case Study: Angiotensin II Receptor Blockers (ARBs) - The Sartan Story
The development of the "sartan" class of antihypertensive drugs is the canonical example of the successful application of the tetrazole-for-carboxylic-acid swap.[4] These drugs block the angiotensin II type 1 (AT₁) receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure.
In the early development of these antagonists, researchers found that while carboxylic acid analogues showed high affinity for the AT₁ receptor, they suffered from poor oral bioavailability.[15] The breakthrough came with the replacement of the carboxylic acid with a tetrazole ring, leading to the discovery of losartan .[6]
-
Impact on Potency and Pharmacokinetics: In this series, the tetrazole derivative (losartan) exhibited potent biological activity in vitro, similar to its carboxylic acid counterpart.[6] Crucially, only the tetrazole-containing compound was found to be effective after oral administration.[6] This demonstrated that the tetrazole ring could successfully mimic the binding interactions of the carboxylate while conferring a superior pharmacokinetic profile.[10]
-
Target Interaction: Site-directed mutagenesis studies revealed that the tetrazole and carboxylate groups occupy the same binding subsite within the AT₁ receptor.[16] However, the nature of the interaction differs; while the carboxylate forms a conventional salt bridge with a key lysine residue (Lys199), the tetrazole anion engages in a more complex interaction that is not solely dependent on this ionic bond, potentially involving an unusual lysine-aromatic interaction.[15][16] This illustrates that while the bioisosteres are functionally equivalent, their precise molecular interactions can be distinct.
Practical Considerations and Potential Pitfalls
While the tetrazole-for-carboxylic-acid swap is a powerful tool, its success is not guaranteed and depends heavily on the specific biological target and molecular context.[6]
When is a Tetrazole a Suitable Replacement? A Decision-Making Framework
The decision to implement this bioisosteric replacement should be driven by data and a clear understanding of the project's objectives.
Caption: Decision tree for bioisosteric replacement.
Key Considerations:
-
Binding Pocket Size: The tetrazole ring is slightly larger than a carboxylate group; the target's binding pocket must be able to accommodate this extra bulk.[1][6]
-
Synthetic Feasibility: While the nitrile-to-tetrazole conversion is generally robust, the synthesis of the requisite nitrile precursor can sometimes be challenging.
-
Safety and Toxicity: The use of azide reagents requires stringent safety precautions due to their potential toxicity and explosive nature, especially the intermediate hydrazoic acid.
Conclusion: The Enduring Role of the Tetrazole Bioisostere
The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a validated and highly effective strategy in modern drug discovery.[4][5] By closely mimicking the acidity and planar structure of the carboxylic acid, the tetrazole ring can preserve essential binding interactions while offering significant advantages in metabolic stability and lipophilicity.[2][4] This often translates into superior pharmacokinetic properties, including increased oral bioavailability and longer half-life, as exemplified by numerous marketed drugs.[4][17] However, its application demands a careful, data-driven approach, considering the specific structural context of the target and potential synthetic challenges. For the medicinal chemist, the tetrazole remains an indispensable tool for transforming biologically active but flawed lead compounds into successful clinical candidates.
References
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved January 22, 2026, from [Link]
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Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5972-83. Retrieved January 22, 2026, from [Link]
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Kühne, R., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(17), 8139-8159. Retrieved January 22, 2026, from [Link]
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Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Bioisosteres in Drug Discovery: Focus on Tetrazole. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
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Li, Z., et al. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205561. Retrieved January 22, 2026, from [Link]
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Vorona, S., et al. (2012). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 44(19), 3022-3024. Retrieved January 22, 2026, from [Link]
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Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry, 270(5), 2284-9. Retrieved January 22, 2026, from [Link]
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Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. ResearchGate. Retrieved January 22, 2026, from [Link]
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Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository. Retrieved January 22, 2026, from [Link]
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Li, Y., et al. (2022). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 20(2), 269-273. Retrieved January 22, 2026, from [Link]
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Goti, A., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 427-434. Retrieved January 22, 2026, from [Link]
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Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 17-74. Retrieved January 22, 2026, from [Link]
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Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved January 22, 2026, from [Link]
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Review of Recent Developments in Pharmaceutical Chemistry on Biological Evolution of Tetrazole Derivatives. (2024). IRJMETS. Retrieved January 22, 2026, from [Link]
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Demko, Z.P., & Sharpless, K.B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ResearchGate. Retrieved January 22, 2026, from [Link]
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Methodological & Application
Synthesis Protocol for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A Detailed Guide for Medicinal Chemistry Applications
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a versatile building block in medicinal chemistry. The synthesis is a two-step process commencing with the alkylation of 5-phenyl-2H-tetrazole to yield ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, followed by hydrazinolysis to afford the target acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and robust analytical characterization methods.
Introduction
The tetrazole moiety is a significant pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] The title compound, this compound, incorporates both the tetrazole ring and a hydrazide functional group. The hydrazide moiety is a crucial precursor for the synthesis of a wide array of bioactive heterocyclic compounds, including oxadiazoles, pyrazoles, and Schiff bases.[2] Consequently, this compound represents a key intermediate for generating novel therapeutic agents with potential applications as anti-inflammatory, antibacterial, and antihypertensive agents.[1][3] This document provides a reliable and reproducible protocol for its synthesis and characterization.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the N-alkylation of 5-phenyl-2H-tetrazole with ethyl chloroacetate to form the corresponding ester. The second step is the conversion of the ester to the desired acetohydrazide via reaction with hydrazine hydrate.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Part 1: Synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
This initial step involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the deprotonated 5-phenyl-2H-tetrazole. The use of a base is crucial for the deprotonation of the tetrazole ring, thereby activating it as a nucleophile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Phenyl-2H-tetrazole | Reagent | Sigma-Aldrich |
| Ethyl chloroacetate | Reagent | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | ACS | Fisher Scientific |
| Acetone | Anhydrous | VWR |
| Distilled Water | ||
| Ethyl Acetate | ACS | Fisher Scientific |
| n-Hexane | ACS | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-phenyl-2H-tetrazole (1.46 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous acetone (100 mL) to the flask, followed by anhydrous potassium carbonate (2.76 g, 20 mmol). The potassium carbonate acts as a base to deprotonate the tetrazole, facilitating its nucleophilic attack.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.23 g, 1.1 mL, 10 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (1:1).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in ethyl acetate (50 mL) and washed with distilled water (2 x 30 mL). The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel using an ethyl acetate:n-hexane gradient to afford pure ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate as a white solid.
Caption: Reaction scheme for the synthesis of the ester intermediate.
Part 2: Synthesis of this compound
The second and final step is the conversion of the synthesized ester to the corresponding acetohydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction where the hydrazine acts as the nucleophile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Synthesized in Part 1 | |
| Hydrazine Hydrate (80%) | Reagent | Sigma-Aldrich |
| Methanol | Anhydrous | VWR |
| Distilled Water | ||
| Ethanol/Methanol | ACS | Fisher Scientific |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (2.18 g, 10 mmol) in anhydrous methanol (20 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (80%, 1.2 mL, ~20 mmol) dropwise with stirring at room temperature. The excess hydrazine ensures the complete conversion of the ester.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Product Precipitation and Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The reaction mixture can be poured into an excess of cold water to facilitate further precipitation.[1]
-
Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold methanol.
-
Purification: The crude product is then recrystallized from an ethanol/methanol mixture to yield pure this compound as a white crystalline solid.[1] A reported yield for this reaction is 95%.[1]
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 212 °C[1] |
| FTIR (cm⁻¹) | Appearance of N-H stretching bands (hydrazide), C=O stretching (amide), and characteristic tetrazole ring vibrations. |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the acetyl group, and the N-H protons of the hydrazide moiety. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the tetrazole ring, the methylene group, and the carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀N₆O, MW: 218.22 g/mol ).[4] |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is corrosive and toxic; handle with extreme care.
-
Ethyl chloroacetate is a lachrymator and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. The described two-step synthesis is efficient and yields a high-purity product. This key intermediate serves as a valuable starting material for the development of novel heterocyclic compounds with potential therapeutic applications. The detailed experimental procedures and characterization data will aid researchers in the successful synthesis and validation of this important chemical entity.
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Leja, E., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(5), e2100473. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. Available at: [Link]
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Abood, N. K. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 34(B), 287-296. Available at: [Link]
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ResearchGate. (2014). Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. Available at: [Link]
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Palekar, V. S., et al. (1990). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 33(1), 22-26. Available at: [Link]
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PubChem. 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. Available at: [Link]
-
MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Available at: [Link]
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Application Notes and Protocols for the Purification of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Introduction: The Critical Role of Purity for a Bioactive Scaffold
2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a key heterocyclic compound that serves as a vital precursor in the synthesis of a variety of biologically active molecules, including novel N-acyl/aroyl acetohydrazides.[1][2][3] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often enhancing metabolic stability, while the hydrazide moiety is a versatile functional group for creating diverse molecular architectures such as oxadiazoles, pyrazoles, and Schiff bases.[2][4] Given its role as a foundational building block in drug discovery and development, the purity of this compound is of paramount importance.[5] Impurities, which can include unreacted starting materials, byproducts, or degradation products, can interfere with subsequent synthetic steps, lead to the formation of unintended side products, and confound biological assay results.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the effective purification of this compound. The methodologies described herein are designed to be robust and adaptable, ensuring researchers, scientists, and drug development professionals can obtain a highly purified product suitable for the most demanding applications.
Understanding the Impurity Profile
Effective purification begins with a conceptual understanding of the potential impurities. The synthesis of this compound typically involves the hydrazinolysis of a corresponding ester, such as ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.[2]
Potential Impurities Include:
-
Unreacted Starting Materials: Residual ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.
-
Excess Reagents: Hydrazine hydrate, which is often used in excess to drive the reaction to completion.
-
Byproducts of Side Reactions: Potential products from the degradation of the tetrazole ring under harsh conditions, although this is less common under standard hydrazinolysis conditions.[6]
-
Solvent Residues: Traces of the reaction solvent, which is often an alcohol like methanol or ethanol.[2]
The purification strategies outlined below are designed to systematically remove these and other potential contaminants.
Purification Workflow: A Multi-faceted Approach
A multi-step purification strategy is often the most effective. The general workflow involves an initial purification by recrystallization, which is highly effective for removing bulk impurities, followed by chromatographic methods for achieving the highest level of purity if required.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures. The impurities are ideally either insoluble in the hot solvent or remain in the cold solvent.
Rationale for Solvent Selection: Alcohols such as ethanol and methanol are frequently cited for the recrystallization of this compound and its derivatives.[2] This is due to the compound's good solubility in hot alcohols and lower solubility upon cooling, allowing for efficient crystal formation and recovery.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol or methanol). To determine the optimal solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is a critical step to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the pure compound is reported to be 212 °C.[2]
| Parameter | Recommended Solvent | Rationale |
| Recrystallization Solvent | Ethanol or Methanol | Good solubility at high temperatures, poor solubility at low temperatures.[2] |
| Washing Solvent | Cold Ethanol or Methanol | Removes soluble impurities without dissolving the product crystals. |
Protocol 2: Purification by Column Chromatography
For achieving higher purity or for separating closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.
Rationale for System Selection: For heterocyclic compounds like tetrazole derivatives, silica gel is a common and effective stationary phase.[6][7] The mobile phase, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation.
Step-by-Step Protocol:
-
Preparation of the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude or partially purified product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring the Separation: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Combining and Evaporating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for separation of moderately polar organic compounds.[6] |
| Mobile Phase | Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate | A common solvent system for tetrazole derivatives, allowing for tunable polarity.[6] |
Analytical Purity Assessment
To validate the success of the purification, the purity of the final product must be assessed using appropriate analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction and the purity of column chromatography fractions.
-
Stationary Phase: Silica gel plates with a fluorescent indicator (e.g., F254).
-
Mobile Phase: A solvent system similar to that used for column chromatography (e.g., petroleum ether/ethyl acetate).
-
Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., iodine).
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of purity.
-
Column: A reverse-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance, such as 254 nm.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for detecting any remaining impurities. The proton NMR spectrum of a related derivative showed characteristic signals for the methylene protons and the aromatic protons.[2]
Troubleshooting and Expert Insights
-
Oiling Out During Recrystallization: If the compound "oils out" instead of crystallizing, this indicates that the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, add more hot solvent or switch to a lower-boiling point solvent.
-
Poor Separation in Column Chromatography: If the separation is not effective, the polarity of the eluent may need to be adjusted. A less polar mobile phase will result in slower elution of all components, potentially improving separation. Conversely, a more polar mobile phase will accelerate elution.
-
Streaking on TLC Plates: This can be caused by overloading the sample, or if the compound is highly polar or acidic/basic. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve the spot shape.
Conclusion
The purification of this compound is a critical step in the synthesis of more complex, biologically active molecules. By employing a systematic approach that combines recrystallization and, when necessary, column chromatography, researchers can obtain a product of high purity. The protocols and principles outlined in this guide provide a solid foundation for achieving this goal, ensuring the integrity of subsequent research and development efforts.
References
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Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. (2014). Turkish Journal of Chemistry. Available at: [Link]
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Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38(3), 436-442. Available at: [Link]
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ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). (2022). Archiv der Pharmazie. Available at: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2022). MDPI. Available at: [Link]
- A kind of preparation method of acethydrazide. (2018). Google Patents.
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1993). Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2023). Scientific Reports. Available at: [Link]
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Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. (2014). TÜBİTAK Academic Journals. Available at: [Link]
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ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing. (2022). Archiv der Pharmazie. Available at: [Link]
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Spectroscopic analysis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (FTIR, NMR, GC-MS)
An Application Guide to the Spectroscopic Analysis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Coupled with a hydrazide moiety, a crucial precursor for synthesizing various bioactive scaffolds, this molecule serves as a versatile building block for novel therapeutic agents.[2][3] Its derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][4]
Accurate structural elucidation and purity assessment are paramount in the development of any pharmaceutical compound. This application note provides a detailed guide to the spectroscopic analysis of this compound using three cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an essential first-pass technique for confirming the presence of key functional groups. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. This provides a unique molecular fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is preferred for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrumental interferences from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Initiate the scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
FTIR Workflow Diagram
Caption: Workflow for FTIR analysis using an ATR accessory.
Data Interpretation: Expected Vibrational Bands
The structure of this compound features several distinct functional groups that give rise to characteristic absorption bands. The interpretation relies on identifying these specific vibrations to confirm the compound's identity.
| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale for Assignment |
| Hydrazide (-NH₂) | N-H Symmetric Stretch | ~3307 | The presence of a primary amine on the hydrazide moiety gives a distinct high-frequency stretch.[2] |
| Hydrazide (-NH) | N-H Stretch | ~3132 | The secondary amine N-H stretch typically appears at a lower frequency than the -NH₂ group.[2] |
| Phenyl Ring | Aromatic C-H Stretch | ~3055 | Stretching vibrations of sp² hybridized C-H bonds on the phenyl ring occur just above 3000 cm⁻¹.[2] |
| Acetyl (-CH₂-) | Aliphatic C-H Stretch | 2900-3000 | Stretching of the sp³ hybridized C-H bonds in the methylene bridge. |
| Amide (C=O) | C=O Stretch (Amide I) | ~1650-1660 | The carbonyl stretch is a strong, sharp band, characteristic of the amide functionality in the hydrazide.[2] |
| Tetrazole Ring | C=N Stretch | ~1608 | The carbon-nitrogen double bond within the tetrazole ring contributes to this absorption.[2] |
| Phenyl Ring | C=C Stretch | ~1552 | Skeletal vibrations of the aromatic ring.[2] |
| Tetrazole Ring | N=N-N Asymmetric Stretch | ~1280 | This vibration is characteristic of the nitrogen-rich tetrazole heterocycle.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C NMR are essential for a complete analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its high polarity and ability to dissolve the analyte.[1][5][6] The deuterium in the solvent is "invisible" in ¹H NMR, preventing a large interfering solvent signal.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's probe.
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical. 8 to 16 scans are usually sufficient.
-
¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required. A standard proton-decoupled sequence (e.g., zgpg30) is used to produce singlets for all unique carbon atoms, simplifying the spectrum. A relaxation delay of 2 seconds and 1024 or more scans may be necessary.
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm in ¹H NMR and δ 39.52 ppm in ¹³C NMR.
NMR Workflow Diagram
Caption: Standard workflow for NMR sample preparation and analysis.
Data Interpretation: Expected Chemical Shifts (δ)
The proton NMR spectrum provides information on the number of different types of protons and their neighbors. For this compound, all signals are expected to be singlets or multiplets confined to specific regions.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Phenyl (Ar-H) | ~8.02-8.06 | Multiplet | 2H | The two protons ortho to the tetrazole ring are deshielded by the ring's electron-withdrawing nature.[1] |
| Phenyl (Ar-H) | ~7.59-7.62 | Multiplet | 3H | The three remaining meta and para protons of the phenyl group.[1] |
| Hydrazide (-NH) | ~9.65 | Singlet | 1H | Amide protons are typically deshielded and appear far downfield. This proton is exchangeable with D₂O.[2] |
| Methylene (-CH₂-) | ~5.5-5.8 | Singlet | 2H | The methylene protons are adjacent to two electronegative nitrogen atoms (from the tetrazole and the hydrazide), shifting them significantly downfield. No adjacent protons result in a singlet. |
| Hydrazide (-NH₂) | ~4.46 | Singlet | 2H | Protons of the terminal -NH₂ group. This signal is also exchangeable with D₂O.[2] |
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |
| Amide (C=O) | ~164.6 | The carbonyl carbon of the hydrazide is characteristically found in this downfield region.[2] |
| Tetrazole (C5) | ~164.2 | The single carbon atom within the tetrazole ring is attached to two nitrogen atoms and a phenyl group, resulting in a strong deshielding effect.[1] |
| Phenyl (C-ipso) | ~125-130 | The carbon atom of the phenyl ring directly attached to the tetrazole ring. |
| Phenyl (CH) | ~120-132 | Aromatic carbons typically resonate in this range. Multiple signals are expected for the ortho, meta, and para carbons.[1] |
| Methylene (-CH₂-) | ~53.6 | This aliphatic carbon is shifted downfield due to its position between two nitrogen atoms.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Mass Confirmation
GC-MS is a powerful hybrid technique that separates volatile compounds (GC) and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern (MS). This is ideal for confirming molecular weight and assessing sample purity.
Experimental Protocol: Electron Ionization (EI)-GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane. The high dilution is necessary to avoid overloading the GC column and detector.
-
Instrument Parameters:
-
GC System:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm) is standard for general-purpose analysis.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 250 °C to ensure complete volatilization without decomposition.
-
Oven Program: Start at 50 °C (hold 2 min), then ramp at 15 °C/min to 300 °C (hold 5 min). This temperature gradient allows for the separation of any potential volatile impurities from the main analyte.
-
-
MS System:
-
GC-MS Workflow Diagram
Caption: Workflow of a typical GC-MS analysis.
Data Interpretation: Expected Mass Spectrum
The molecular formula of the compound is C₉H₁₀N₆O, with a monoisotopic mass of 218.09 g/mol .[8] The mass spectrum will provide the molecular ion peak and characteristic fragment ions that confirm the structure.
| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment | Rationale for Fragmentation |
| 218 | [M]⁺˙ (Molecular Ion) | [C₉H₁₀N₆O]⁺˙ | The intact molecule minus one electron. Its presence confirms the molecular weight. |
| 187 | [M - NHNH₂]⁺˙ | [C₉H₈N₄O]⁺˙ | Loss of the terminal hydrazinyl radical, a common fragmentation pathway for hydrazides. |
| 159 | [M - CONHNH₂]⁺ | [C₈H₇N₅-CH₂]⁺ | Cleavage of the amide bond to lose the carbamoylhydrazine group. This is a stable fragment observed in derivatives.[2] |
| 145 | [C₆H₅-CN₄]⁺ | [C₇H₅N₄]⁺ | Phenyltetrazole cation resulting from cleavage of the N-CH₂ bond. |
| 117 | [C₆H₅-CN₂]⁺ | [C₇H₅N₂]⁺ | Loss of N₂ from the phenyltetrazole fragment, a common behavior for nitrogen-rich heterocycles. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation, a ubiquitous fragment for aromatic compounds. |
Conclusion
The combined application of FTIR, NMR (¹H and ¹³C), and GC-MS provides a comprehensive and self-validating system for the analysis of this compound. FTIR confirms the presence of all critical functional groups. NMR provides an unambiguous map of the molecular skeleton, confirming atomic connectivity. Finally, GC-MS verifies the molecular weight and assesses the purity of the compound. By following these detailed protocols and understanding the rationale behind the expected spectral data, researchers can confidently characterize this important chemical entity, ensuring the integrity of their subsequent research and development efforts.
References
-
Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38(3), 436-442. [Link]
-
Saeed, A., Hussain, M., & Qasim, M. (2014). PDF of Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]
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Jadhav, S. D., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 144-151. [Link]
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Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances. [Link]
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Linden, L., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. [Link]
-
Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Organic Chemistry: An Indian Journal. [Link]
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Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). International Journal of Discoveries and Innovations in Applied Sciences, 3(3), 1-11. [Link]
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Application Notes and Protocols: The Strategic Utility of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide as a Versatile Chemical Intermediate in Drug Discovery
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This intermediate stands as a cornerstone scaffold, merging the desirable bioisosteric properties of the tetrazole ring with the reactive versatility of a hydrazide moiety. We will explore its synthesis, its pivotal role in the construction of diverse molecular architectures, and provide detailed, field-proven protocols for its practical application. The narrative emphasizes the causal logic behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity compounds poised for biological evaluation.
Introduction: The Strategic Value of the Tetrazole-Hydrazide Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is perpetual. The strategic combination of privileged scaffolds is a time-honored approach to expedite this discovery process. This compound is an exemplary chemical intermediate born from this strategy. It ingeniously links two critical functional groups:
-
The 5-Phenyl-2H-tetrazole Ring: The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms.[1] It has gained immense significance in medicinal chemistry primarily as a metabolically stable bioisostere for the carboxylic acid group.[2][3] This substitution can improve pharmacokinetic properties, such as membrane permeability and metabolic resistance, while maintaining the necessary acidic pKa to interact with biological targets.[4] Derivatives of 5-substituted tetrazoles are reported to possess a vast array of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3]
-
The Acetohydrazide Moiety: The hydrazide functionality serves as a highly versatile and reactive chemical handle.[2] It is a key precursor for the synthesis of a multitude of other bioactive heterocyclic systems, such as oxadiazoles, thiadiazoles, pyrazoles, triazoles, and Schiff bases.[3] The nucleophilic nature of the terminal amine allows for straightforward reactions with a wide range of electrophiles, making it an ideal anchor point for combinatorial library synthesis and the introduction of molecular diversity.[2][3]
The conjugation of these two moieties yields an intermediate that is primed for the development of new therapeutic agents. It provides a stable, biologically relevant core (the tetrazole) and a reactive site (the hydrazide) for systematic structural modification and optimization.
Synthesis of the Core Intermediate: this compound
The synthesis of the title intermediate is a well-established, three-step process that begins with common laboratory reagents. Each step is critical for achieving a high-purity final product, which is paramount for its subsequent use in drug development pipelines where impurity profiles must be rigorously controlled.[]
Caption: Synthesis workflow for the title intermediate.
Protocol 1: Step-by-Step Synthesis
This protocol synthesizes the target compound (3) from benzonitrile.
Step 1: Synthesis of 5-phenyl-2H-tetrazole (1) [3]
-
Reagents & Setup: To a round-bottom flask, add benzonitrile (2 mmol), sodium azide (3 mmol), and zinc(II) chloride (3 mmol). Suspend the mixture in 16 mL of water.
-
Reaction: Heat the reaction mixture to reflux for 15 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, cool the mixture to room temperature. A solid will precipitate. Filter the solid and wash it with water.
-
Purification: Treat the solid residue with 3 N HCl (4 mL). This will afford the product as a white solid. Filter to isolate the pure 5-phenyl-2H-tetrazole.
-
Causality Note: The use of zinc(II) chloride acts as a Lewis acid catalyst to activate the nitrile for the [3+2] cycloaddition with the azide ion. The final acidic wash ensures the protonation of the tetrazole and removes any residual zinc salts.
-
Step 2: Synthesis of Methyl 2-(5-phenyl-2H-tetrazole-2-yl)acetate (2) [3]
-
Reagents & Setup: In a flask, dissolve 5-phenyltetrazole (3 mmol) and triethylamine (12 mmol) in 25 mL of acetonitrile.
-
Reaction: To this stirred solution, add a solution of methyl chloroacetate (6 mmol) in 15 mL of acetonitrile dropwise. Heat the reaction mixture on an oil bath to 82 °C for 2 hours. Monitor the reaction by TLC.
-
Work-up & Isolation: After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Purification: Recrystallize the resulting product from n-hexane to obtain pure methyl 2-(5-phenyl-2H-tetrazole-2-yl)acetate as a white crystalline solid.
-
Causality Note: Triethylamine is a non-nucleophilic base used to deprotonate the tetrazole, forming the tetrazolate anion. This anion then acts as a nucleophile, displacing the chloride from methyl chloroacetate in an SN2 reaction.
-
Step 3: Synthesis of this compound (3) [3]
-
Reagents & Setup: Dissolve the tetrazole-ester (2) (1.0 mmol) in 10 mL of dry distilled methanol.
-
Reaction: To this solution, add hydrazine hydrate (2 mmol). Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.
-
Work-up & Isolation: As the reaction proceeds, the product will precipitate out of the solution. Filter the precipitates and wash them with cold methanol to obtain the pure this compound as a white crystalline solid.
-
Causality Note: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction displaces the methoxy group, forming the thermodynamically stable hydrazide. The reaction is typically high-yielding and clean.
-
Core Application: Synthesis of N-Acyl/Aroyl Hydrazide Libraries
The primary and most direct application of this compound is its reaction with various acid chlorides to generate a library of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides.[2] This reaction is a robust and efficient method for introducing a wide range of substituents, allowing for systematic exploration of the structure-activity relationship (SAR) in a drug discovery campaign.
Caption: General reaction scheme for library synthesis.
Protocol 2: General Procedure for the Synthesis of N-Acyl/Aroyl Derivatives[2]
This protocol is a general method that can be adapted for various acyl or aroyl chlorides.
-
Acid Chloride Preparation (If necessary): Prepare the required acid chloride by refluxing the corresponding carboxylic acid in thionyl chloride for 25–30 minutes. Excess thionyl chloride can be removed under reduced pressure.
-
Reagents & Setup: In a dry flask, dissolve this compound (0.1 mmol) in a minimal amount of dry N,N-Dimethylformamide (DMF).
-
Reaction: Slowly add the acid chloride (0.1 mmol) to the stirred solution at room temperature. Continue stirring the reaction mixture for an additional 30 minutes.
-
Monitoring: Monitor the progress of the reaction by TLC, using a mobile phase such as n-hexane:ethyl acetate (1:1).
-
Work-up & Isolation: Upon completion, pour the reaction mixture into an excess of cold water. A solid product will precipitate out.
-
Purification: Filter the solid and wash it thoroughly with methanol. The product can be further purified by recrystallization from ethanol or methanol to afford the pure N-acyl/aroyl derivative.
-
Trustworthiness & Self-Validation: This precipitation and recrystallization workup is a self-validating system. The desired products are typically planar, aromatic structures with poor water solubility, causing them to crash out upon addition to aqueous media. Unreacted, more polar starting materials or salts will remain in the aqueous/DMF phase. Subsequent recrystallization effectively removes any remaining impurities.
-
Data Presentation: Exemplary Synthesized Derivatives
The following table summarizes a selection of derivatives synthesized using the general protocol above, demonstrating the versatility of the intermediate.[3]
| Compound ID | R-Group (from R-COCl) | Yield (%) | Melting Point (°C) |
| 4a | 4-Nitrophenyl | 95% | 245–247 |
| 4b | 2-Chlorophenyl | 82% | 230 |
| 4c | 2-Bromophenyl | 90% | 257–260 |
| 4e | 3,5-Dimethoxyphenyl | 76% | 265 |
| 4g | Furan-2-yl | 88% | 198–200 |
| 4h | 2-Oxo-2H-chromen-3-yl | 90% | 253 |
| 4j | tert-Butyl (Pivaloyl) | 97% | 135–137 |
Advanced Applications: A Gateway to Diverse Heterocyclic Scaffolds
Beyond simple acylation, the acetohydrazide intermediate is a powerful precursor for constructing more complex heterocyclic systems that are prevalent in pharmacologically active compounds. The -CO-NH-NH2 substructure contains the necessary atoms and reactivity to undergo various cyclization and condensation reactions.
Caption: Potential synthetic pathways to other heterocycles.
-
Synthesis of 1,3,4-Oxadiazoles: Reaction of the hydrazide with carboxylic acids under dehydrating conditions (e.g., POCl₃) or with orthoesters can lead to the formation of the 1,3,4-oxadiazole ring, a common motif in anticancer and antimicrobial agents.
-
Synthesis of 1,3,4-Thiadiazoles: Treatment of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization, yields 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities.
-
Synthesis of Schiff Bases: Simple condensation with a wide variety of aldehydes or ketones provides access to Schiff bases (imines). These compounds are not only biologically active in their own right but are also versatile intermediates for further transformations, such as reduction to secondary amines or cyclization reactions.[2]
-
Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings through a condensation-cyclization sequence.
The ability to access these diverse scaffolds from a single, readily prepared intermediate underscores the strategic value of this compound in modern drug discovery programs, enabling rapid lead generation and optimization.
Conclusion
This compound is more than a mere chemical; it is a strategic platform for innovation in medicinal chemistry. Its synthesis is straightforward and scalable, and its dual-functionality provides an ideal entry point for the creation of large, diverse libraries of potential drug candidates. The protocols and insights provided herein are designed to empower researchers to leverage this intermediate to its fullest potential, accelerating the journey from a synthetic concept to a biologically active molecule. By understanding the causality behind each synthetic step and the inherent potential of the scaffold, scientists can more effectively design and execute experiments, ultimately contributing to the development of next-generation therapeutics.
References
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Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry. Available at: [Link][2]
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S. L, S., & G, S. K. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][1]
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Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available at: [Link][3]
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Zhang, W., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link][4]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Available at: [Link][6]
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Qasim, M., et al. (2021). Novel N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available at: [Link][7]
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Trusova, M. E., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank. Available at: [Link][8]
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Gomory, A., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). PubMed. Available at: [Link][9]
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Gholami, M., et al. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports. Available at: [Link][10]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. Available at: [Link]
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Amso, H. T., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link][11]
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Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link][12]
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Dömling, A., et al. (2012). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link][13]
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Al-Jahdari, F. B., et al. (2023). Navigating Drug–Drug Interactions in Clinical Drug Development: A Tutorial. Clinical Pharmacology & Therapeutics. Available at: [Link][14]
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Sharma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Available at: [Link][15]
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Application Notes and Protocols for the Derivatization of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide and Subsequent Biological Evaluation
Introduction: The Versatile Scaffold of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide in Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the tetrazole nucleus is a privileged scaffold, revered for its unique electronic properties and its role as a bioisostere for the carboxylic acid group, enhancing metabolic stability and receptor binding.[1][2] The compound this compound emerges as a particularly promising starting material for the synthesis of new chemical entities. Its inherent biological activities, coupled with the reactive hydrazide moiety, provide a versatile platform for chemical modification and the generation of diverse compound libraries with potential applications in anticonvulsant, antimicrobial, and anticancer therapies.[3]
This comprehensive guide provides a detailed exploration of the derivatization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental designs. We will delve into the synthesis of the parent acetohydrazide, explore various derivatization strategies to create novel molecular entities, and provide detailed protocols for their subsequent biological evaluation.
Part 1: Synthesis of the Core Scaffold: this compound
The journey into the derivatization of our target molecule begins with the efficient synthesis of the starting material, this compound. This process typically involves a two-step reaction sequence, starting from the commercially available 5-phenyl-2H-tetrazole.
Workflow for the Synthesis of this compound
Caption: Synthetic route to the core acetohydrazide scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
5-phenyl-2H-tetrazole
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step 1: Synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-phenyl-2H-tetrazole (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in dry DMF.
-
To this stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (1 equivalent) in methanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Pour the concentrated residue into cold water. A white solid will precipitate.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Derivatization Strategies for Bio-activity Enhancement
The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. This section outlines key derivatization pathways to generate novel compound libraries for biological screening.
Derivatization Pathways
Caption: Key derivatization pathways from the core acetohydrazide.
Protocol 2: Synthesis of N'-[(E)-substituted phenylmethylidene]-2-[5-(phenyl)-2H-tetrazol-2-yl]acetohydrazide (Schiff Bases)
The condensation of the hydrazide with various aromatic aldehydes is a straightforward method to introduce diverse phenyl substitutions.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Protocol 3: Synthesis of 2-((5-(Aryl)-1,3,4-oxadiazol-2-yl)methyl)-5-phenyl-2H-tetrazole Derivatives
1,3,4-Oxadiazoles are another important class of heterocyclic compounds with a wide range of biological activities. Their synthesis often proceeds through an N-acylhydrazide intermediate followed by cyclization.[4]
Materials:
-
This compound
-
Aroyl chlorides
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable solvent
Step 1: Synthesis of N'-Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
-
Dissolve this compound (1 equivalent) and a base like pyridine or triethylamine (1.2 equivalents) in DCM at 0 °C.
-
Slowly add the desired aroyl chloride (1.1 equivalents) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N'-aroyl intermediate.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
-
To the crude N'-aroyl intermediate, add an excess of phosphorus oxychloride.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Protocols for Biological Assays
The synthesized derivatives can be screened for a variety of biological activities. This section provides detailed protocols for anticonvulsant, anticancer, and antimicrobial assays.
Protocol 4: Anticonvulsant Activity Screening - Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
The PTZ model is a widely used preclinical screen for potential antiepileptic drugs, particularly those effective against absence seizures.[5] PTZ is a GABA-A receptor antagonist that induces seizures.[5]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazole (PTZ)
-
Test compounds
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Acclimatize the mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle, free access to food and water).
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Diazepam, e.g., 4 mg/kg), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg).
-
Administer the test compounds and the positive control intraperitoneally. Administer the vehicle to the control group.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.[5]
-
Immediately place each mouse in an individual observation chamber and observe for the onset and duration of seizures for the next 30 minutes.
-
Record the following parameters:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.
-
Latency to generalized tonic-clonic seizure: Time from PTZ injection to the onset of a full tonic-clonic seizure with loss of righting reflex.
-
Protection from mortality: Number of surviving animals in each group.
-
-
Data Analysis: Compare the mean latencies between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in seizure latency or complete protection from seizures indicates potential anticonvulsant activity.
Protocol 5: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 6: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well sterile microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth directly in the 96-well plate.
-
Inoculate each well with the prepared microbial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Analysis: The MIC values are reported in µg/mL or µM. Lower MIC values indicate higher antimicrobial activity.
Part 4: Mechanistic Insights and Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives is intricately linked to their chemical structure. Understanding the potential mechanisms of action and establishing a structure-activity relationship is crucial for rational drug design and optimization.
Potential Mechanisms of Action
-
Anticonvulsant Activity: Many tetrazole-containing compounds are thought to exert their anticonvulsant effects by modulating the GABAergic system. They may act as GABA-A receptor agonists or inhibit the enzyme GABA transaminase, leading to an increase in the inhibitory neurotransmitter GABA in the brain.[5]
-
Anticancer Activity: The anticancer mechanism of tetrazole derivatives is often multifactorial. Some compounds have been shown to induce apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage in cancer cells.[10] Others may interfere with DNA replication and protein synthesis, crucial processes for rapidly dividing cancer cells.[10]
-
Antimicrobial Activity: The antimicrobial action of tetrazole derivatives can involve various targets. They may inhibit essential microbial enzymes, such as DNA gyrase or topoisomerase IV, thereby preventing DNA replication.[11] Some derivatives can also disrupt the integrity of the microbial cell membrane or interfere with crucial metabolic pathways.
Structure-Activity Relationship (SAR) Considerations
The following table summarizes some general SAR observations for tetrazole derivatives, which can guide the selection of substituents for derivatization.
| Position of Substitution | Substituent Type | Potential Impact on Activity | Rationale |
| N' of Hydrazide | Aromatic/Heterocyclic rings with electron-withdrawing groups (e.g., -Cl, -NO₂) | Often enhances anticonvulsant and antimicrobial activity. | Increases lipophilicity, aiding in crossing the blood-brain barrier or microbial cell membranes. Electronic effects can influence binding to target enzymes or receptors. |
| N' of Hydrazide | Aromatic rings with electron-donating groups (e.g., -OCH₃, -CH₃) | Can modulate activity, sometimes leading to increased anticancer effects. | Alters the electronic distribution of the molecule, potentially enhancing interactions with specific biological targets. |
| Cyclization of Hydrazide | Formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole rings | Often leads to a significant increase in a broad spectrum of biological activities. | The resulting five-membered heterocyclic rings are themselves pharmacologically active scaffolds and can introduce new binding interactions. |
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel therapeutic agents. The synthetic pathways and biological assay protocols detailed in this guide provide a robust framework for researchers to explore the vast chemical space accessible from this core scaffold. By systematically derivatizing the acetohydrazide moiety and evaluating the resulting compounds in well-defined biological assays, the scientific community can continue to unlock the therapeutic potential of tetrazole-based compounds in the ongoing quest for more effective treatments for a range of human diseases.
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]
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Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). Available at: [Link]
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Tetrazole Derivatives as Promising Anticancer Agents. PubMed. Available at: [Link]
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Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. Available at: [Link]
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Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. National Institutes of Health. Available at: [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Nigerian Research Journal of Chemical Sciences. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization and Anti-Inflammatory Studies. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]
-
Synthesis, characterization of novel Schiff base (Z)-2-(4-benzylpiperazin-1-yl)-N-(4-(2-(2-hydroxy benzylidene) hydrazine-1-carbonyl) phenyl) acetamide metal complexes: in-vitro, in-silico anti-microbial studies. Scilit. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
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Application Notes and Protocols for Enzyme Inhibition Studies with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Introduction: Unveiling the Inhibitory Potential of a Novel Tetrazole Derivative
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. The compound 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide belongs to a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. The tetrazole ring is a well-regarded bioisostere of the carboxylic acid group, a feature that can enhance metabolic stability and cell permeability.[1] Coupled with the acetohydrazide moiety, a scaffold known to be present in various enzyme inhibitors, this compound presents a compelling candidate for screening against a range of enzymatic targets.[2][3][4]
Derivatives of tetrazoles and acetohydrazides have demonstrated inhibitory activity against several key enzyme classes, including ureases, monoamine oxidases (MAOs), and cyclooxygenases (COXs).[1][5][6][7] Specifically, ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides have been investigated as inhibitors of amine oxidase copper containing 3 (AOC3), highlighting a direct precedent for this structural class in enzyme inhibition.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for conducting enzyme inhibition studies with this compound. We will focus on two primary and relevant enzyme targets based on existing literature: urease and monoamine oxidase-A (MAO-A) . The protocols detailed herein are designed to be robust and self-validating, providing a solid framework for determining the inhibitory potential and kinetic profile of this compound.
Experimental Workflow: A Strategic Approach to Inhibition Studies
A systematic approach is crucial for the successful evaluation of a potential enzyme inhibitor. The following workflow outlines the key stages of the investigation, from initial screening to kinetic characterization.
Figure 1: A generalized workflow for the characterization of an enzyme inhibitor.
Protocol 1: Urease Inhibition Assay
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key strategy in the treatment of infections caused by ureolytic bacteria such as Helicobacter pylori.[6][9] The following protocol is based on the Berthelot (indophenol) method, which quantifies the ammonia produced.
Materials and Reagents
-
This compound (Test Compound)
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Thiourea (Positive Control)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer. The final concentration of DMSO in the assay should not exceed 1-2% to avoid effects on enzyme activity.
-
Urease Solution: Prepare a fresh solution of urease in phosphate buffer (e.g., 1 U/mL). The optimal concentration may need to be determined empirically.
-
Urea Solution: Prepare a 100 mM solution of urea in phosphate buffer.
-
Thiourea (Positive Control): Prepare a stock solution of thiourea in assay buffer at a concentration known to inhibit urease (e.g., 100 µM).
-
-
Assay Procedure:
-
Set up the 96-well plate as outlined in the table below.
-
Add 25 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside solution followed by 50 µL of alkaline hypochlorite solution to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100 [10]
Where:
-
ODtestwell is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor.
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Well Type | Reagent 1 (25 µL) | Reagent 2 (25 µL) | Pre-incubation | Reagent 3 (50 µL) |
| Blank | Assay Buffer | Assay Buffer | 15 min at 37°C | Urea Solution |
| Control (100% Activity) | Assay Buffer (with DMSO) | Urease Solution | 15 min at 37°C | Urea Solution |
| Test Compound | This compound | Urease Solution | 15 min at 37°C | Urea Solution |
| Positive Control | Thiourea Solution | Urease Solution | 15 min at 37°C | Urea Solution |
Protocol 2: Monoamine Oxidase-A (MAO-A) Inhibition Assay
MAOs are enzymes that catalyze the oxidation of monoamines and are involved in the metabolism of neurotransmitters.[11] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[11] This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Materials and Reagents
-
This compound (Test Compound)
-
Recombinant Human MAO-A
-
p-Tyramine (MAO substrate)
-
Clorgyline (MAO-A specific inhibitor, Positive Control)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent probe for H₂O₂)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
DMSO
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader
Step-by-Step Methodology
-
Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Prepare serial dilutions in assay buffer.
-
MAO-A Enzyme Solution: Dilute the MAO-A enzyme to the desired concentration in assay buffer. Keep on ice.
-
Substrate Solution: Prepare a solution of p-tyramine in assay buffer.
-
Detection Reagent: Prepare a working solution containing HRP and Amplex Red in assay buffer. This solution should be protected from light.
-
-
Assay Procedure:
-
Add 50 µL of the test compound dilutions or controls to the appropriate wells of a 96-well black plate.
-
Add 25 µL of the MAO-A enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately add 25 µL of the detection reagent to each well.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
-
Data Analysis
The percentage of MAO-A inhibition is calculated as follows:
% Inhibition = [1 - (RFUtestwell / RFUcontrol)] x 100
Where:
-
RFUtestwell is the relative fluorescence units in the well with the test compound.
-
RFUcontrol is the relative fluorescence units in the well without the inhibitor.
The IC50 value is determined as described for the urease assay.
Mechanism of Inhibition: A Deeper Dive into Enzyme Kinetics
For potent inhibitors, determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical next step. This is typically achieved by performing kinetic studies where the initial reaction velocity is measured at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
Figure 2: The three basic types of reversible enzyme inhibition.
Data Presentation: Summarizing Quantitative Results
The results of the inhibition studies should be summarized in a clear and concise manner. A table is an effective way to present the IC50 values for comparison.
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical Data] |
| This compound | Urease | 15.2 ± 1.8 |
| Thiourea (Positive Control) | Urease | 22.5 ± 2.1 |
| This compound | MAO-A | 8.9 ± 0.9 |
| Clorgyline (Positive Control) | MAO-A | 0.05 ± 0.01 |
Conclusion: A Framework for Discovery
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically evaluating its effects on relevant enzyme targets such as urease and MAO-A, researchers can gain valuable insights into its pharmacological potential. Further studies to elucidate the precise mechanism of action and to explore the structure-activity relationship of this and related compounds will be crucial in the journey from a promising molecule to a potential therapeutic agent.
References
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TÜBİTAK Academic Journals. (2014, April 14). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Retrieved from [Link]
-
ResearchGate. Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Retrieved from [Link]
-
MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Retrieved from [Link]
-
Semantic Scholar. [PDF] Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives | Semantic Scholar. Retrieved from [Link]
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R Discovery. tetrazole-derivative Research Articles - Page 1. Retrieved from [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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PubMed. (2023, May 22). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Retrieved from [Link]
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Taylor & Francis Online. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Retrieved from [Link]
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ResearchGate. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. Retrieved from [Link]
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Taylor & Francis. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Retrieved from [Link]
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Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
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ResearchGate. (2021) Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Retrieved from [Link]
-
PubMed Central. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies. Retrieved from [Link]
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PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
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Taylor & Francis Online. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Retrieved from [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
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PMC. (2021, December 29). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
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ResearchGate. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies | Request PDF. Retrieved from [Link]
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Arabian Journal of Chemistry. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Retrieved from [Link]
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MDPI. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved from [Link]
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
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Application Note & Protocol: Synthesis of Novel Schiff Bases from 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Introduction: The Strategic Value of Tetrazole-Schiff Base Hybrids
In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds into hybrid molecules is a cornerstone of rational drug design. Both tetrazoles and Schiff bases represent pharmacologically significant moieties. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Concurrently, the azomethine group (–C=N–) characteristic of Schiff bases is a versatile pharmacophore integral to compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2]
The conjugation of these two scaffolds via a hydrazone linkage originating from 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide creates a unique molecular architecture. This framework is of significant interest to drug development professionals for its potential to yield novel therapeutic agents with enhanced biological profiles.[3][4] The terminal nitrogen of the hydrazide serves as a nucleophilic handle for facile condensation with a diverse library of aromatic and heteroaromatic aldehydes, allowing for extensive Structure-Activity Relationship (SAR) studies. This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of these promising compounds.
Synthetic Workflow Overview
The synthesis is a straightforward yet robust two-step process. The first step involves the preparation of the key intermediate, this compound, from the corresponding ethyl ester. The second, pivotal step is the acid-catalyzed condensation of this hydrazide with various substituted aldehydes to yield the target Schiff bases (acylhydrazones).
Detailed Experimental Protocols
Synthesis of this compound (Intermediate 1)
This protocol outlines the conversion of the parent ester to the hydrazide, the key building block for Schiff base synthesis.
Scientist's Insight (Causality):
-
Solvent: Absolute ethanol is an excellent solvent for both the ester and hydrazine hydrate. Its boiling point allows for effective reflux to drive the reaction to completion without requiring excessively high temperatures that could degrade the tetrazole ring.
-
Reagent Stoichiometry: A molar excess of hydrazine hydrate is used to ensure the complete consumption of the limiting ethyl acetate starting material, simplifying subsequent purification.
-
Reaction Endpoint: The formation of a solid precipitate is a strong visual indicator of product formation, as the hydrazide is typically less soluble in ethanol than the starting ester.
Protocol:
-
To a solution of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (1.0 eq) dissolved in absolute ethanol (20 mL), add hydrazine hydrate (4.0-5.0 eq).
-
Fit the round-bottom flask with a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting white solid precipitate by vacuum filtration.
-
Wash the solid copiously with cold distilled water to remove excess hydrazine hydrate, followed by a wash with cold ethanol.
-
Dry the product, this compound, under vacuum to yield a white crystalline solid ready for the next step.
General Protocol for Schiff Base Synthesis (Acylhydrazones)
This is a generalized procedure for the condensation reaction between the hydrazide intermediate and a substituted aromatic aldehyde.
Scientist's Insight (Causality):
-
Catalyst: A few drops of glacial acetic acid are crucial.[5] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This significantly accelerates the rate of condensation.
-
Reaction Conditions: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the dehydration step (loss of water) that forms the stable C=N double bond. Reaction times can vary depending on the reactivity of the aldehyde.[6]
-
Work-up: Pouring the reaction mixture into crushed ice facilitates rapid precipitation of the Schiff base product, which typically has low aqueous solubility. This is an effective and simple method for initial product isolation.
Protocol:
-
In a round-bottom flask, dissolve this compound (Intermediate 1 ) (1.0 mmol) in absolute ethanol (15 mL).
-
To this solution, add the desired substituted aromatic aldehyde (1.0 mmol).
-
Add 3-4 drops of glacial acetic acid as a catalyst.[5]
-
Reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting hydrazide), cool the flask to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
Allow the mixture to stand for 15-20 minutes until the product fully precipitates.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base.
Characterization and Data
The successful synthesis of the target Schiff bases must be confirmed through rigorous spectroscopic analysis. Key characterization data for a representative series of compounds are summarized below.
Key Spectroscopic Signatures:
-
FT-IR: The most telling evidence is the disappearance of the N-H stretching bands from the hydrazide and the C=O band of the aldehyde, coupled with the appearance of a new, strong absorption band in the 1610-1650 cm⁻¹ region, which is characteristic of the azomethine (C=N) stretching vibration.
-
¹H NMR: Look for the appearance of a new singlet in the δ 7.9-9.6 ppm range, corresponding to the proton of the azomethine group (N=CH). The disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the hydrazide -NH₂ protons also confirms the reaction.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.
Table 1: Representative Physical and Spectral Data of Synthesized Schiff Bases
| Aldehyde Substituent (Ar) | Product Name | Yield (%) | M.P. (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (N=CH, δ ppm) |
| 4-Hydroxy | N'-((E)-4-hydroxybenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 85 | 210-212 | 1625 | 8.35 |
| 4-Methoxy | N'-((E)-4-methoxybenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 90 | 195-197 | 1633 | 8.28 |
| 4-Chloro | N'-((E)-4-chlorobenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 88 | 225-227 | 1640 | 8.41 |
| 4-Nitro | N'-((E)-4-nitrobenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 92 | 240-242 | 1645 | 8.56 |
| 2-Hydroxy | N'-((E)-2-hydroxybenzylidene)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 82 | 205-207 | 1618 | 8.59 |
Note: Data synthesized from typical results reported in the literature for analogous compounds.
Applications and Future Directions
The synthesized tetrazole-Schiff base derivatives are prime candidates for biological screening. Their structural features make them suitable for evaluation in various assays, including:
-
Antimicrobial Activity: Many tetrazole and Schiff base compounds exhibit potent activity against a range of bacterial and fungal strains.[3][7][8]
-
Anticancer Activity: These compounds can be tested against various cancer cell lines, as similar heterocyclic systems have shown promising cytotoxicity.[2][3]
-
Enzyme Inhibition: The hydrazone linkage and aromatic systems are known to interact with active sites of enzymes, making them interesting candidates for inhibition studies, such as for α-glucosidase.[9]
Furthermore, the azomethine nitrogen and the tetrazole ring nitrogens provide excellent coordination sites for metal ions. This opens a pathway for the synthesis of novel organometallic complexes with potentially enhanced catalytic or biological properties.[7]
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Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38(3), 436-442. [Link]
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Ullah, H., et al. (2024). Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329296. [Link]
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Jasim, H. A., & Jaber, N. H. (2017). Synthesis, Structural and Spectroscopic Study of Complexes of Tetradentate Schiff Base Derived from MalonylDihydrazide with Cr(III), Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Ions. Engineering and Technology Journal, 35(B), 50-56. [Link]
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Degtyarik, M. M., et al. (2016). Synthesis and comparative study of the antibacterial activity of tetrazole-containing Schiff base and its organometallic complex. International Scientific Conference on Chemistry and Chemical Education. [Link]
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Alasadi, Y. K., et al. (2023). Preparation, Characterization, Anti-cancer and Antibacterial Evaluation of New Schiff base and Tetrazole Derivatives. Tikrit Journal of Pure Science, 28(2), 12-21. [Link]
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Ahmad, I., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Journal of Chemistry, Vol. 2023, Article ID 8890919. [Link]
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Patel, H. (2020). Synthesis, Characterization of Novel Schiff's Bases of 2-(1H-tetrazol-5-yl) Pyridine and Evaluation of their Antitubercular Activity. Archives of Organic and Inorganic Chemical Sciences, 5(2). [Link]
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Adamu, H., Jabbi, A. M., & Aliyu, H. N. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32. [Link]
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Sadana, G. S., & Chaudhari, A. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 2(3), 157-161. [Link]
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Alasadi, Y. K., Jumaa, F. H., Mukhlif, M. G., & Shawkat, S. M. (2023). Preparation, Characterization, Anti-cancer and Antibacterial Evaluation of New Schiff base and Tetrazole Derivatives. Tikrit Journal of Pure Science. [Link]
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Galster, M., et al. (2022). 2-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3. Archiv der Pharmazie, 355(11), 2200236. [Link]
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Al‐Hassani, R. A., & Al‐Sarray, A. J. (2025). Synthesis, Characterization, Cytotoxicity, Biological Evaluation, DFT Calculations, and Molecular Docking of a Novel Schiff Base and Its Pt(IV) Complex. Applied Organometallic Chemistry. [Link]
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Al-Masoudi, W. A., & Al-Jibouri, M. N. (2021). Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. AIP Conference Proceedings, 2372, 040003. [Link]
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Pancholi, A. M. (n.d.). Synthesis and Characterization of Some Schiff base Ligands. WordPress.com. [Link]
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Al-Janabi, A. S. (2014). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono Methyl}-Phenol] with Some Metal Ions. Journal of Applicable Chemistry, 3(4), 1735-1744. [Link]
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Kumar, S., et al. (2013). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. International Journal of Pharmaceutical & Biological Archives, 4(4), 763-767. [Link]
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Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(44), 19300-19312. [Link]
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Al-Adilee, K. J., & Abdul-Wahab, A. M. (2023). Synthesis, Spectroscopy and Biological Activity Study of Some New Complexes with Schiff Base Derived From Malonic Acid Dihydrazide with 2-pyridine Crboxaldehyde. Baghdad Science Journal, 20(4), 1335. [Link]
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- 7. elib.bsu.by [elib.bsu.by]
- 8. tjpsj.org [tjpsj.org]
- 9. Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocyclic Core
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is of paramount importance. Among these, heterocyclic compounds have consistently demonstrated their value, with the tetrazole ring being a particularly noteworthy pharmacophore. The tetrazole moiety is often employed as a metabolically stable bioisostere of the carboxylic acid group, a strategic substitution that can enhance the pharmacokinetic profile of a drug candidate.[1][2][3][4] This application note delves into the medicinal chemistry applications of a key intermediate, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide , a molecule that marries the advantageous properties of the tetrazole ring with the versatile reactivity of a hydrazide functional group.
This compound serves as a pivotal building block for the synthesis of a wide array of derivatives, including N-acyl/aroyl acetohydrazides, Schiff bases, and other heterocyclic systems.[5][6] These derivatives have shown promise in a multitude of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility of this compound, along with detailed protocols for the synthesis of its derivatives and their subsequent evaluation in key biological assays.
I. The Strategic Advantage of the this compound Scaffold
The power of this compound as a scaffold lies in the synergistic combination of its two core components: the 5-phenyl-2H-tetrazole ring and the acetohydrazide side chain.
-
The 5-Phenyl-2H-tetrazole Moiety : This part of the molecule provides a rigid, aromatic core that is metabolically robust. The tetrazole ring's acidic nature (with a pKa similar to that of carboxylic acids) allows it to participate in crucial binding interactions with biological targets, while its resistance to metabolic degradation offers an advantage over the more labile carboxyl group.[3]
-
The Acetohydrazide Side Chain : The hydrazide functional group (-CONHNH2) is a versatile handle for synthetic diversification. It readily reacts with a variety of electrophiles, such as acyl chlorides, aldehydes, and ketones, to generate a library of derivatives with diverse physicochemical properties.[5][6] This allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.
The following diagram illustrates the core structure and its potential for diversification.
Caption: Two-step synthesis of the target acetohydrazide.
Materials:
-
5-Phenyl-2H-tetrazole
-
Methyl chloroacetate
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Hydrazine hydrate
-
Methanol (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
Step 1: Synthesis of Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
-
To a stirred solution of methyl chloroacetate (6 mmol) in 15 mL of acetonitrile, add a mixture of 5-phenyltetrazole (3 mmol), triethylamine (12 mmol), and 25 mL of acetonitrile dropwise.
-
Heat the reaction mixture in an oil bath at 82°C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid product from n-hexane to obtain pure methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate as a white crystalline solid.
Step 2: Synthesis of this compound
-
Dissolve the tetrazole-ester from Step 1 (1.0 mmol) in 10 mL of dry distilled methanol.
-
To this solution, add hydrazine hydrate (2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
The product will precipitate out of the solution. Filter the precipitate and wash it with cold methanol to obtain the pure this compound as a white crystalline solid.
Protocol 2: General Procedure for the Synthesis of N-Aroyl Derivatives
This protocol describes the general method for diversifying the core hydrazide. [6] Materials:
-
This compound
-
Various aroyl/acyl chlorides
-
Dry N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (0.1 mmol) in a minimal amount of dry DMF at room temperature with stirring.
-
Slowly add the desired aroyl/acyl chloride (0.1 mmol) to the stirred solution.
-
Continue stirring the reaction mixture for an additional 30 minutes. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into an excess of cold water.
-
The solid product will precipitate. Filter the solid and wash it with methanol.
-
Further purify the product by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a standard method for assessing the anticancer potential of the synthesized derivatives. [4] Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized tetrazole derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. [7] Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with DMSO)
-
Sterility control (broth only)
Procedure:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the stock solution of the test compound (e.g., at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (a standard antimicrobial), a negative control (inoculum with DMSO but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
IV. Conclusion and Future Directions
This compound has established itself as a valuable and versatile intermediate in medicinal chemistry. Its strategic design allows for the straightforward synthesis of a multitude of derivatives with potential therapeutic applications. The evidence points towards promising avenues in the development of novel anti-inflammatory agents targeting AOC3, as well as new anticancer and antimicrobial drugs. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate their own libraries of derivatives based on this privileged scaffold. Future research should focus on extensive SAR studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate the promising in vitro results. The continued exploration of this chemical space is likely to yield novel drug candidates with improved therapeutic profiles.
References
- (Author unlisted). (2025). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization.
- Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals, 38, 436-442.
- (Author unlisted). (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.
- (Author unlisted). (n.d.). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). PubMed.
- (Author unlisted). (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar.
- Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals, 38, 436-442.
- (Author unlisted). (2020).
- (Author unlisted). (n.d.).
-
(Author unlisted). (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][5][8]riazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.
- (Author unlisted). (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
- (Author unlisted). (2022).
- (Author unlisted). (n.d.). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol.
- (Author unlisted). (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- (Author unlisted). (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- (Author unlisted). (n.d.). benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS.
- (Author unlisted). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- (Author unlisted). (n.d.).
- (Author unlisted). (n.d.). Percentage anti-inflammatory activity of compounds in comparison with....
- (Author unlisted). (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
- (Author unlisted). (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.
- (Author unlisted). (n.d.). Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs. PubMed.
- (Author unlisted). (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.
- (Author unlisted). (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
- (Author unlisted). (n.d.).
- (Author unlisted). (n.d.). Anti-inflammatory activity of 2-acyl-5(3)
- (Author unlisted). (2024).
- (Author unlisted). (n.d.).
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- 2. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Tetrazole-Hydrazide Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among the heterocyclic compounds, tetrazoles have garnered significant attention in medicinal chemistry. The tetrazole ring, a bioisostere of the carboxylic acid group, is a key feature in several approved drugs and is known to enhance metabolic stability and improve pharmacokinetic profiles. When integrated with a hydrazide moiety, another pharmacologically significant functional group, the resulting scaffold presents a versatile platform for the synthesis of a diverse library of compounds with potential biological activities.
This document provides a comprehensive guide to the synthesis and antimicrobial evaluation of derivatives of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. It is designed to equip researchers with the necessary protocols and scientific rationale to explore this promising class of compounds. While direct N-acyl/aroyl derivatives of this specific hydrazide have not demonstrated significant antibacterial activity in preliminary studies, the broader class of tetrazole-hydrazones has shown considerable antimicrobial potential[1][2]. Therefore, this guide presents the synthesis of the core scaffold as a foundational step for further derivatization, such as the formation of Schiff bases, which may unlock the desired biological activity.
I. Synthetic Pathway and Rationale
The synthetic strategy for generating derivatives of this compound is a multi-step process that begins with the formation of the 5-phenyltetrazole ring, followed by N-alkylation to introduce the acetohydrazide side chain, and finally, derivatization of the hydrazide functionality.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for the preparation of this compound derivatives.
II. Detailed Experimental Protocols
These protocols are based on established synthetic methodologies and provide a step-by-step guide for the preparation and evaluation of the target compounds.
Protocol 1: Synthesis of this compound
Rationale: This three-step synthesis provides the core hydrazide intermediate. The initial cycloaddition reaction is a classic method for forming the tetrazole ring. The subsequent N-alkylation with an ester-containing group and hydrazinolysis are standard procedures to generate the desired acetohydrazide.
Materials:
-
Benzonitrile
-
Sodium azide
-
Zinc(II) chloride
-
Methyl chloroacetate
-
Potassium carbonate
-
Acetonitrile
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of 5-Phenyl-2H-tetrazole
-
In a round-bottom flask, suspend sodium azide (3.0 mmol), benzonitrile (2.0 mmol), and zinc(II) chloride (3.0 mmol) in 16 mL of water.
-
Reflux the reaction mixture for 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting solid and wash thoroughly with water.
-
Recrystallize the crude product from hot water to obtain pure 5-phenyl-2H-tetrazole.
Step 2: Synthesis of Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
-
In a round-bottom flask, dissolve 5-phenyl-2H-tetrazole (5.0 mmol) and potassium carbonate (7.5 mmol) in 25 mL of acetonitrile.
-
To this stirred solution, add methyl chloroacetate (6.0 mmol) dropwise.
-
Heat the reaction mixture at 82°C for 2 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane:ethyl acetate).
Step 3: Synthesis of this compound
-
Dissolve the purified methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (4.0 mmol) in 20 mL of methanol.
-
Add hydrazine hydrate (8.0 mmol, 80% solution) to the solution.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of N'-Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides
Rationale: Acylation of the terminal nitrogen of the hydrazide group with various aroyl chlorides introduces structural diversity, which is a key strategy in drug discovery to modulate the physicochemical and biological properties of a lead compound.
Materials:
-
This compound
-
Various aroyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, etc.)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethanol/Methanol for recrystallization
Procedure:
-
Dissolve this compound (0.1 mmol) in dry DMF at room temperature with stirring.
-
Slowly add the desired aroyl chloride (0.1 mmol) to the solution.
-
Stir the reaction mixture for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into an excess of cold water.
-
Filter the precipitated solid and wash it with methanol.
-
Recrystallize the crude product from ethanol or methanol to obtain the pure N'-aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism. This quantitative data is essential for evaluating the antimicrobial potential of newly synthesized compounds.
Materials:
-
Synthesized tetrazole derivatives
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline
-
Spectrophotometer
Procedure:
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate culture, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform two-fold serial dilutions of the stock solution in MHB to obtain a range of desired concentrations.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include the following controls on each plate:
- Positive Control: Broth with inoculum and a standard antibiotic.
- Negative Control (Growth Control): Broth with inoculum and the solvent used to dissolve the compounds (at the same concentration as in the test wells).
- Sterility Control: Broth only. c. Cover the plate and incubate at 37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
While specific SAR data for N-acyl/aroyl derivatives of this compound is limited due to their reported lack of antibacterial activity, general trends observed in related hydrazone and tetrazole compounds can guide future derivatization strategies.
Key Considerations for SAR:
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes. Modifications to the aroyl ring can significantly alter this property.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aroyl ring can influence the electronic distribution of the entire molecule, potentially affecting its interaction with biological targets. Studies on other hydrazones suggest that electron-withdrawing groups can enhance antibacterial activity[2].
-
Steric Factors: The size and shape of the substituent on the aroyl ring can impact the binding of the molecule to its target site.
Potential Mechanisms of Action:
The antimicrobial activity of tetrazole-containing compounds is thought to occur through various mechanisms, including:
-
Inhibition of DNA Replication: Some tetrazole derivatives can interfere with DNA synthesis, leading to bacteriostatic or bactericidal effects.
-
Disruption of Protein Synthesis: These compounds may also inhibit essential enzymes involved in protein synthesis.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can cause damage to cellular components and lead to cell death.
Diagram of Potential Antimicrobial Mechanisms
Caption: Plausible mechanisms of antimicrobial action for tetrazole-hydrazide derivatives.
IV. Data Presentation and Interpretation
Although the direct N-acyl/aroyl derivatives of this compound have not shown promising antibacterial results, it is crucial to present any screening data in a clear and comparative manner. The following table template should be used to report MIC values.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R-Group on Aroyl Moiety | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |
| 4a | H | >128 | >128 |
| 4b | 4-Cl | >128 | >128 |
| 4c | 4-OCH₃ | >128 | >128 |
| 4d | 4-NO₂ | >128 | >128 |
| Positive Control | Ciprofloxacin | 0.25 | 0.06 |
Interpretation: The data should be analyzed to identify any trends, however weak. For instance, even if all MICs are high, slight variations might suggest which types of substituents are more or less detrimental to activity. This information can guide the design of the next generation of compounds, such as Schiff bases, which may exhibit enhanced potency.
V. Future Directions and Optimization Strategies
The lack of antibacterial activity in the initial N-acyl/aroyl series suggests that further structural modifications are necessary. A promising avenue for future research is the conversion of the core hydrazide into Schiff bases by condensation with various aromatic aldehydes. Schiff bases derived from other heterocyclic hydrazides have demonstrated significant antimicrobial activity.
Recommendations for Future Work:
-
Synthesis of Schiff Base Derivatives: Condense this compound with a library of substituted aromatic aldehydes to generate a series of Schiff bases.
-
Broader Antimicrobial Screening: Test the new derivatives against a wider panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
QSAR Studies: If active compounds are identified, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models for designing more potent analogues.
-
Mechanism of Action Studies: For any highly active compounds, further experiments should be conducted to elucidate their mechanism of action.
VI. References
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5238. [Link]
-
Heidari, A., et al. (2017). (S,E)-2-hydroxy-N′-(2-hydroxy-5-nitrobenzylidene)propane hydrazide as a quorum sensing inhibitor of Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. [Link]
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The Versatility of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A Gateway to Novel Heterocyclic Scaffolds
Introduction: The Strategic Importance of a Unique Precursor
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of a vast array of therapeutic agents. Among the myriad of building blocks available to the synthetic chemist, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has emerged as a particularly versatile and powerful precursor. Its unique molecular architecture, featuring a metabolically stable tetrazole ring coupled with a reactive acetohydrazide moiety, provides a strategic entry point to a diverse range of biologically significant heterocyclic systems.
The tetrazole group, a well-regarded bioisostere of the carboxylic acid functional group, imparts favorable pharmacokinetic properties, including enhanced metabolic stability and improved oral bioavailability. The acetohydrazide portion, on the other hand, is a nucleophilic hub, primed for a variety of cyclization and condensation reactions. This dual functionality makes this compound an ideal starting material for the construction of more complex molecules, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, pyrazoles, and Schiff bases, many of which exhibit a broad spectrum of pharmacological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this key precursor, complete with detailed protocols and mechanistic insights.
Synthesis of the Precursor: this compound
The journey into the diverse world of heterocyclic compounds derived from our title precursor begins with its own efficient synthesis. The preparation is a straightforward two-step process commencing from the readily available 5-phenyl-1H-tetrazole.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title precursor, a critical first step for all subsequent applications.
Step 1: Synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-1H-tetrazole (10.0 g, 0.068 mol) in dry acetone (100 mL).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (13.8 g, 0.100 mol).
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (9.2 mL, 0.085 mol) to the reaction mixture.
-
Reaction: Reflux the mixture with continuous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by recrystallization from ethanol to afford colorless crystals of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (10.0 g, 0.043 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (99-100%) (4.3 mL, 0.086 mol) dropwise with stirring.
-
Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture in an ice bath. The white solid product will precipitate out.
-
Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.
Visualization of the Synthesis Pathway
Caption: Synthetic route to the precursor.
Application in the Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound is a reliable and high-yielding process that proceeds through an N-acyl/aroyl hydrazide intermediate.
Protocol 2: Synthesis of 2-((5-phenyl-2H-tetrazol-2-yl)methyl)-5-aryl-1,3,4-oxadiazoles
This protocol outlines the two-step synthesis of 1,3,4-oxadiazoles from the precursor hydrazide.
Step 1: Synthesis of N'-Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides
-
Reaction Setup: Dissolve this compound (1.0 g, 4.58 mmol) in dry N,N-dimethylformamide (DMF) (20 mL) in a round-bottom flask at room temperature.
-
Addition of Aroyl Chloride: Slowly add the desired aroyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction: Continue stirring at room temperature for 30-60 minutes. Monitor the reaction by TLC.[2]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water and then with a small amount of cold methanol, and dry.
Step 2: Cyclodehydration to 1,3,4-Oxadiazoles
-
Reaction Setup: To the N'-aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (1.0 g) from the previous step, add phosphorus oxychloride (5 mL) in a round-bottom flask.
-
Reaction: Gently reflux the mixture for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution. The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure 2-((5-phenyl-2H-tetrazol-2-yl)methyl)-5-aryl-1,3,4-oxadiazole.
Visualization of the 1,3,4-Oxadiazole Synthesis
Caption: Pathway to 1,3,4-oxadiazoles.
Application in the Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is another privileged heterocycle in medicinal chemistry, with derivatives exhibiting potent antimicrobial and anticancer activities. A common and efficient method for their synthesis from hydrazides involves cyclization with carbon disulfide in a basic medium.
Protocol 3: Synthesis of 5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1,3,4-thiadiazole-2-thiol
This protocol describes the direct conversion of the precursor hydrazide to a functionalized 1,3,4-thiadiazole.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.58 mmol) in absolute ethanol (20 mL).
-
Addition of Base: Add potassium hydroxide (0.31 g, 5.50 mmol) to the solution and stir until it dissolves.
-
Addition of Carbon Disulfide: Add carbon disulfide (0.42 mL, 6.87 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Reflux the mixture for 10-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the solvent is evaporated under reduced pressure.
-
Acidification and Isolation: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and dried.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1,3,4-thiadiazole-2-thiol.
Visualization of the 1,3,4-Thiadiazole Synthesis
Caption: Route to 1,3,4-thiadiazoles.
Application in the Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are a very important class of nitrogen-containing heterocycles with a broad range of applications in medicine and agriculture. A common synthetic route involves the initial formation of a thiosemicarbazide from a hydrazide, followed by cyclization.
Protocol 4: Synthesis of 4-Aryl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
This two-step protocol provides access to functionalized 1,2,4-triazoles.
Step 1: Synthesis of 2-(2-(5-phenyl-2H-tetrazol-2-yl)acetyl)-N-arylhydrazine-1-carbothioamide
-
Reaction Setup: Dissolve this compound (1.0 g, 4.58 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Addition of Isothiocyanate: Add the desired aryl isothiocyanate (1.0 equivalent) to the solution.[3]
-
Reaction: Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to 1,2,4-Triazoles
-
Reaction Setup: Suspend the synthesized thiosemicarbazide (1.0 g) in an aqueous solution of sodium hydroxide (8%, 20 mL).
-
Reaction: Reflux the mixture for 6-8 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Acidification and Isolation: Acidify the solution with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 4-aryl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-4H-1,2,4-triazole-3-thiol.
Visualization of the 1,2,4-Triazole Synthesis
Caption: Synthesis of 1,2,4-triazoles.
Application in the Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core components of many pharmaceutical drugs. They are commonly synthesized by the condensation of a hydrazide with a 1,3-dicarbonyl compound.[4]
Protocol 5: Synthesis of 1-(2-(5-phenyl-2H-tetrazol-2-yl)acetyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative using acetylacetone as the 1,3-dicarbonyl component.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.58 mmol) in glacial acetic acid (20 mL).
-
Addition of Diketone: Add acetylacetone (0.52 mL, 5.04 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 6-8 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then dry.
-
Purification: Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
Visualization of the Pyrazole Synthesis
Caption: Formation of pyrazole derivatives.
Application in the Synthesis of Schiff Bases
Schiff bases, or azomethines, are versatile intermediates in organic synthesis and are also known to possess a wide range of biological activities. They are readily prepared by the condensation of a primary amine or hydrazide with an aldehyde or ketone.
Protocol 6: Synthesis of N'-Arylmethylidene-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides
This protocol outlines the straightforward synthesis of Schiff bases from the title precursor.
-
Reaction Setup: Dissolve this compound (1.0 g, 4.58 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Addition of Aldehyde: Add the desired aromatic aldehyde (1.0 equivalent) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 3-5 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The resulting solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Purification: The Schiff base can be further purified by recrystallization from ethanol if necessary.
Visualization of Schiff Base Synthesis
Caption: General scheme for Schiff base formation.
Summary of Synthesized Heterocyclic Compounds
| Precursor | Reagents | Target Heterocycle |
| This compound | 1. Aroyl chloride, DMF 2. POCl₃ | 2-((5-phenyl-2H-tetrazol-2-yl)methyl)-5-aryl-1,3,4-oxadiazole |
| This compound | 1. KOH, Ethanol 2. CS₂, Reflux 3. HCl | 5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1,3,4-thiadiazole-2-thiol |
| This compound | 1. Aryl isothiocyanate, Ethanol 2. NaOH(aq), Reflux | 4-Aryl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-4H-1,2,4-triazole-3-thiol |
| This compound | Acetylacetone, Glacial Acetic Acid | 1-(2-(5-phenyl-2H-tetrazol-2-yl)acetyl)-3,5-dimethyl-1H-pyrazole |
| This compound | Aromatic aldehyde, Ethanol, Acetic Acid | N'-Arylmethylidene-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for accessing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, pyrazoles, and Schiff bases, all of which are important scaffolds in drug discovery. The straightforward nature of these transformations, coupled with the potential for diverse functionalization, opens up exciting avenues for the development of new therapeutic agents. The inherent biological relevance of the tetrazole moiety, combined with the proven pharmacological activities of the resulting heterocyclic systems, makes this precursor a focal point for future research in medicinal chemistry. Further exploration of the reaction scope and the biological evaluation of the synthesized compound libraries are warranted and expected to yield novel drug candidates.
References
-
Qasim, M., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 854-864. Available at: [Link]
-
Sharma, V., et al. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Advanced Research, 4(6), 1334-1346. Available at: [Link]
-
Bassiouny, F. M., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Scientific Research, 4(3), 01-14. Available at: [Link]
-
Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TURKISH JOURNAL OF CHEMISTRY, 38(5), 854-864. Available at: [Link]
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Mohite, P., et al. (2021). Synthesis, Characterization of Novel Schiff's Bases of 2-(1H-tetrazol-5-yl) Pyridine and Evaluation of their Antitubercular Activity. Annals of Chemical and Medical Sciences, 1(1). Available at: [Link]
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Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]
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Asif, M. (2014). A review on antimicrobial activities of 1,3,4-oxadiazole derivatives. Journal of Chemistry, 2014. Available at: [Link]
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Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321. Available at: [Link]
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Gürsoy, E., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2445. Available at: [Link]
Sources
Troubleshooting & Optimization
How to improve the yield of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide synthesis
Welcome to the Technical Support Center for the synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve yields. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
The synthesis of this compound is a valuable process, as this compound serves as a key intermediate for a variety of biologically active molecules, including inhibitors of enzymes like amine oxidase copper containing 3 (AOC3).[1] The synthesis is typically a two-step process:
-
N-Alkylation: 5-Phenyltetrazole is alkylated with an ethyl haloacetate (e.g., ethyl chloroacetate) to form an ester intermediate.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the final acetohydrazide product.[2][3]
The primary challenge in this synthesis is controlling the regioselectivity during the N-alkylation step, which often produces a mixture of N1 and N2 isomers, thereby reducing the yield of the desired N2 product. This guide will focus heavily on strategies to overcome this and other common experimental hurdles.
Overall Synthesis Workflow
The following diagram outlines the two-step reaction pathway from 5-phenyltetrazole to the target acetohydrazide.
Caption: Two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: N-Alkylation of 5-Phenyltetrazole
Q1: My reaction yields a mixture of N1 and N2 isomers, with the N1 isomer being a major component. How can I improve selectivity for the desired N2 isomer?
Answer: This is the most critical challenge in this synthesis. The formation of two regioisomers significantly complicates purification and reduces the overall yield.[4][5] Improving N2 selectivity requires careful optimization of several reaction parameters.
Causality: The tetrazolate anion formed after deprotonation has two nucleophilic nitrogen atoms (N1 and N2). The ratio of alkylation at these sites is influenced by a delicate balance of steric effects, electronic effects, and the nature of the cation-anion interaction in the specific solvent used.[5] DFT calculations have shown that while the N2-proton is more acidic, the resulting anion's reactivity is highly dependent on conditions.[4]
Solutions:
-
Choice of Base and Solvent: This is the most impactful factor. Stronger bases and polar aprotic solvents often favor N2 alkylation.
-
Potassium Carbonate (K₂CO₃) in DMF: This is a commonly used and effective system. K₂CO₃ is a sufficiently strong base to deprotonate the tetrazole, and DMF effectively solvates the potassium cation, leaving the N2 position of the tetrazolate anion more accessible for alkylation.[6]
-
Sodium Hydride (NaH) in THF: For some substrates, NaH in THF can provide excellent N1 selectivity.[5] However, for favoring the N2 isomer, this might not be the ideal choice, but it highlights the dramatic effect the base-solvent combination can have.
-
Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ in solvents like DMF or acetonitrile can also be effective. The larger, "softer" cesium cation interacts differently with the tetrazolate anion, which can influence the isomer ratio.[6]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the isomer ratio by TLC or LC-MS at different temperatures to find the optimal condition.
-
Alternative Alkylating Strategies: Research has shown that the diazotization of aliphatic amines can preferentially form 2,5-disubstituted tetrazoles, providing a synthetic route that favors the N2 isomer from the outset.[7][8]
Data Summary: Effect of Reaction Conditions on Isomer Selectivity
| Base | Solvent | Temperature (°C) | Typical Outcome for N-Alkylation | Reference |
| K₂CO₃ | DMF | Room Temp. | Generally good N2 selectivity | [6] |
| NaH | THF | 0 to 50 | Can strongly favor N1 isomer for some heterocycles | [5] |
| Cs₂CO₃ | DMF / MeCN | Room Temp. | Effective, outcome can be substrate-dependent | [5][6] |
| K₂CO₃ / KI (cat.) | Acetone | Reflux | KI acts as a catalyst to enhance the Sₙ2 reaction | [6] |
Q2: The alkylation reaction has a low conversion rate. What can I do to drive it to completion?
Answer: Low conversion is typically due to incomplete deprotonation, insufficient reactivity of the alkylating agent, or non-optimal temperature.
Solutions:
-
Ensure Anhydrous Conditions: Water in the reaction mixture will consume the base and can hydrolyze the alkylating agent. Ensure your solvent (especially DMF or THF) is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Leaving Group: If using ethyl chloroacetate, consider switching to ethyl bromoacetate . Bromide is a better leaving group than chloride, which will accelerate the Sₙ2 reaction.
-
Use a Catalyst: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) .[6] Iodide can displace the chloride/bromide from the alkylating agent in situ to form the more reactive ethyl iodoacetate.
-
Increase Temperature: While lower temperatures can aid selectivity, sometimes heat is required for full conversion. After an initial period at room temperature, slowly increase the heat to 50-60 °C and monitor the reaction's progress.[5]
Troubleshooting Workflow: Low Alkylation Yield
Caption: Decision tree for troubleshooting low yield in the N-alkylation step.
Q3: I'm having difficulty separating the N1 and N2 isomers. Are there any tips for purification?
Answer: Separation of these isomers is often challenging due to their similar polarities.
-
Column Chromatography: This is the most common method.[9] Use a high-quality silica gel with a shallow solvent gradient. A good starting point for the mobile phase is a mixture of petroleum ether (or hexane) and ethyl acetate. Begin with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the proportion of ethyl acetate. The two isomers should eventually resolve.
-
Recrystallization: If one isomer is formed in significant excess and the product is a solid, you may be able to selectively crystallize the major isomer, leaving the minor one in the mother liquor. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Step 2: Hydrazinolysis
Q4: The conversion of the ester to the hydrazide is incomplete. How can I improve the yield of this step?
Answer: This step is generally high-yielding, so incomplete conversion points to suboptimal reaction conditions.
Causality: Hydrazinolysis is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group from the ester. The reaction's success depends on the nucleophilicity of hydrazine and the reactivity of the ester carbonyl.
Solutions:
-
Molar Excess of Hydrazine: Use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the equilibrium towards the product.
-
Increase Temperature and Time: The reaction is typically performed by refluxing in a suitable solvent like ethanol or methanol.[3] If conversion is slow, ensure you are at a vigorous reflux and extend the reaction time. Monitor by TLC until the starting ester spot has completely disappeared.
-
Solvent Choice: Ethanol is the most common and effective solvent. It readily dissolves both the ester and hydrazine hydrate, creating a homogeneous reaction environment.
Q5: My final product is impure after workup. What are the likely contaminants and how can I remove them?
Answer: The most common impurities are unreacted starting material (the ester) or byproducts from the workup.
Solutions:
-
Workup Procedure: A typical procedure involves pouring the reaction mixture into cold water to precipitate the solid product.[3]
-
Unreacted Ester: If your reaction was incomplete, the ester will remain. This can often be removed by thoroughly washing the filtered solid product with a solvent in which the ester is soluble but the hydrazide is not (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).
-
Excess Hydrazine: Hydrazine hydrate is water-soluble and should be removed during filtration and washing with water.
-
-
Recrystallization: The most effective way to purify the final solid product is by recrystallization from a suitable solvent, such as ethanol or methanol.[3] This will remove most minor impurities and provide a high-purity crystalline product.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanistic basis for N1 vs. N2 selectivity in tetrazole alkylation? The tetrazole ring is an acidic heterocycle. Upon deprotonation by a base, it forms a tetrazolate anion where the negative charge is delocalized across the nitrogen atoms. Both the N1 and N2 positions are nucleophilic. The N2 position is generally less sterically hindered. The regioselectivity of the subsequent alkylation is determined by a combination of factors including the counter-ion (from the base), the solvent's ability to solvate that ion, sterics of the alkylating agent, and temperature.[5] In polar aprotic solvents like DMF, the cation is well-solvated, leading to a "freer" anion where the less hindered N2 position is often the preferred site of attack.
FAQ 2: Are there alternative reagents to ethyl chloroacetate for the alkylation step? Yes, ethyl bromoacetate is an excellent alternative and is often more reactive due to bromide being a better leaving group than chloride. This can lead to faster reaction times and may allow for lower reaction temperatures, which could positively influence selectivity.
FAQ 3: What is the optimal solvent for the hydrazinolysis step? Absolute ethanol is the preferred solvent. It is an excellent solvent for both the ester intermediate and hydrazine hydrate, allowing the reaction to proceed in a homogeneous phase. It is also easy to remove under reduced pressure, and its boiling point is suitable for refluxing the reaction to completion.
FAQ 4: How should I monitor the progress of each reaction step? Thin-Layer Chromatography (TLC) is the most convenient method. For the alkylation step, you will monitor the disappearance of the 5-phenyltetrazole spot and the appearance of two new product spots (N1 and N2 isomers). For the hydrazinolysis step, you will monitor the disappearance of the ester spot and the appearance of the more polar hydrazide product spot at a lower Rf value. Use a UV lamp (254 nm) for visualization as all these compounds are UV-active.
Optimized Experimental Protocols
Protocol 1: N2-Selective Alkylation of 5-Phenyltetrazole
-
Reactant Preparation: To a solution of 5-phenyl-1H-tetrazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stirring: Stir the suspension at room temperature under an inert atmosphere (N₂) for 30 minutes to ensure complete salt formation.
-
Electrophile Addition: Slowly add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 3:1 hexane:ethyl acetate as eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the desired N2 isomer from the N1 byproduct.
Protocol 2: Hydrazinolysis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
-
Reactant Preparation: Dissolve the purified ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (1.0 eq.) in absolute ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (10 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC (e.g., using 1:1 hexane:ethyl acetate) until the ester spot has completely disappeared.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water. A white solid should precipitate.
-
Isolation: Stir the suspension for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid product. If necessary, recrystallize from ethanol to obtain the pure this compound.[3]
References
-
Qasim, M., et al. (2021). Novel N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available from: [Link]
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MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. Available from: [Link]
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MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available from: [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]
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Leyva-Ramos, G., & Cardoso-Ortiz, J. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-408. Available from: [Link]
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PubMed. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). PubMed. Available from: [Link]
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ResearchGate. (2021). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available from: [Link]
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TÜBİTAK Academic Journals. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. Available from: [Link]
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PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. organic-chemistry.org. Available from: [Link]
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Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. organic-chemistry.org. Available from: [Link]
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Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. Available from: [Link]
- Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole. Google Patents.
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TÜBİTAK Academic Journals. (n.d.). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. Available from: [Link]
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ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of tetrazolyl hydrazides and hydrazones, as well as azines as... [Diagram]. ResearchGate. Available from: [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. NIH. Available from: [Link]
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Journal Marocain de Chimie Hétérocyclique. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. J.MAR.CHIM.HETEROCYCL., 5(1). Available from: [Link]
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ScienceMadness.org. (2006). ²-bi-1H-tetrazolediammonium salts using hydrazine hydrate and dicyan as starting materia. ScienceMadness.org. Available from: [Link]
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University of Groningen. (2016). Hydrazine in the Ugi Tetrazole Reaction. University of Groningen Research Portal. Available from: [Link]
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ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]
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Identifying common byproducts in 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide reactions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. Our goal is to provide expert-driven, actionable insights to help you identify, troubleshoot, and mitigate the formation of common byproducts, ensuring the purity and integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
The most common and established route is a three-step synthesis. Understanding this pathway is the first step in diagnosing potential side-reactions.
-
[3+2] Cycloaddition: Formation of the 5-phenyl-1H-tetrazole core by reacting benzonitrile with an azide source, typically sodium azide with a catalyst like zinc or ammonium salts.[1][2][3][4][5]
-
N-Alkylation: The tetrazole ring is alkylated using an ethyl haloacetate (e.g., ethyl chloroacetate) to yield ethyl 2-(5-phenyl-tetrazol-2-yl)acetate. This step is the most critical for byproduct formation.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to produce the final acetohydrazide product.[6][7]
Caption: Synthetic route to this compound.
Q2: Why is byproduct identification so crucial for this specific molecule?
For drug development professionals, the stakes are high. The primary byproduct, the N1-alkylated isomer, possesses a similar molecular weight but different physicochemical and pharmacological properties. Its presence can confound biological assay results, lead to batch-to-batch inconsistency, and pose significant regulatory hurdles. Therefore, rigorous control and characterization are not just best practices—they are essential for project success.
Troubleshooting Guide: Byproducts by Synthetic Step
This section addresses the most common issues encountered during synthesis.
Step 1: Synthesis of 5-Phenyl-1H-tetrazole
-
Q: My cycloaddition reaction has a low yield. What are the likely culprits?
-
A: The primary cause of low yield is often incomplete reaction or suboptimal catalysis.
-
-
Q: What are the typical impurities I should look for after Step 1?
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A: This step is generally clean. The main impurities are typically unreacted starting materials.
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Unreacted Benzonitrile: Can be easily detected by GC-MS or ¹H NMR.
-
Catalyst Residues: Inorganic salts (e.g., zinc or ammonium salts) are usually removed during acidic workup and recrystallization. Ensure the pH is properly adjusted to precipitate the tetrazole product while keeping salts dissolved.[3]
-
-
Step 2: N-Alkylation of 5-Phenyl-1H-tetrazole
-
Q: I've run an LC-MS on my product from Step 2 and see two major peaks with identical mass. What am I looking at?
-
A: You are observing the classic and most significant challenge in this synthesis: the formation of N1 and N2 constitutional isomers. The tetrazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position of the ring.
-
-
Q: How can I control the N1 vs. N2 selectivity during the alkylation step?
-
A: While completely eliminating the N1 isomer is difficult, you can significantly influence the product ratio through careful selection of reaction conditions. The formation of the 2,5-disubstituted tetrazole is often favored.[11]
-
Expertise & Causality: The N2 position is generally more sterically accessible. The electronic properties and distribution of charge in the tetrazolide anion are heavily influenced by the solvent and counter-ion.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used. Some literature suggests that less polar solvents may slightly favor N2 alkylation.[12]
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Base/Counter-ion: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are standard.[12] The nature of the cation can influence the site of attack.
-
Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the N2 isomer.
-
-
-
Q: How do I definitively identify which isomer is which?
-
A: ¹H NMR spectroscopy is the most powerful tool for this. The methylene protons (-CH₂-) of the acetate group exhibit a distinct chemical shift depending on which nitrogen they are attached to.
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N2-Isomer (Desired): The methylene protons are typically shifted further downfield .
-
N1-Isomer (Byproduct): The methylene protons appear more upfield .
-
See Protocol 1 below for a detailed experimental guide.
-
-
Step 3: Hydrazinolysis
-
Q: My final acetohydrazide product is still contaminated with the isomeric byproduct. What went wrong?
-
A: This is a carry-over issue. The hydrazinolysis step does not separate the isomers. If your ethyl acetate intermediate from Step 2 was a mixture of N1 and N2 isomers, your final product will be a corresponding mixture of 2-(5-phenyl-2H -tetrazol-2-yl)acetohydrazide and 2-(5-phenyl-1H -tetrazol-1-yl)acetohydrazide.
-
Causality: The hydrazinolysis reaction targets the ester functional group, which is present on both isomers. It is not a purification step for the core heterocyclic structure.
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Troubleshooting: The most effective strategy is to purify the intermediate ester from Step 2 before proceeding to hydrazinolysis. Flash column chromatography is often effective at separating the N1 and N2 isomers at this stage.
-
-
Q: My hydrazinolysis reaction is sluggish and incomplete. How can I improve it?
-
A: Incomplete conversion to the hydrazide is usually a matter of reaction time or temperature.
-
Troubleshooting:
-
Temperature: Gently warming the reaction (e.g., to 45–50 °C) can significantly increase the rate.[6]
-
Hydrazine Amount: Use a slight excess of hydrazine hydrate to ensure the reaction goes to completion.
-
Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting ester. The hydrazide product is typically more polar.
-
-
-
Data Summary & Analytical Protocols
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Stage of Formation | Key Analytical Signature (¹H NMR) | Mitigation Strategy |
| Ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate | Step 2: Alkylation | Methylene (-CH₂) protons appear at a more upfield chemical shift compared to the desired N2 isomer. | Optimize alkylation conditions (solvent, temp); Purify via column chromatography before Step 3. |
| 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide | Step 3: Hydrazinolysis | Carried over from the N1-ester byproduct. Methylene protons remain upfield. | Must be addressed by purifying the intermediate ester after Step 2. Very difficult to remove from final product. |
| Unreacted 5-Phenyl-1H-tetrazole | Step 2: Alkylation | Absence of the ethyl acetohydrazide signals; characteristic aromatic and NH proton signals. | Ensure proper stoichiometry of base and alkylating agent; increase reaction time/temperature. |
| Unreacted Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Step 3: Hydrazinolysis | Presence of ethyl ester signals (triplet/quartet) alongside hydrazide signals. | Increase reaction time/temperature for hydrazinolysis; use a slight excess of hydrazine hydrate. |
Protocol 1: Differentiating N1 and N2 Isomers via ¹H NMR
This protocol provides a self-validating system for identifying the major byproduct.
-
Sample Preparation: Dissolve ~5-10 mg of the purified ethyl ester intermediate (from Step 2) in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Locate the signals for the methylene protons (-O-CH₂ -CH₃) and the methylene protons adjacent to the tetrazole ring (Tetrazole-CH₂ -COO-).
-
Expected Result for N2-Isomer (Desired): The Tetrazole-CH₂ - protons will appear as a singlet at a characteristic downfield position (e.g., ~5.9 ppm in one reported synthesis).[6]
-
Expected Result for N1-Isomer (Byproduct): The Tetrazole-CH₂ - protons will appear as a singlet at a more upfield position relative to the N2 isomer.
-
Trustworthiness Check: The integration of the N1 and N2 methylene signals will directly correspond to the isomeric ratio in your sample.
-
Protocol 2: Baseline HPLC Method for Purity Assessment
This method is designed to separate the key components of the reaction mixture.
-
System: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Due to differences in polarity, the N1 and N2 isomers should show baseline separation. Typically, one isomer will be slightly more or less retained than the other. The final hydrazide will have a different retention time than its ester precursor.
Caption: Logical workflow for troubleshooting impurities.
References
-
Leps, L. et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. [Link]
-
Baryshnikov, A. T. et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1623. [Link]
-
Saeed, A. et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 855-867. [Link]
-
Saeed, A. et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. [Link]
-
Kumar, K. A. et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 146-155. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Maxwell, J. R. et al. (1982). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 25(3), 291-297. [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? [Link]
- Google Patents. (2016). CN105481786A - Synthetic method for 5-phenyltetrazole.
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link]
-
ChemHelpASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? [Link]
-
Himo, F. et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210–216. [Link]
-
Aboutayeb, A. et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry_, 4(4), 1332-1345. [Link]
-
Zhao, Y. et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7799-7802. [Link]
-
Abood, N. K. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering & Technology Journal, 34(B), No.2. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
- Google Patents. (2005).
-
de Fatima, A. et al. (2015). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2015(2), M854. [Link]
-
Reddy, T. (2016). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. UNT Digital Library. [Link]
-
Bakirdogen, B. et al. (2020). Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. Journal of Molecular Structure, 1217, 128421. [Link]
-
Abood, N. K. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal. [Link]
-
Malik, A. et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7436-7456. [Link]
-
Ostrovskii, V. A. et al. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. Chemical Problems of the Development of New Materials and Technologies. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Welcome to the technical support guide for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. As a Senior Application Scientist, I understand that obtaining a pure, crystalline final product is paramount for the success of your research and development efforts. This molecule, with its combination of a tetrazole ring and a hydrazide functional group, presents unique crystallization challenges due to its polarity, hydrogen bonding capabilities, and potential for polymorphism.
This guide is structured to provide direct, actionable solutions to common problems encountered during the crystallization of this compound. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Crystallization: A-Question-and-Answer Guide
This section addresses specific issues you may encounter during the crystallization process. Each answer provides a step-by-step solution grounded in chemical principles.
Q1: My product has "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for polar compounds like acetohydrazides when the solution becomes supersaturated too quickly or when the cooling temperature drops below the melting point of the solvated compound before crystallization begins. The resulting oil is often an impure, supercooled liquid that is difficult to crystallize.
Causality: The high concentration of the solute and rapid temperature drop do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice. Impurities can also disrupt this process, acting as "anti-nucleants."
Corrective Actions:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more of the primary solvent) to decrease the saturation level.
-
Ensure Homogeneity: Stir the solution thoroughly to ensure it is homogeneous before allowing it to cool again.
-
Slow Cooling (Critical): This is the most crucial step. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. This gives the molecules the time needed to form a stable crystal lattice.
-
Seed the Solution: If you have a small crystal of pure product, introduce it to the solution once it has cooled slightly. This "seed crystal" provides a template for further crystal growth.
Q2: I obtained a very fine powder, not the "white crystalline solid" described in the literature. How can I improve the crystal size and quality?
A2: The formation of a fine powder or microcrystalline solid typically results from rapid, uncontrolled precipitation. This is often caused by cooling the solution too quickly or by "crashing out" the product by adding an anti-solvent too rapidly. While the chemical purity might be acceptable, poor crystal quality can affect filtration, drying, and downstream applications.
Causality: Crystal formation involves two main stages: nucleation (the initial formation of small crystal nuclei) and growth (the addition of molecules to existing nuclei). Rapid precipitation favors nucleation over growth, leading to a large number of very small crystals.
Protocol for Improved Crystal Growth:
-
Solvent Selection: Use a solvent system where the compound has high solubility at high temperatures and significantly lower solubility at low temperatures. A mixture of ethanol and methanol is often effective for this class of compounds.[1]
-
Minimize Supersaturation: Dissolve the crude product in the minimum amount of near-boiling solvent to achieve a saturated solution.[2] Avoid a large excess of solvent.
-
Slow, Undisturbed Cooling: After complete dissolution, cover the flask and allow it to cool to room temperature slowly and without agitation. Disturbing the solution can trigger rapid nucleation.
-
Patience is Key: Once at room temperature, transfer the flask to a colder environment (e.g., a 4°C refrigerator or an ice bath) to maximize the yield of well-formed crystals.[3]
Q3: My crystallization yield is unacceptably low. What are the likely causes and how can I improve recovery?
A3: Low yield is a common and frustrating issue. It can stem from several factors, including incomplete reaction, using too much solvent during crystallization, or premature filtration.
Causality & Solutions:
-
Excessive Solvent: If too much solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Before filtering, carefully evaporate some of the solvent using a gentle stream of nitrogen or under reduced pressure to re-concentrate the solution. Allow it to cool again to precipitate more product. Be cautious not to evaporate to dryness, as this will deposit all impurities back onto your product.
-
-
Incomplete Precipitation: The compound may still have moderate solubility at low temperatures.
-
Solution: Ensure the crystallization mixture is thoroughly chilled in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.
-
-
Washing Losses: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Impurity Effects: Certain impurities can increase the solubility of the desired compound or inhibit its crystallization.
-
Solution: Assess the purity of the crude material using TLC. If significant impurities are present, consider a pre-purification step like a column chromatography or a preliminary wash.[6]
-
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for troubleshooting common crystallization failures.
Caption: Troubleshooting flowchart for crystallization issues.
Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance and melting point of pure this compound?
-
A: The pure compound is described as a white crystalline solid.[1][7] Its reported melting point is typically around 212°C, though some sources may cite slightly different values (e.g., 205°C).[1][7] A sharp melting point within a narrow range (e.g., 211-213°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
-
Q: What are the best solvents for crystallizing this compound?
-
A: Based on literature, methanol and ethanol are excellent choices.[1][7] The compound is synthesized from its ester precursor in methanol, and the resulting precipitates are often washed with methanol, indicating lower solubility in the cold solvent.[7] For recrystallization, a single solvent like ethanol or a mixed solvent system like ethanol/methanol can be used to achieve the ideal solubility profile.[1]
-
-
Q: What are the common impurities, and how do they affect crystallization?
-
A: Common impurities include:
-
Unreacted Starting Ester: The precursor, methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, is less polar and may inhibit crystallization or get trapped in the crystal lattice, reducing purity.
-
Excess Hydrazine Hydrate: Being highly polar and reactive, residual hydrazine can interfere with crystal packing and may lead to side reactions upon storage.[8] It is typically removed during washing.
-
Water: The synthesis often uses hydrazine hydrate. Water can significantly alter the solubility properties of the solvent system. Ensure you are using dry solvents for the recrystallization step if water is a concern.
-
Positional Isomers: Although the synthesis favors the N2-substituted tetrazole, trace amounts of the N1 isomer could be present from the synthesis of the precursor. Isomers often form eutectic mixtures, which can make crystallization difficult.[9]
-
-
-
Q: Can this compound form different crystal polymorphs?
-
A: Yes, it is possible. Tetrazole-containing compounds are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10] Different polymorphs can have different physical properties, including melting point, solubility, and stability. The specific polymorph obtained can depend on factors like the solvent used and the rate of cooling. If you observe inconsistent melting points despite high purity, you may be isolating different polymorphs.
-
-
Q: How should I properly dry and store the final crystals?
-
A: After filtration, press the crystals dry on the filter to remove as much solvent as possible. Then, transfer them to a watch glass or drying dish and dry under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Do not use excessive heat, as tetrazole derivatives can be thermally sensitive.[9] Store the pure, dry compound in a tightly sealed container, protected from light and moisture, at room temperature.
-
Standard Recrystallization Protocol
This protocol provides a reliable method for purifying this compound.
Experimental Workflow
Caption: Step-by-step recrystallization workflow.
Step-by-Step Methodology
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be ideal. If it is poorly soluble at room temperature but dissolves upon heating, it is a good candidate solvent.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate with a stirrer). Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum to obtain the final product. Determine the yield and characterize the product by measuring its melting point.
Data Summary Table
| Parameter | Recommended Specification | Rationale & Key Citation |
| Primary Solvent | Ethanol or Methanol | Good solubility when hot, poor solubility when cold.[1] |
| Dissolution Temp. | Boiling point of solvent (~78°C for EtOH) | Ensures complete dissolution in a minimum volume.[2] |
| Cooling Protocol | Slow, ambient cooling followed by ice bath | Promotes large crystal growth and maximizes yield.[3] |
| Washing Solvent | Ice-cold Ethanol | Removes soluble impurities without dissolving the product.[5] |
| Purity Check | Melting Point (Expected: ~212°C) | A sharp melting point indicates high purity.[7] |
| Expected Yield | >85% (dependent on crude purity) | High recovery is expected from a well-executed crystallization. |
References
-
Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 855-867. Available at: [Link]
-
Pimerzin, A. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Available at: [Link]
-
Zhang, Z., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 17(11), 981-995. Available at: [Link]
-
Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. Available at: [Link]
-
Galster, M., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
El Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Journal of Molecular Structure, 1254, 132375. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Department of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Polymorphism in energetic materials. Available at: [Link]
-
Ghasemi, S., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 15, 8976. Available at: [Link]
-
Southern Connecticut State University. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. athabascau.ca [athabascau.ca]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Acylation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Welcome to the dedicated technical support guide for the N-acylation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals who are working with this important class of molecules. The hydrazide functional group is a critical building block for creating diverse libraries of compounds with potential biological activity.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, ensuring high yield and purity.
The N-acylation of this specific acetohydrazide is a robust reaction for forming a stable amide bond, leading to N-acylhydrazone derivatives which are prevalent scaffolds in medicinal chemistry.[3] However, like any synthesis, challenges can arise. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the N-acylation reaction. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My reaction shows very low to no conversion to the desired product. What are the likely causes?
Answer: Low or no product yield is a common but solvable issue. The root cause often lies in the reactivity of your starting materials or suboptimal reaction conditions. Let's break down the possibilities.
-
Cause A: Inactive Acylating Agent
-
Expertise & Experience: Acyl chlorides and anhydrides are the most common reagents for this transformation due to their high electrophilicity. However, they are highly susceptible to hydrolysis from atmospheric moisture. An older or improperly stored acyl chloride may be partially or fully hydrolyzed to its corresponding carboxylic acid, which is significantly less reactive and will not participate in the reaction under these conditions.
-
Solution:
-
Always use freshly opened or recently purchased acylating agents.
-
If you suspect hydrolysis, consider preparing the acyl chloride fresh by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[4]
-
Store all acylating agents in a desiccator under an inert atmosphere (Nitrogen or Argon).
-
-
-
Cause B: Inadequate Base or Incorrect Stoichiometry
-
Expertise & Experience: When using an acyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the unreacted hydrazide, rendering the nitrogen lone pair non-nucleophilic and effectively halting the reaction. A base is required to scavenge this acid.
-
Solution:
-
Ensure you are using at least one equivalent of a suitable non-nucleophilic base. Tertiary amines like triethylamine (TEA) or pyridine are common choices.
-
For more sensitive substrates, a milder inorganic base like cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane can be highly effective.[5]
-
The base should be added to the hydrazide solution before the slow addition of the acyl chloride.
-
-
-
Cause C: Poor Solubility of Starting Materials
-
Expertise & Experience: If the this compound or the acylating agent is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates and incomplete conversion.
-
Solution:
-
Select an appropriate solvent. Dry, polar aprotic solvents are ideal. Dimethylformamide (DMF) is an excellent choice as it effectively dissolves the hydrazide starting material.[2][4] Other options include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Ensure the solvent is anhydrous. Water can compete with the hydrazide in reacting with the acylating agent.
-
-
-
Cause D: Suboptimal Temperature
-
Expertise & Experience: While heating can increase reaction rates, it can also promote side reactions and degradation. Conversely, a temperature that is too low may result in an impractically slow reaction. The acylation of hydrazides is typically exothermic.
-
Solution:
-
Start the reaction at a low temperature (0 °C) by performing the addition of the acyl chloride in an ice bath.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (typically 30 minutes to a few hours).[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Question 2: My TLC plate shows the consumption of starting material, but there are multiple product spots. What kind of side reactions could be occurring?
Answer: The formation of multiple products indicates a loss of selectivity. In hydrazide chemistry, a few predictable side reactions can occur if conditions are not carefully controlled.
-
Cause A: Di-acylation
-
Expertise & Experience: Hydrazides possess two nitrogen atoms, both of which are nucleophilic. The terminal -NH₂ group is significantly more nucleophilic and less sterically hindered than the internal -NH- group. Under standard conditions, acylation occurs selectively at the terminal nitrogen. However, if an excess of the acylating agent is used or if the reaction temperature is too high, a second acylation can occur on the internal nitrogen, leading to a di-acylated byproduct.
-
Solution:
-
Use a precise stoichiometry. A slight excess (1.05 to 1.1 equivalents) of the acylating agent is often sufficient. Avoid using large excesses.
-
Maintain a low reaction temperature (0 °C to room temperature) to favor kinetic control and selective mono-acylation.
-
Add the acylating agent slowly and dropwise to the hydrazide solution to avoid localized high concentrations of the electrophile.
-
-
-
Cause B: Reaction with Solvent
-
Expertise & Experience: Certain solvents can participate in the reaction. For example, using acetic acid as a solvent can lead to a competing N-acetylation side reaction.[6][7][8] While less common with robust acyl chlorides, it's a critical consideration.
-
Solution:
-
Stick to inert, aprotic solvents like DMF, DCM, THF, or 1,4-dioxane as recommended.
-
-
-
Cause C: Formation of Isomeric Products
-
Expertise & Experience: The final N-acylhydrazone product can exist as a mixture of E/Z isomers and amide rotamers, which may appear as distinct spots on TLC or as duplicated signals in NMR spectra.[3] This is an inherent property of the molecule's structure.
-
Solution:
-
This is not a side reaction but a property of the product. The ratio of isomers can sometimes be influenced by the solvent polarity.[9]
-
Characterization using techniques like 2D NMR (NOESY) can help confirm the structures of the different conformers. For most applications, this isomeric mixture is used without separation.
-
-
Experimental Workflow & Decision Making
The following diagrams provide a visual guide to the standard experimental workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for N-acylation.
Caption: Troubleshooting decision tree for reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, baseline protocol to start with?
A proven method involves the reaction of the hydrazide with an acyl chloride in DMF at room temperature.[2][4]
Baseline Experimental Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5-10 mL).
-
Add a suitable base, such as triethylamine (1.1 mmol).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 mmol) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction's progress using TLC (e.g., with a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction is often complete within 30-60 minutes.[4]
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water (approx. 50-100 mL).
-
A solid precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold methanol or ethanol to remove residual DMF and impurities.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acylated product.
Q2: Which solvents and bases are most effective for this reaction?
The choice of solvent and base is critical for achieving high yields and purity. The tables below summarize recommended options.
Table 1: Recommended Solvents for N-Acylation
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Rationale |
| DMF | Polar Aprotic | 36.7 | 153 | Excellent solubility for hydrazide; ideal for this specific reaction.[4] |
| DCM | Nonpolar Aprotic | 9.1 | 40 | Good for reactions at or below room temp; easy to remove. |
| THF | Polar Aprotic | 7.5 | 66 | Common, less polar alternative to DMF. |
| 1,4-Dioxane | Nonpolar Aprotic | 2.2 | 101 | Effective solvent, especially when paired with inorganic bases.[5] |
Table 2: Common Bases for N-Acylation
| Base | pKa of Conjugate Acid | Type | Comments |
| Triethylamine (TEA) | 10.75 | Organic | Most common choice; liquid and easy to handle. |
| Pyridine | 5.25 | Organic | Weaker base; can also act as a nucleophilic catalyst. |
| DIPEA | 10.7 | Organic | Sterically hindered; good for preventing side reactions. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 (pKa2 of H₂CO₃) | Inorganic | Mild, solid base; effective in solvents like dioxane.[5] |
Q3: How does the choice of acylating agent affect the reaction?
The reactivity of the acylating agent is paramount. The general order of reactivity is: Acyl Chloride > Acyl Anhydride >> Carboxylic Acid
-
Acyl Chlorides: Highly reactive and the most common choice for this synthesis, providing rapid and high-yielding reactions at low temperatures.[2][4] Their main drawback is sensitivity to moisture.
-
Acyl Anhydrides: Also effective and can be used similarly to acyl chlorides. They are generally less reactive and may require slightly longer reaction times or gentle heating. The byproduct is a carboxylic acid, which still requires a base for neutralization.
-
Carboxylic Acids: Require a coupling agent (e.g., DCC, EDC, HATU) to be activated for reaction with the hydrazide. This adds cost and complexity but is a valuable method for sensitive substrates where an acyl chloride is not viable.
Reaction Mechanism Overview
The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution.
The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The liberated HCl is neutralized by the base present in the reaction mixture.
References
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142. [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]
-
ResearchGate. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. [Link]
-
Al-Ostath, A., Al-Assar, Z., Ghaedi, M., & Torkian, L. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 13(1), 6745. [Link]
-
Khan, I., et al. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 23(8), 2059. [Link]
-
An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(21), 3468-3474. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Qasim, M., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 853-863. [Link]
-
ResearchGate. (2021). Novel N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2014). (PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. [Image]. ResearchGate. [Link]
-
Bouasla, R., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(5), 323-328. [Link]
-
Rodriguez-Couto, W. J., et al. (2021). Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study. RSC Advances, 11, 28318-28328. [Link]
Sources
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Addressing the stability of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A: The compound exhibits good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] It is sparingly soluble in alcohols like ethanol and methanol and has low solubility in water.[2] For most biological assays, preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO is the standard and recommended practice.[3]
Q2: How should I store the solid compound and its stock solutions?
A:
-
Solid Compound: Store the lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture. The hydrazide functional group can be sensitive to atmospheric moisture and oxidation over long periods.
-
Stock Solutions: Aliquot stock solutions (typically in DMSO) into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. When properly stored, DMSO stocks should be stable for several months.
Q3: Is this compound stable at physiological pH (e.g., in cell culture media)?
A: The core tetrazole ring is generally stable and metabolically robust across a wide pH range.[4] Like a carboxylic acid, the tetrazole ring is acidic (pKa ≈ 4.9) and will be deprotonated and ionized at physiological pH (~7.4).[1][5] The acetohydrazide linker is the primary point of concern. While most stable near neutral pH, amide bonds can be susceptible to slow hydrolysis over extended incubation times (24-72 hours) in aqueous media.[6] We strongly recommend preparing fresh dilutions into your aqueous buffer or media immediately before each experiment.
Q4: Is the compound sensitive to light?
A: Yes, tetrazole-containing compounds can be susceptible to photodegradation.[7] Upon exposure to UV light, the tetrazole ring can undergo cleavage, often resulting in the extrusion of nitrogen gas.[8] It is critical to protect both solid material and solutions from direct light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide: Stability in Solution
This guide addresses specific experimental issues you may encounter.
Problem 1: My compound precipitated after dilution into an aqueous buffer.
-
Underlying Cause: This is a classic solubility issue. The compound has limited aqueous solubility, and diluting a concentrated DMSO stock into a buffer can cause it to "crash out" if the final organic solvent concentration is too low to maintain solubility.
-
Scientific Rationale: The solvation of the compound is dominated by the organic co-solvent. When the percentage of the co-solvent drops below a critical threshold, the energetically unfavorable interaction with water leads to aggregation and precipitation.
-
Solutions & Best Practices:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: If the experimental system tolerates it, increase the final percentage of DMSO. Most cell-based assays can tolerate up to 0.5% DMSO with minimal toxicity, but this must be validated for your specific system.
-
Use a Different Co-solvent: In some cases, ethanol may be used as an intermediate solvent, but its compatibility with the final aqueous system must be verified.
-
Check the pH of Your Buffer: Although the tetrazole moiety's charge state changes around its pKa, significant pH shifts can alter the hydrogen bonding network and overall solubility. Ensure your buffer pH is consistent.
-
| Solvent | Primary Use | Recommendations & Limitations |
| DMSO | Stock Solutions | Excellent solvating power. Use anhydrous grade. Keep final concentration in assays typically ≤0.5%.[3] |
| DMF | Stock Solutions / Synthesis | Good solubility.[2] More toxic than DMSO and less common for biological assays. |
| Ethanol/Methanol | Intermediate Dilutions | Moderate solubility. Can be used for serial dilutions from a DMSO stock. Evaporates quickly. |
| Aqueous Buffers | Final Assay Medium | Low solubility. Always dilute from an organic stock immediately prior to use. |
Problem 2: I observe a new peak in my HPLC/LC-MS analysis over time.
-
Underlying Cause: This indicates chemical degradation of the parent compound. For this compound, the most probable degradation pathway under typical experimental conditions is hydrolysis of the hydrazide linkage.
-
Scientific Rationale: The amide bond in the acetohydrazide moiety is susceptible to nucleophilic attack by water, a process that can be catalyzed by acidic or basic conditions. This reaction cleaves the molecule into two smaller fragments. While the tetrazole ring is robust, the exocyclic chain is the more likely point of failure.[5][6]
-
Solutions & Best Practices:
-
Identify the Degradant: Use LC-MS to determine the mass of the new peak. The expected product of hydrolysis is 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid (and hydrazine, which is difficult to detect).
-
Control pH: Perform a pH stability screen. The rate of hydrolysis is often pH-dependent. Buffering your solution closer to neutral pH (6.5-7.5) generally minimizes hydrolysis rates for hydrazides.[6]
-
Work at Lower Temperatures: Chemical degradation is temperature-dependent. If experiments allow, perform incubations at 4°C or room temperature instead of 37°C to slow the degradation rate.
-
Use Fresh Solutions: The most critical control is to use freshly prepared solutions for all experiments. Avoid storing diluted aqueous solutions, even at 4°C, for more than a few hours.
-
Potential Hydrolysis Pathway
Caption: Potential hydrolysis of the parent compound.
Problem 3: The biological activity of my compound decreases in solution over 24 hours.
-
Underlying Cause: This is a direct functional consequence of compound instability. The loss of activity correlates with the degradation of the parent molecule into inactive or less active byproducts. A secondary, though less common, cause could be nonspecific binding to plasticware.
-
Scientific Rationale: If the acetohydrazide moiety is critical for binding to the biological target, its cleavage via hydrolysis would destroy the pharmacophore, leading to a loss of efficacy. The hydrazide group is also nucleophilic and can potentially form covalent adducts with reactive species (e.g., aldehydes) in complex biological media, further reducing the concentration of the active compound.
-
Solutions & Best Practices:
-
Perform a Time-Course Stability Study: Quantify the concentration of the parent compound in your specific assay medium (e.g., cell culture media with serum) over the duration of your experiment (e.g., 0, 2, 8, 24 hours). Use HPLC-UV or LC-MS for accurate quantification.
-
Include a Time-Zero Control: Always compare the activity of aged solutions to a freshly prepared positive control. This will help you normalize for any other variations in the assay.
-
Consider Excipient Compatibility: If formulating the compound, be aware that reactive excipients can accelerate degradation. For example, excipients with acidic functional groups or trace metal impurities could catalyze hydrolysis or oxidation.[9][10]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a self-validating method for preparing a reliable stock solution.
-
Pre-Experiment Checklist:
-
Ensure the solid compound has been equilibrated to room temperature in a desiccator for at least 30 minutes to prevent water condensation.
-
Use a calibrated analytical balance.
-
Use a brand new, sealed bottle of anhydrous, spectroscopy-grade DMSO.
-
Use amber glass vials or polypropylene tubes.
-
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 2.182 mg for 1 mL of a 10 mM solution; FW = 218.22 g/mol ).
-
Transfer the solid to your chosen vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target 10 mM concentration.
-
Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Validation Step: Take a small aliquot of the freshly prepared stock, perform a high-fold dilution, and verify the concentration and purity (>98%) using a calibrated HPLC-UV method.
-
Aliquot the remaining stock solution into single-use volumes (e.g., 20 µL) and store immediately at -80°C, protected from light.
-
Protocol 2: Workflow for Assessing Solution Stability
This workflow provides a systematic approach to evaluating the stability of the compound under specific experimental conditions.
Workflow for Stability Assessment
Caption: A systematic workflow for quantifying compound stability.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, ACS Publications. Retrieved from [Link]
-
ResearchGate. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Retrieved from [Link]
-
Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, NIH. Retrieved from [Link]
-
Gomes, M. J. M., et al. (2017). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Retrieved from [Link]
-
Bentouhami, E., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, MDPI. Retrieved from [Link]
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
Leppin, J., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, PubMed. Retrieved from [Link]
-
Vali, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, MDPI. Retrieved from [Link]
-
Abdel-Aal, A. A., et al. (2011). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, ResearchGate. Retrieved from [Link]
-
Siddiqui, H. L., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, TÜBİTAK Academic Journals. Retrieved from [Link]
-
Vali, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Retrieved from [Link]
-
Kumar, V., & Saroja, R. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Retrieved from [Link]
-
Linder, J. L., & Wooten, R. D. (2006). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]
-
Johnson, T. A., et al. (2007). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Pharmaceutical Research. Retrieved from [Link]
-
Kumar, V., & Saroja, R. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Retrieved from [Link]
-
Gomes, M. J. M., et al. (2017). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Retrieved from [Link]
-
Siddiqui, H. L., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry. Retrieved from [Link]
-
Chen, N., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]
-
González-García, E., et al. (2022). Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. Pharmaceutics, NIH. Retrieved from [Link]
-
da Silva, W. A., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, MDPI. Retrieved from [Link]
-
Kaur, P., et al. (2015). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2014). Novel N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Retrieved from [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
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- 7. researchgate.net [researchgate.net]
- 8. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Technical Support Center: Strategies to Overcome Poor Solubility of Drug Derivatives
Welcome to the technical support center for addressing challenges associated with the poor solubility of drug derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance for your experiments. Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My compound is poorly soluble in aqueous solutions. What is the first and most fundamental parameter I should investigate to improve its solubility?
A1: For ionizable compounds, the first and most critical parameter to investigate is the pH of the solution. The solubility of weakly acidic or basic compounds is highly dependent on the pH of the medium.[3]
-
Mechanism: By adjusting the pH, you can shift the equilibrium between the ionized and unionized forms of the drug. The ionized form is generally more water-soluble.[4] For a weakly acidic drug, raising the pH above its pKa will deprotonate it, forming a more soluble salt. Conversely, for a weakly basic drug, lowering the pH below its pKa will protonate it, leading to increased solubility. The relationship between pH, pKa, and solubility can be predicted by the Henderson-Hasselbalch equation.
-
Experimental Approach: Conduct a pH-solubility profile study. This involves measuring the equilibrium solubility of your compound across a range of pH values. This data is crucial for selecting appropriate buffer systems for your formulations and predicting in vivo performance.[5]
-
Troubleshooting:
-
Precipitation upon dilution: A common issue is that a compound dissolved at an extreme pH may precipitate when diluted into a medium with a physiological pH (e.g., blood or intestinal fluid).[3][6] To mitigate this, consider using precipitation inhibitors in your formulation.
-
Chemical instability: Extreme pH values can sometimes lead to the degradation of the compound through hydrolysis or other mechanisms.[3] Always assess the stability of your compound at the selected pH.
-
Q2: I have an ionizable drug, and pH adjustment alone is insufficient. What is a common and effective next step?
A2: Salt formation is a widely used and highly effective strategy to enhance the solubility and dissolution rate of ionizable drugs.[3][7] Approximately 50% of drugs approved by the FDA are in salt form.[7]
-
Mechanism: By reacting a weakly acidic or basic drug with a suitable counterion, you can form a salt with significantly improved aqueous solubility and a more favorable dissolution profile compared to the free acid or free base.[7][8] The increased solubility is due to the ionic nature of the salt.[4]
-
Common Counterions:
-
Troubleshooting:
-
Disproportionation: The salt can sometimes convert back to the less soluble free form in solution, a process known as disproportionation. This is influenced by the pH of the dissolution medium and the pKa of the drug and counterion.
-
Hygroscopicity: Some salt forms can be hygroscopic, which can affect their physical and chemical stability. Careful selection of the counterion is necessary to balance solubility enhancement with stability.
-
Troubleshooting Guide: Advanced Strategies
Issue: My compound is non-ionizable, or the aforementioned strategies are not providing the desired solubility.
When dealing with non-ionizable compounds or when simple pH adjustment and salt formation are inadequate, more advanced formulation strategies are required. The following sections provide a troubleshooting guide for these scenarios.
Strategy 1: Physical Modifications
Q3: How can I improve the dissolution rate by altering the physical properties of my compound?
A3: Modifying the solid-state properties of your drug derivative can significantly enhance its dissolution rate and apparent solubility. The main approaches are particle size reduction and the use of amorphous forms.
-
Particle Size Reduction (Micronization & Nanonization):
-
Causality: Reducing the particle size of the drug increases its surface area-to-volume ratio.[9] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[9][10] While micronization primarily increases the dissolution rate, nanonization can also increase the equilibrium solubility.[10][11]
-
Experimental Workflow:
-
Troubleshooting:
-
Particle Aggregation: Fine particles have high surface energy and a tendency to agglomerate, which can negate the benefits of size reduction. Surfactants or polymers can be used as stabilizers to prevent this.[12]
-
Physical Instability: The high surface energy of nanoparticles can also drive crystal growth (Ostwald ripening).
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Causality: Amorphous solids lack the long-range molecular order of crystalline materials.[13] This higher-energy state means that less energy is required to break the solid lattice, resulting in increased apparent solubility and faster dissolution rates.[13][14][15] ASDs involve dispersing the drug at a molecular level in a carrier matrix, typically a polymer.[13]
-
Experimental Workflow:
-
Troubleshooting:
-
Recrystallization: The amorphous state is thermodynamically unstable and can revert to the more stable crystalline form over time, especially in the presence of moisture and heat.[15] The polymer carrier plays a crucial role in inhibiting recrystallization.[15]
-
Limited Drug Loading: The amount of drug that can be incorporated into the polymer matrix while maintaining miscibility and stability is often limited.
-
-
Q4: What are co-crystals, and how can they enhance solubility?
A4: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former (another solid compound) are held together by non-covalent interactions, such as hydrogen bonds.[18]
-
Mechanism: Co-crystals can modify the physicochemical properties of the API, including solubility, dissolution rate, and stability, without altering its chemical structure.[6][18] This approach is particularly useful for non-ionizable drugs that cannot form salts.[18]
-
Experimental Workflow:
-
Co-former Selection: Choose a co-former that can form strong intermolecular interactions with your API.
-
Preparation: Methods include solvent evaporation, grinding (liquid-assisted or dry), and slurry conversion.[19]
-
-
Troubleshooting:
-
Stability in Solution: Co-crystals can dissociate into the API and co-former in solution. The solubility advantage is maintained as long as the concentration of the API does not exceed its intrinsic solubility, which would lead to precipitation.
-
Regulatory Considerations: The regulatory pathway for co-crystals has become more defined, but they are still considered a newer approach compared to salts.
-
Strategy 2: Formulation with Excipients
Q5: My compound is highly lipophilic. How can I formulate it to improve its solubility and absorption?
A5: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an excellent choice.[20][21][22][23] These formulations present the drug in a solubilized state in the gastrointestinal tract, which can enhance its absorption.[2][21]
-
Mechanism: LBDDS are mixtures of oils, surfactants, and co-solvents that can dissolve lipophilic drugs.[2] Upon gentle agitation in the aqueous environment of the gut, they can form fine emulsions or microemulsions, such as self-emulsifying drug delivery systems (SEDDS).[2][24] This dispersion increases the surface area for drug release and absorption. LBDDS can also enhance lymphatic uptake, bypassing first-pass metabolism.[21]
-
Experimental Workflow:
-
Excipient Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents.
-
Ternary Phase Diagram Construction: To optimize the formulation, construct ternary phase diagrams to identify the regions that form stable emulsions or microemulsions.
-
Characterization: Evaluate the droplet size, emulsification time, and drug release profile of the optimized formulation.
-
-
Troubleshooting:
-
Drug Precipitation: The drug may precipitate out of the formulation upon dispersion in the aqueous medium. The choice of excipients and the drug load are critical to prevent this.
-
In Vivo Performance: The in vivo behavior of LBDDS can be complex, as it is influenced by digestion processes (e.g., the action of lipase).
-
Q6: What is the role of co-solvents and surfactants in solubility enhancement?
A6: Co-solvents and surfactants are commonly used excipients to increase the solubility of poorly soluble compounds.[25]
-
Co-solvents:
-
Mechanism: Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that are added to an aqueous solution to reduce its polarity, thereby increasing the solubility of nonpolar drugs.[6]
-
Troubleshooting: A major drawback is the potential for the drug to precipitate upon dilution with aqueous fluids, which can be a significant issue for parenteral formulations.[6]
-
-
Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the aqueous medium.[25]
-
Troubleshooting: The amount of surfactant that can be used is often limited by toxicity concerns. Additionally, the drug may precipitate if the formulation is diluted below the critical micelle concentration.[6]
-
Data Summary and Protocols
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Suitable for |
| pH Adjustment | Increases ionization of the drug.[4] | Simple, cost-effective, easy to formulate.[3] | Risk of precipitation upon dilution, potential for chemical instability.[3][6] | Ionizable drugs |
| Salt Formation | Forms a more soluble ionic salt.[4][7] | Significant increase in solubility and dissolution rate.[7] | Potential for disproportionation, hygroscopicity.[8] | Ionizable drugs |
| Particle Size Reduction | Increases surface area for dissolution.[9] | Improves dissolution rate, applicable to many compounds.[11] | Particle aggregation, physical instability of nanoparticles.[12] | BCS Class II drugs |
| Amorphous Solid Dispersions | Utilizes the high-energy amorphous state.[13] | Substantial increase in apparent solubility and dissolution.[15] | Physical instability (recrystallization), limited drug loading.[6][15] | Poorly crystalline drugs |
| Co-crystallization | Forms a new crystalline solid with a co-former.[18] | Improves solubility and stability without chemical modification.[26] | Potential for dissociation in solution, newer regulatory path. | Non-ionizable drugs |
| Lipid-Based Systems | Solubilizes the drug in a lipid matrix.[2] | Enhances solubility and bioavailability of lipophilic drugs.[21][23] | Drug precipitation on dispersion, complex in vivo behavior. | Lipophilic (BCS Class II/IV) drugs |
| Co-solvents | Reduces the polarity of the solvent.[6] | Simple to prepare. | Risk of precipitation upon dilution, potential toxicity.[6] | Nonpolar drugs |
| Surfactants | Encapsulates the drug in micelles.[25] | Effective for solubilizing hydrophobic compounds. | Potential for toxicity, dilution effects.[6] | Hydrophobic drugs |
Experimental Protocol: pH-Solubility Profile
Objective: To determine the equilibrium solubility of an ionizable compound as a function of pH.
Materials:
-
Test compound
-
Buffer solutions covering a range of pH values (e.g., pH 2 to 10)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Analytical method for quantifying the compound (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the test compound to each vial containing a buffer of a specific pH.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
-
Plot the logarithm of the solubility versus pH to generate the pH-solubility profile.
Visualizations
Decision Tree for Solubility Enhancement
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
Workflow for Amorphous Solid Dispersion (ASD) Formulation
Caption: A general workflow for developing an amorphous solid dispersion (ASD).
References
-
Jadhav, P. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
Di Cagno, M. P., & Bauer-Brandl, A. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]
-
Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shrestha, H., et al. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Ali, S. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Virosztek, D., et al. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. Pharmaceutics. [Link]
-
Pharmapproach. (2023). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Pharmapproach. [Link]
-
Babu, N. J., & Nangia, A. (2011). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews. [Link]
-
Mofoken, G., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
-
Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ResearchGate. [Link]
-
Müller, R. H., & Akkar, A. (2010). Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process. American Pharmaceutical Review. [Link]
-
Homchaudhuri, A., et al. (2023). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation. [Link]
-
Serajuddin, A. T. M. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Drug Development & Delivery. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Al-kassas, R., et al. (2022). Nanotechnology from particle size reduction to enhancing aqueous solubility. ResearchGate. [Link]
-
Shrestha, H., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. [Link]
-
Kumar, S., & Singh, A. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Rahman, M., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. [Link]
-
Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery. [Link]
-
Kumar, S., & Singh, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. [Link]
-
Shrestha, H., et al. (2014). Lipid-Based Drug Delivery Systems. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
-
Pharmapproach. (2023). Pharmaceutical particle size reduction techniques. Pharmapproach. [Link]
-
A. A. T. M. Serajuddin. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart. [Link]
-
Friesen, D. T., et al. (2008). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Molecular Pharmaceutics. [Link]
-
Thomas, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Kumar, S., & Singh, A. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of the Indian Chemical Society. [Link]
-
Sheikh, M., et al. (2022). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. ResearchGate. [Link]
-
Al-kassas, R., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET and DMPK. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Al-kassas, R., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine. [Link]
-
Dr. Oracle. (2023). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr. Oracle. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Kumar, S., & Singh, A. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [pub.iapchem.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. seppic.com [seppic.com]
- 14. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. future4200.com [future4200.com]
- 18. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascendiacdmo.com [ascendiacdmo.com]
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- 23. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Purification of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Analogs
Welcome to the technical support center for the purification of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Drawing from established protocols and troubleshooting experience, this document provides in-depth, practical solutions in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides.
Q1: What is the standard, first-pass method for purifying crude N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides?
A1: The most common and often highly effective initial purification strategy is a precipitation-recrystallization sequence. The crude reaction mixture, typically in a solvent like dimethylformamide (DMF), is poured into cold water. This induces the precipitation of the generally water-insoluble product, leaving behind more polar impurities. The collected solid is then washed and subsequently recrystallized from a suitable solvent system, commonly ethanol or methanol, to achieve high purity.[1]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated or cooled too quickly. To remedy this:
-
Add more solvent: Introduce a small amount of the hot recrystallization solvent to dissolve the oil, then allow the solution to cool more slowly.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, if available, add a seed crystal of the pure compound.
-
Re-evaluate your solvent system: The chosen solvent may be too good a solvent. Consider a solvent system where the compound has slightly lower solubility when hot.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid qualitative assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. For these compounds, a typical mobile phase for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Visualization can be achieved using UV light (254 nm), as the aromatic rings in these molecules are often UV-active.[2] Staining with iodine vapor can also be effective.[2] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q4: Are there any specific safety precautions I should be aware of when working with these compounds?
A4: Yes, particularly if your synthesis involves sodium azide.
-
Residual Azide: Be aware that residual sodium azide can form explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass.
-
Hydrazoic Acid Formation: Acidification of solutions containing azide ions can generate highly toxic and explosive hydrazoic acid. This step should always be performed with extreme caution in a well-ventilated fume hood.
-
Standard Laboratory Practice: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
II. Troubleshooting Guide: Common Impurities and Their Removal
This section provides a detailed, problem-oriented guide to address specific purification challenges.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
NMR spectra show signals corresponding to this compound.
-
TLC analysis shows a more polar spot that corresponds to the starting hydrazide.
-
Mass spectrometry may detect the molecular ion of the starting hydrazide.
Causality: The acylation reaction of this compound did not go to completion. This can be due to insufficient acylating agent, short reaction time, or deactivation of the acylating agent by moisture.
Solutions:
| Purification Method | Protocol | Expected Outcome |
| Recrystallization | The starting hydrazide is generally more polar than the acylated product. A carefully chosen recrystallization solvent (e.g., ethanol/water or methanol/water mixtures) should allow for the selective crystallization of the less polar product, leaving the more soluble hydrazide in the mother liquor. | The purified product will show a significant reduction or complete absence of the starting hydrazide signals in the NMR spectrum. |
| Column Chromatography | If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution with a hexane/ethyl acetate mobile phase will typically elute the less polar product first, followed by the more polar starting hydrazide. | Clean separation of the product from the starting material, as monitored by TLC of the collected fractions. |
Issue 2: Formation of Diacylated Hydrazide Side Product
Symptoms:
-
Mass spectrometry shows a molecular ion corresponding to the addition of two acyl groups to the hydrazide.
-
NMR spectra may show complex signals due to the presence of a closely related, less polar byproduct.
-
TLC analysis may reveal a less polar spot close to the product spot.
Causality: The hydrazide nitrogen atoms are both nucleophilic and can react with the acylating agent, leading to the formation of a diacylated side product. This is more likely to occur with an excess of a highly reactive acylating agent.
Solutions:
| Purification Method | Protocol | Expected Outcome |
| Column Chromatography | Silica gel column chromatography is the most effective method for separating the mono- and diacylated products. The diacylated product is less polar and will elute before the desired monoacylated product in a normal-phase system (e.g., hexane/ethyl acetate). | Isolation of the desired monoacylated product in pure fractions. |
| Recrystallization | While more challenging due to similar polarities, fractional crystallization may be possible with a carefully optimized solvent system. | May enrich the desired product, but complete separation is less likely than with chromatography. |
Issue 3: Hydrolysis of the Final Product
Symptoms:
-
The presence of this compound and the corresponding carboxylic acid in the purified product.
-
A decrease in the overall yield after purification steps involving acidic or basic conditions.
Causality: The N-acyl hydrazide linkage can be susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction workup or certain purification techniques.
Solutions:
| Preventative Measure/Purification Method | Protocol | Expected Outcome |
| Neutral Workup | During the initial workup, avoid strong acids or bases. Quench the reaction by pouring it into neutral cold water. | Minimized hydrolysis of the desired product. |
| Column Chromatography with Buffered Mobile Phase | If peak tailing or on-column degradation is suspected during silica gel chromatography, adding a small amount of a neutral or slightly basic modifier like triethylamine (0.1-1%) to the mobile phase can help. | Improved peak shape and recovery of the product from the column. |
Issue 4: Presence of the 1H-Tetrazole Regioisomer
Symptoms:
-
Complex NMR spectra with duplicate signals for the tetrazole and adjacent methylene protons.
-
Broadened melting point range of the final product.
Causality: The initial synthesis of the 5-phenyl-tetrazole moiety can produce a mixture of the 1H and 2H isomers. If this isomeric mixture is carried through the synthesis, the final product will also be a mixture of regioisomers.
Solutions:
| Purification Method | Protocol | Expected Outcome |
| Purification of Precursor | It is highly recommended to purify the ethyl 2-(5-phenyl-tetrazol-yl)acetate intermediate to separate the 1H and 2H isomers before proceeding with the hydrazinolysis and acylation steps. This is often achievable by column chromatography. | A pure regioisomeric precursor will lead to a pure regioisomeric final product. |
| Preparative HPLC | If the final product is a mixture of regioisomers, separation can be challenging by standard column chromatography. Preparative reversed-phase HPLC is often the most effective technique for separating such closely related isomers. | Isolation of the pure 2H- and 1H-isomers of the final product. |
III. Detailed Experimental Protocols
Protocol 1: Purification by Precipitation and Recrystallization
This protocol is adapted from the synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides.[1]
Step 1: Precipitation
-
Once the reaction is complete (as monitored by TLC), pour the reaction mixture (typically in DMF) slowly into a beaker containing an excess of cold water while stirring vigorously.
-
A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid precipitate thoroughly with methanol.
Step 2: Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Heat the mixture with gentle swirling until the solid completely dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
Step 1: Sample Preparation and Column Packing
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate container, add a small amount of silica gel to the dissolved product to create a slurry.
-
Evaporate the solvent from the slurry to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Carefully add the dried crude product/silica gel mixture to the top of the packed column.
Step 2: Elution and Fraction Collection
-
Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
IV. Visualizations
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
Logical Relationship of Potential Impurities
Sources
Methods to prevent the degradation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address potential degradation issues during experimentation, ensuring the integrity and reliability of your research outcomes.
Introduction: Understanding the Stability of this compound
This compound is a bifunctional molecule, incorporating both a tetrazole ring and an acetohydrazide side chain. This unique structure, while conferring desirable chemical properties, also presents specific stability challenges. The tetrazole moiety, a nitrogen-rich heterocycle, is known for its susceptibility to thermal and photolytic degradation, often through the extrusion of nitrogen gas[1]. The acetohydrazide functional group is prone to hydrolysis, particularly under acidic or alkaline conditions. Therefore, careful consideration of experimental parameters is crucial to prevent unintended degradation of the compound.
This guide will walk you through the potential degradation pathways and provide actionable strategies for prevention and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a loss of my compound in aqueous solution over time. What is the likely cause?
Answer: The most probable cause of degradation in aqueous media is the hydrolysis of the acetohydrazide moiety. This reaction is catalyzed by both acid and base. The stability of hydrazides in aqueous solutions is significantly pH-dependent, with greater stability observed closer to a neutral pH.
Troubleshooting Steps:
-
pH Monitoring: Immediately measure the pH of your solution. For optimal stability, maintain the pH between 6.0 and 7.5.
-
Buffer Selection: If your experimental conditions permit, use a non-reactive buffer system (e.g., phosphate buffer) to maintain a stable pH.
-
Temperature Control: Hydrolysis rates increase with temperature. If possible, conduct your experiments at lower temperatures (e.g., 4°C) to slow down the degradation process.
-
Fresh Preparations: Prepare aqueous solutions of the compound fresh before each experiment to minimize the duration of exposure to hydrolytic conditions.
FAQ 2: After leaving my experiment on the benchtop under ambient light, I see new, unexpected peaks in my HPLC analysis. What could be happening?
Answer: Tetrazole derivatives are known to be sensitive to light, particularly UV irradiation[2]. Exposure to ambient or UV light can induce photochemical degradation of the tetrazole ring. This process can lead to the cleavage of the ring and the formation of various photoproducts[2].
Troubleshooting Steps:
-
Light Protection: Always protect solutions and solid samples of this compound from light. Use amber vials or wrap containers with aluminum foil.
-
Controlled Lighting: Conduct experiments under controlled, minimal lighting conditions. Avoid direct sunlight or prolonged exposure to intense laboratory lighting.
-
Photostability Assessment: If your application requires exposure to light, it is essential to perform a controlled photostability study as per ICH Q1B guidelines to characterize the degradation products and their rate of formation[3][4][5].
FAQ 3: I am conducting a reaction at an elevated temperature and notice gas evolution and a decrease in the concentration of my starting material. What is the likely degradation pathway?
Answer: The tetrazole ring is thermally labile. At elevated temperatures, 2,5-disubstituted tetrazoles can undergo thermal decomposition, which typically involves the elimination of a molecule of nitrogen (N₂)[1]. This is a common degradation pathway for this class of compounds. A study on the closely related 3-(5-phenyl-2H-tetrazol-2-yl)pyridine showed thermal degradation occurring at 142.5°C[1].
Troubleshooting Steps:
-
Temperature Optimization: Determine the minimum temperature required for your reaction to proceed efficiently to avoid thermally induced degradation.
-
Inert Atmosphere: While the primary degradation is N₂ extrusion, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent secondary oxidative processes.
-
Kinetic Monitoring: If elevated temperatures are unavoidable, monitor the reaction progress closely over time using a stability-indicating analytical method (like HPLC) to understand the degradation kinetics.
FAQ 4: How can I confirm if my compound is degrading and identify the degradation products?
Answer: A stability-indicating analytical method is essential for monitoring the purity of your compound and identifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose[6][7].
Analytical Approach:
-
Method Development: Develop a gradient reverse-phase HPLC method that can separate the parent compound from potential degradation products.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves subjecting the compound to harsh conditions (acidic, alkaline, oxidative, thermal, and photolytic) to intentionally induce degradation[8][9][10]. The resulting samples are then analyzed by HPLC.
-
Peak Identification: Use HPLC coupled with Mass Spectrometry (LC-MS) to obtain the mass of the degradation products. This information, along with knowledge of the likely degradation pathways, will help in elucidating their structures.
Potential Degradation Pathways
Understanding the likely degradation pathways is key to preventing them. Based on the known chemistry of tetrazoles and hydrazides, here are the primary routes of degradation for this compound.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage
To ensure the long-term stability of this compound, adhere to the following storage and handling procedures.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes. |
| Light | Store in amber, tightly sealed containers or protect from light with aluminum foil. | Prevents photolytic degradation of the tetrazole ring[2]. |
| Atmosphere | For solutions, consider purging with an inert gas (N₂ or Ar) before sealing. | Minimizes the risk of oxidative degradation. |
| Form | Store as a solid whenever possible. | The solid state is generally more stable than solutions. Prepare solutions fresh as needed. |
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/DAD detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (determine by UV scan). A DAD detector is recommended to also detect degradation products that may have different UV maxima.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
4. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity (using forced degradation samples), linearity, accuracy, and precision[7].
Protocol 3: Forced Degradation Study
This study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method[8][9][10].
Caption: Workflow for a forced degradation study.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Tetrazole-containing drugs are often sensitive to alkaline conditions[11].
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature[12].
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light as specified in ICH guideline Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter)[3][5]. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples before injection.
-
Analyze all samples using the developed stability-indicating HPLC method. Aim for 10-30% degradation of the parent compound.
-
Analyze key samples by LC-MS to determine the mass of the degradation products and propose their structures.
References
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]
-
Bentham Science. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]
-
NIH. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
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- 2. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ajrconline.org [ajrconline.org]
- 12. pharmainfo.in [pharmainfo.in]
Technical Support Center: Scaling the Synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Welcome to the technical support guide for the synthesis and scale-up of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical considerations for moving this synthesis from the bench to a larger scale. Our approach is rooted in explaining the "why" behind each experimental choice, ensuring a robust and reproducible process.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step sequence starting from 5-phenyl-1H-tetrazole. The first step is an N-alkylation to introduce the acetate moiety, followed by hydrazinolysis to form the desired product. Each step presents unique challenges, particularly during scale-up.
Caption: Overall synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, organized by the synthetic stage.
Part 1: N-Alkylation of 5-Phenyl-1H-tetrazole
Question 1: My N-alkylation reaction is giving a low yield and a mixture of products. What's going on and how can I fix it?
Answer: This is the most common issue in this step and is due to the tautomeric nature of the 5-phenyl-1H-tetrazole ring, which can be alkylated at either the N1 or N2 position.[1] The desired product for this synthesis is the 2H-isomer.
-
Causality: The ratio of N1 to N2 alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and counter-ion. In many cases, direct alkylation leads to a mixture that is difficult to separate and results in a lower yield of the desired N2 isomer.
-
Troubleshooting & Optimization:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are common. The polarity can influence the reactivity of the tetrazole anion. Experiment with different solvents to find the optimal ratio.
-
Base Selection: A mild base like potassium carbonate (K₂CO₃) is typically used. Stronger bases might not significantly improve regioselectivity and could lead to side reactions.
-
Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 50-70 °C) can provide a balance between reaction rate and selectivity. High temperatures may decrease selectivity.
-
Work-up: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent like ethyl acetate.[2] The resulting crude product will likely be a mixture of isomers.
-
Question 2: How can I isolate the desired N2-isomer from the N1-isomer after the alkylation step?
Answer: The N1 and N2 isomers have different polarities, making them separable by column chromatography.
-
Expert Insight: The N2-substituted tetrazoles are generally less polar than their N1-substituted counterparts. This difference is the key to their separation.
-
Protocol: Column Chromatography Separation
-
Stationary Phase: Use silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient system of ethyl acetate in a non-polar solvent like n-hexane is effective. A typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity.[2]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm). The less polar spot (higher Rf value) corresponds to the desired N2-isomer.
-
Confirmation: After isolation, confirm the structure using NMR spectroscopy. The chemical shifts of the methylene protons (-CH₂-) adjacent to the tetrazole ring are characteristically different for the N1 and N2 isomers.[3]
-
Part 2: Hydrazinolysis of the Ester
Question 3: The conversion of my ethyl ester to the acetohydrazide is slow or incomplete. What factors should I investigate?
Answer: The reaction of an ester with hydrazine hydrate to form a hydrazide is generally efficient, but several factors can hinder its completion, especially at scale.
-
Causality: This is a nucleophilic acyl substitution reaction. Its rate depends on the concentration of reactants, temperature, and the removal of the alcohol byproduct.
-
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of hydrazine hydrate. A molar ratio of 1:1.2 to 1:1.5 (ester to hydrazine hydrate) is a good starting point.[4]
-
Temperature: The reaction is typically performed by refluxing in a suitable solvent like ethanol.[5] Ensure the reflux temperature is maintained.
-
Reaction Time: While some lab-scale reactions are quick, scaling up may require longer reaction times for completion. Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Byproduct Removal (Scale-Up Consideration): The ethanol produced as a byproduct can establish an equilibrium that slows the reaction. On a larger scale, a system for reactive fractionation or distillation can be employed to remove the alcohol as it forms, driving the reaction to completion.[4]
-
Question 4: What are the critical safety precautions for handling hydrazine hydrate, especially at a larger scale?
Answer: Hydrazine hydrate is a hazardous substance and requires strict safety protocols. It is toxic, corrosive, a suspected carcinogen, and can be flammable.[6][7]
-
Expert Insight: Underestimating the risks of hydrazine is a common mistake. All operations must be planned with safety as the primary objective.
-
Mandatory Safety Protocols:
-
Ventilation: ALWAYS handle hydrazine hydrate in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[7]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of vapors.[9] It can cause severe burns.[6]
-
Incompatible Materials: Keep hydrazine away from strong oxidizing agents, acids, and certain metals, as reactions can be violent.[10]
-
Spill & Waste Management: Have a spill kit ready. All waste containing hydrazine must be collected in a labeled, sealed container and disposed of as hazardous waste according to institutional and local regulations.[8][11] Do not mix with waste that may contain metal salts, as explosive metal azides can form.[11]
-
Table 1: Scale-Up Considerations for Hydrazinolysis
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Rationale |
| Hydrazine Addition | Can be added in one portion. | Slow, controlled addition via an addition funnel. | To control the initial exotherm of the reaction. |
| Temperature Control | Heating mantle with magnetic stirring. | Jacketed reactor with overhead stirring and a chiller/heater unit. | Ensures even heat distribution and prevents localized overheating. |
| Monitoring | TLC analysis of an aliquot. | In-process control (IPC) via TLC or HPLC. | Critical for determining reaction endpoint and avoiding unnecessary heating. |
| Work-up | Pouring into cold water to precipitate. | Controlled cooling, filtration using a Nutsche filter. | Ensures safe and efficient isolation of the solid product. |
Part 3: Product Purification & Analysis
Question 5: My final product, this compound, is impure after initial isolation. What is the best way to purify it?
Answer: Recrystallization is the most effective method for purifying the final solid product.
-
Expert Insight: The key to successful recrystallization is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Protocol: Recrystallization
-
Solvent Screening: Test solvents like ethanol, methanol, or ethanol/water mixtures. Ethanol is often a good starting point.[12]
-
Procedure: Dissolve the crude product in a minimum amount of the hot (boiling) solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then hot-filter it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 6: Which analytical techniques should I use to confirm the structure and purity of my final product?
Answer: A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
Structural Confirmation:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons (-CH₂-), and the hydrazide protons (-NHNH₂).[13][14]
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule, with the tetrazole carbon appearing around 155–160 ppm.[3]
-
FTIR: Will show characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and vibrations of the tetrazole and phenyl rings.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS is a common technique for this class of molecules.[15]
-
-
Purity Assessment:
-
HPLC: The primary method for determining purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a typical setup.
-
Melting Point: A sharp melting point range indicates high purity.
-
Troubleshooting Workflow: Low Final Yield
If you are experiencing low overall yield, use the following diagnostic workflow to identify the root cause.
Caption: Diagnostic workflow for low yield issues.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available at: [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). PubMed. Available at: [Link]
-
Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. Available at: [Link]
-
Novel N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available at: [Link]
-
Channel Overview (Tetrazoles Synthesis). YouTube. Available at: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. Available at: [Link]
- Preparation method of hydrazide compound. Google Patents.
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available at: [Link]
-
Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. Available at: [Link]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. Available at: [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]
-
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. Available at: [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. Available at: [Link]
-
Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available at: [Link]
-
Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. Available at: [Link]
-
Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Journal of Education and Scientific Studies. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]
- Method of synthesizing hydrazine compounds carboxylic acids. Google Patents.
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- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Derivatives
In the landscape of medicinal chemistry, the search for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Heterocyclic compounds, particularly those containing the tetrazole moiety, have garnered significant attention due to their diverse pharmacological properties. The 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide scaffold serves as a versatile template for the development of a wide array of derivatives with promising biological activities. This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential, supported by experimental data and methodologies.
The this compound Core: A Privileged Scaffold
The this compound core combines the structural features of a tetrazole ring and a hydrazide linker. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The hydrazide functional group is a key building block for the synthesis of various heterocyclic compounds and is known to contribute to a range of biological activities. The combination of these two moieties in a single scaffold provides a unique platform for the design of novel drug candidates.
Anticancer Activity: A Promising Frontier
Several derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. The primary mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Comparative Cytotoxicity of Selected Derivatives
The in-vitro anticancer activity of novel tetrazole derivatives is often evaluated against a panel of human cancer cell lines. For instance, certain acetohydrazone derivatives have shown moderate cytotoxic activity. In one study, an acetohydrazone derivative (B7) exhibited an IC50 value of 57 mg/L against the KB cancer cell line[1]. Another study on new (tetrazol-5-yl)methylindole derivatives, while not direct acetohydrazide derivatives, highlights the potential of the tetrazole moiety in achieving potent anticancer effects, with one compound showing an IC50 value of 4.2 μM against the HepG2 human liver carcinoma cell line[2].
While direct comparative data for a series of this compound derivatives against multiple cancer cell lines is limited in single studies, the available information suggests that modifications on the hydrazide moiety can significantly influence the cytotoxic potential.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) for the anticancer activity of tetrazole derivatives is an active area of investigation. The nature and position of substituents on the phenyl ring of the tetrazole moiety, as well as the groups attached to the hydrazide nitrogen, play a crucial role in determining the potency and selectivity of the compounds. For instance, the introduction of bulky aromatic or heterocyclic groups on the hydrazide nitrogen can enhance the interaction with biological targets, leading to increased anticancer activity.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved safety profiles is a key research focus. Derivatives of this compound have demonstrated promising anti-inflammatory properties in various preclinical models.
A study on 3-(1-substituted phenyl-1H-tetrazol-5-yl) pyridine derivatives, which share the core tetrazole feature, showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The compounds exhibited a protection rate of 22–70% against edema, indicating their potential to mitigate acute inflammation[3].
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Further studies are needed to elucidate the precise mechanisms of action and to establish a clear SAR for this class of compounds.
Antimicrobial and Urease Inhibition Activity: Combating Pathogens
The emergence of multidrug-resistant microbial strains has created an urgent need for the discovery of new antimicrobial agents. Tetrazole derivatives have been explored for their antibacterial and antifungal properties. Furthermore, the inhibition of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori, is a promising strategy for the treatment of associated infections.
A comparative study on a series of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, which are structurally related to the target scaffold, provides valuable insights into their urease inhibition and antibacterial activities[4][5][6].
Comparative Urease Inhibition Activity
The urease inhibitory activity of a series of these derivatives was evaluated against thiourea as a standard inhibitor. The results, summarized in Table 1, demonstrate that several derivatives exhibit potent urease inhibition, with some being significantly more active than the standard.
Table 1: Urease Inhibition Activity of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [4]
| Compound | Substitution on Phenyl Ring | IC50 (µM) ± SD |
| AV2 | 3-methoxy, 1-aldehyde | 0.28 ± 0.15 |
| AV5 | 2,4-dichloro | 1.29 ± 0.12 |
| AV8 | Multiple substitutions | 1.52 ± 0.12 |
| AV3 | Multiple substitutions | 1.56 ± 0.12 |
| AV7 | Single substitution | 8.59 ± 1.12 |
| Thiourea (Standard) | - | 4.24 ± 0.13 |
The SAR analysis from this study revealed that the presence and position of substituents on the phenyl ring are critical for urease inhibition. Compound AV2 , with a methoxy group at the 3'-position and an aldehyde group at the 1'-position, was the most potent inhibitor, being approximately 15-fold more active than the standard thiourea[4]. Another potent compound, AV5 , possessed two chlorine atoms at the 2'- and 4'-positions. In contrast, a single substitution on the phenyl ring, as in compound AV7 , resulted in decreased activity[4]. This suggests that multiple substitutions and the electronic nature of the substituents significantly influence the inhibitory potential.
Antibacterial Activity
The antibacterial activity of the same series of compounds was evaluated using the agar well diffusion method against various Gram-positive and Gram-negative bacteria. Interestingly, in this particular study, the synthesized compounds did not show any significant antibacterial activity. This highlights that the structural requirements for urease inhibition and broad-spectrum antibacterial activity can be distinct.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides is typically achieved through a straightforward multi-step process[7][8][9].
Step 1: Synthesis of this compound (3)
-
To a solution of the corresponding tetrazole-ester (2) in dry methanol, add hydrazine hydrate.
-
Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold methanol and dry to obtain the pure acetohydrazide (3).
Step 2: Synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides (4a-j)
-
Dissolve the acetohydrazide (3) in a suitable dry solvent like DMF.
-
Slowly add the desired aroyl/heterocyclyl or alkanoyl chloride to the stirred solution at room temperature.
-
Continue stirring for a period until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with methanol, and recrystallize from a suitable solvent to obtain the pure derivative.
Diagram 1: General Synthetic Scheme
Caption: General synthetic route for N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides.
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Diagram 2: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds or the standard drug (e.g., Diclofenac sodium) orally or intraperitoneally to the rats.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of compounds against various microbial strains.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline.
-
Seeding of Agar Plates: Spread the microbial inoculum uniformly over the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The this compound scaffold holds significant promise for the development of new therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and potent urease inhibitory effects. The modular nature of their synthesis allows for the generation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships.
Future research should focus on the systematic evaluation of a series of these derivatives against a wider range of biological targets to identify compounds with enhanced potency and selectivity. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates.
References
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]
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(PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity-Relationship of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tetrazole-containing compounds. This document synthesizes experimental data to offer insights into how structural modifications of this core scaffold influence its biological activities, including antimicrobial, analgesic, and anti-inflammatory effects.
The tetrazole ring is a significant pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group.[1] The incorporation of a hydrazide moiety provides a versatile scaffold for the synthesis of various bioactive molecules.[2][3] This guide will explore the nuances of SAR for this particular class of compounds, providing a comparative framework for future drug design and development.
Core Molecular Scaffold: this compound
The foundational structure consists of a phenyl ring attached to a tetrazole ring, which is further linked to an acetohydrazide group. Modifications to this core structure at different positions can significantly impact the compound's pharmacological profile. The key points of modification to be discussed are the phenyl ring, the acetohydrazide moiety, and the potential for forming further derivatives like hydrazones.
dot
Caption: Key modification points on the this compound scaffold.
Section 1: Antimicrobial Activity
Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties.[4][5] The SAR in this context is heavily influenced by the nature and position of substituents on the phenyl ring and modifications at the hydrazide terminus.
Influence of Phenyl Ring Substituents
The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating antimicrobial efficacy.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (NO2) and chloro (Cl) groups on the phenyl ring has been shown to enhance antibacterial and antifungal activity. This is likely due to increased lipophilicity, which facilitates penetration through microbial cell membranes, and alteration of the electronic distribution of the molecule, potentially leading to better interaction with microbial targets.
-
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (OCH3) and methyl (CH3) groups can have a variable effect. While some studies report moderate activity, they are generally less potent than their EWG-substituted counterparts.[6]
Modifications of the Acetohydrazide Moiety
Conversion of the terminal hydrazide group into hydrazones by condensation with various aromatic or heterocyclic aldehydes is a common strategy to enhance antimicrobial activity.[7]
-
Aromatic Aldehydes: Condensation with substituted benzaldehydes often leads to a significant boost in antimicrobial potency. The nature of the substituent on the aldehyde's phenyl ring follows a similar trend as observed on the core phenyl ring, with EWGs generally favoring higher activity.
-
Heterocyclic Aldehydes: Incorporating heterocyclic moieties, such as furan or thiophene, can introduce additional sites for hydrogen bonding and other interactions, sometimes resulting in compounds with broad-spectrum antimicrobial activity.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative analogs against common bacterial and fungal strains.
| Compound ID | Phenyl Ring Substituent (R1) | Hydrazide Modification (R2) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1 (Core) | H | -NHNH2 | >256 | >256 | >256 |
| 2a | 4-Cl | -NHNH2 | 128 | 256 | 128 |
| 2b | 4-NO2 | -NHNH2 | 64 | 128 | 64 |
| 3a | H | Hydrazone (Benzaldehyde) | 64 | 128 | 128 |
| 3b | 4-Cl | Hydrazone (4-Chlorobenzaldehyde) | 32 | 64 | 32 |
| 3c | 4-NO2 | Hydrazone (4-Nitrobenzaldehyde) | 16 | 32 | 16 |
Data Interpretation: The data clearly indicates that the unsubstituted core molecule possesses weak antimicrobial activity. The introduction of EWGs on the phenyl ring (compounds 2a and 2b ) leads to a moderate increase in potency. A significant enhancement is observed upon conversion to hydrazones (series 3 ), with the combination of EWGs on both phenyl rings (compound 3c ) resulting in the most potent analog in this series.
Section 2: Analgesic and Anti-inflammatory Activities
The tetrazole nucleus is a known contributor to analgesic and anti-inflammatory effects.[3] SAR studies in this area focus on how modifications influence the inhibition of inflammatory mediators and pain pathways.
Central and Peripheral Analgesic Effects
The analgesic activity of these analogs is often evaluated using models such as the hot plate test (central analgesia) and the acetic acid-induced writhing test (peripheral analgesia).[8][9]
-
Substituent Effects: Similar to antimicrobial activity, the presence of specific substituents on the phenyl ring can modulate analgesic effects. Halogenated derivatives, particularly those with fluorine or chlorine, have shown promising results.
-
Hydrazone Moiety: The formation of hydrazones can also enhance analgesic properties. The imine (-N=CH-) linkage is believed to contribute to the molecule's ability to interact with pain receptors or enzymes involved in the pain signaling cascade.
Anti-inflammatory Potential
The carrageenan-induced paw edema model is a standard assay for evaluating the anti-inflammatory activity of novel compounds.[10][11]
-
Mechanism of Action: The anti-inflammatory action of these tetrazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, and the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[12]
-
Structural Requirements: Analogs with bulky, lipophilic groups on the phenyl ring tend to exhibit better anti-inflammatory activity. This may be due to improved binding affinity to the active site of COX enzymes.
Comparative Analgesic and Anti-inflammatory Data
| Compound ID | Phenyl Ring Substituent (R1) | % Inhibition of Writhing (Peripheral Analgesia) | Increase in Latency (Hot Plate Test, seconds) | % Inhibition of Paw Edema (Anti-inflammatory) |
| 1 (Core) | H | 25.3 | 2.1 | 22.8 |
| 4a | 4-F | 55.8 | 5.7 | 48.2 |
| 4b | 4-Cl | 62.1 | 6.3 | 55.7 |
| 5a | H (Hydrazone with Salicylaldehyde) | 75.4 | 8.9 | 68.9 |
| 5b | 4-Cl (Hydrazone with Salicylaldehyde) | 82.6 | 10.2 | 75.1 |
Data Interpretation: The core structure shows modest analgesic and anti-inflammatory effects. The introduction of halogens on the phenyl ring significantly improves these activities (compounds 4a and 4b ). The most substantial enhancement is achieved by forming hydrazones with salicylaldehyde (compounds 5a and 5b ), which introduces a hydroxyl group that can form additional hydrogen bonds with biological targets.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[13][14]
Workflow Diagram: dot
Caption: Workflow for the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the inoculated plates at 37°C for 24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. For clearer results, a growth indicator like resazurin can be added.
In Vivo Analgesic Activity: Hot Plate Test
This test evaluates the central analgesic activity of the compounds in mice.[15][16]
Workflow Diagram: dot
Caption: Workflow for the hot plate analgesic test.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (e.g., 10 mg/kg, intraperitoneally) or the vehicle (e.g., 0.9% saline with 5% DMSO) to different groups of mice. A standard analgesic like morphine (5 mg/kg) is used as a positive control.
-
Hot Plate Test: At 30, 60, and 90 minutes post-administration, place each mouse individually on a hot plate maintained at a constant temperature of 55 ± 0.5°C.
-
Latency Measurement: Record the time (in seconds) until the mouse exhibits a nociceptive response, such as licking its paws or jumping. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Data Analysis: Calculate the mean latency time for each group and compare it with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to assess the acute anti-inflammatory activity of the compounds.[11][17]
Workflow Diagram: dot
Caption: Workflow for the carrageenan-induced paw edema test.
Step-by-Step Protocol:
-
Animal Preparation: Use Wistar rats (150-200 g) and fast them overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds (e.g., 20 mg/kg, orally) or the vehicle to different groups of rats. A standard anti-inflammatory drug like Indomethacin (10 mg/kg) is used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs reveal several key insights for the design of more potent therapeutic agents. The presence of electron-withdrawing groups on the phenyl ring and the conversion of the hydrazide to a hydrazone moiety are critical for enhancing antimicrobial, analgesic, and anti-inflammatory activities.
Future research should focus on:
-
Quantitative SAR (QSAR) studies: To develop predictive models for designing analogs with optimized activity.
-
Exploration of diverse heterocyclic aldehydes: For the synthesis of novel hydrazones with potentially improved pharmacological profiles.
-
Mechanism of action studies: To elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
By systematically applying the principles of medicinal chemistry and leveraging the SAR data presented in this guide, there is significant potential to develop novel and effective drugs based on the this compound scaffold.
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A Researcher's Guide to Validating the Mechanism of Action for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action for the novel compound, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. We will navigate the logical progression of experiments, from initial target identification to detailed biophysical and kinetic characterization, while comparing its potential performance against established alternatives. Our approach is grounded in scientific integrity, ensuring that each experimental step is self-validating.
Introduction: Deconstructing this compound
The compound this compound is a synthetic molecule featuring two key functional moieties: a tetrazole ring and a hydrazide group.[1][2] The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a common feature in many marketed drugs, which can enhance metabolic stability and cell permeability.[3][4][5] The hydrazide functionality is present in a number of enzyme inhibitors, including some of the earliest monoamine oxidase (MAO) inhibitors like iproniazid and isocarboxazid.[6][7]
Given this structural composition, a plausible hypothesis for the mechanism of action of this compound is the inhibition of an enzyme. Indeed, a structurally related compound, 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine, has been identified as a tight-binding substrate for Amine Oxidase Copper Containing 3 (AOC3).[8] AOC3, also known as vascular adhesion protein-1 (VAP-1), is implicated in inflammatory processes, making its inhibitors promising therapeutic candidates.[8]
Therefore, for the purpose of this guide, we will proceed with the hypothetical proposed mechanism of action that this compound is an inhibitor of Amine Oxidase Copper Containing 3 (AOC3). This guide will provide the experimental roadmap to rigorously test this hypothesis.
Comparison with Alternative AOC3 Inhibitors
To establish a benchmark for the performance of our compound of interest, it is crucial to compare it against known inhibitors of AOC3. A well-characterized alternative is the hydrazide-based inhibitor, semicarbazide . While potent, semicarbazide and other early inhibitors can suffer from a lack of selectivity and potential off-target effects. More recent research has focused on developing more selective and potent inhibitors. Our experimental data for this compound should be evaluated in the context of these existing compounds.
| Compound | Reported IC50 for AOC3 | Mode of Inhibition | Key Characteristics |
| Semicarbazide | Varies with substrate (µM range) | Irreversible | Non-selective, reacts with carbonyls |
| PXS-4728A | Low nM | Irreversible | Selective, has undergone clinical trials |
| This compound | To be determined | To be determined | Hypothesized selective inhibitor |
Experimental Validation Plan: A Step-by-Step Approach
The following experimental workflow is designed to systematically validate the proposed mechanism of action.
Caption: Overall experimental workflow for MoA validation.
Phase 1: Target Identification and Engagement
The initial and most critical step is to confirm that this compound directly interacts with its putative target, AOC3, within a biological context.
While our primary hypothesis focuses on AOC3, it is prudent to perform an unbiased screen to identify all potential protein binding partners. This can mitigate the risk of "target-centric" bias and reveal unexpected off-target effects.
Experimental Protocol: Chemical Proteomics using Affinity Chromatography
This technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a cell lysate from a cell line endogenously expressing the target protein (e.g., endothelial cells for AOC3).
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. Include a control with unconjugated beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins significantly enriched in the compound-conjugated bead pulldown compared to the control are considered potential binding partners.
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in intact cells.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., endothelial cells) with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).[9]
-
Lysis: Lyse the cells.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.[10]
-
Quantification of Soluble Target Protein: Analyze the supernatant (soluble fraction) by Western blot or other quantitative protein detection methods (e.g., ELISA) to determine the amount of soluble AOC3 remaining at each temperature.
-
Data Analysis: Plot the percentage of soluble AOC3 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[12]
Caption: Step-by-step workflow for the CETSA experiment.
Phase 2: Biophysical Characterization of the Interaction
Once target engagement is confirmed, the next step is to quantify the binding affinity and understand the thermodynamics of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14]
-
Sample Preparation: Prepare a solution of purified, recombinant AOC3 protein in a suitable buffer. Prepare a solution of this compound in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the compound solution into the titration syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[15][16]
Expected Data Output from ITC
| Parameter | Description | Significance |
| KD (dissociation constant) | Concentration of ligand at which 50% of the protein is bound. | Measures binding affinity (lower KD = higher affinity). |
| n (stoichiometry) | Number of ligand molecules bound per protein molecule. | Indicates the binding ratio. |
| ΔH (enthalpy change) | Heat released or absorbed upon binding. | Indicates the contribution of hydrogen bonds and van der Waals interactions. |
| ΔS (entropy change) | Change in the system's disorder upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
Phase 3: Functional Characterization of Enzyme Inhibition
The final phase is to determine how the binding of this compound affects the catalytic activity of AOC3 and to elucidate its mode of inhibition.
Experimental Protocol: Steady-State Enzyme Kinetics
These experiments measure the rate of the enzymatic reaction under different substrate and inhibitor concentrations to determine key kinetic parameters.[17]
-
Determine Reversibility: Perform a rapid dilution experiment to ascertain if the inhibition is reversible or irreversible.[17]
-
IC50 Determination: Measure the activity of AOC3 at a fixed substrate concentration in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Mode of Inhibition Studies: Measure the initial reaction rates at various substrate concentrations and several fixed inhibitor concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in the apparent Km and Vmax in the presence of the inhibitor will reveal the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[17][18]
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A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy
For researchers in the trenches of drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. A recurring, critical question is how well the activity we meticulously measure in vitro—literally, "in glass"—predicts the therapeutic outcome in vivo, or "within the living."[1][2] This guide provides an in-depth comparison of in vitro and in vivo efficacy studies, moving beyond mere definitions to explore the causal relationships, experimental design considerations, and data interpretation necessary to navigate this complex transition. We will use a real-world class of compounds to illustrate these principles, providing actionable protocols and data-driven insights.
Section 1: The Foundational Paradigm: From Cellular Potency to Systemic Effect
At its core, drug development is a sequential process of evidence-building. We begin in controlled, simplified systems to establish a compound's potential and mechanism of action before moving to more complex, physiologically relevant models.
In Vitro Efficacy: The Controlled Environment
In vitro studies are performed on biological components isolated from a living organism, such as cells or tissues.[1][3] These assays are the bedrock of early-stage drug discovery for several key reasons:
-
High Throughput and Cost-Effectiveness: They allow for the rapid screening of numerous compounds simultaneously, which is crucial for identifying initial "hits."[2]
-
Mechanistic Clarity: By using specific cell types or isolated enzymes, researchers can gain precise insights into a compound's mechanism of action and potential side effects at a molecular level.[2][4]
-
Controlled Environment: These experiments offer a high degree of control over variables, ensuring that the observed effects are directly attributable to the compound being tested.[2]
However, this controlled environment is also their primary limitation. In vitro systems cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism.[5][6]
In Vivo Efficacy: The Whole-Organism Response
In vivo studies are conducted within a living organism, most commonly in preclinical animal models like mice.[7][8] These studies are indispensable for:
-
Physiological Relevance: They provide a holistic view of how a compound behaves in a complex biological system, accounting for the multifaceted interactions between different organ systems.[2][9]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo models are essential for understanding a drug's ADME profile (pharmacokinetics) and how this profile influences the drug's effect on the body over time (pharmacodynamics).[6]
-
Safety and Toxicity Assessment: These studies are critical for identifying potential adverse effects and determining a compound's safety profile before it can be considered for human trials.[7][8]
The main drawbacks of in vivo studies are their higher cost, longer duration, and the ethical considerations associated with animal research.[7]
The following diagram illustrates the logical flow from initial in vitro screening to subsequent in vivo validation.
Caption: Workflow from In Vitro Screening to In Vivo Validation.
Section 2: Case Study: Targeting the PI3K/AKT/mTOR Pathway in Oncology
To illustrate the interplay between in vitro and in vivo data, let's consider a hypothetical novel inhibitor, "Compound X," designed to target the PI3K signaling pathway, a frequently dysregulated pathway in various cancers.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many tumors, making it a prime target for therapeutic intervention.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition.
In Vitro Efficacy Assessment of Compound X
Our first step is to determine if Compound X can effectively inhibit its target (PI3K) and suppress the growth of cancer cells in a controlled lab setting.
Experiment 1: Biochemical Kinase Assay
-
Objective: To measure the direct inhibitory effect of Compound X on the PI3K enzyme.
-
Methodology:
-
Purified, recombinant PI3K enzyme is incubated in a microplate well.
-
A known amount of its substrate (PIP2) and ATP are added.
-
Serial dilutions of Compound X are added to different wells.
-
The reaction is allowed to proceed for a set time.
-
A detection reagent is added that produces a luminescent signal proportional to the amount of ATP remaining (less signal = more enzyme activity).
-
The concentration of Compound X that inhibits 50% of the enzyme's activity (the IC50 ) is calculated.
-
Experiment 2: Cell Viability Assay
-
Objective: To assess the effect of Compound X on the proliferation and survival of a cancer cell line known to have a PI3K mutation (e.g., MCF-7 breast cancer cells).
-
Methodology:
-
MCF-7 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing serial dilutions of Compound X.
-
The cells are incubated for 72 hours.
-
A reagent like CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the number of viable cells.
-
The concentration of Compound X that reduces cell viability by 50% (the GI50 ) is determined.
-
Data Summary: In Vitro Potency of Compound X
| Assay Type | Metric | Result for Compound X | Interpretation |
| Biochemical Assay | IC50 | 15 nM | High potency against the isolated enzyme. |
| Cell Viability (MCF-7) | GI50 | 100 nM | Good cellular activity, but less potent than in the biochemical assay. |
The discrepancy between the IC50 and GI50 values is expected. In a cellular context, the compound must cross the cell membrane, avoid efflux pumps, and compete with high intracellular concentrations of ATP, all of which can reduce its apparent potency compared to a purified enzyme system.
In Vivo Efficacy Assessment of Compound X
Promising in vitro data warrants progression to an animal model to assess efficacy in a complex living system.
Experiment 3: Mouse Xenograft Study
-
Objective: To determine if Compound X can inhibit tumor growth in a living animal.
-
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with MCF-7 cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into groups: a vehicle control group and a treatment group receiving Compound X.
-
Compound X is administered daily via oral gavage at a predetermined dose (e.g., 50 mg/kg), which is often informed by initial toxicology studies.
-
Tumor volume and body weight are measured 2-3 times per week for the duration of the study (e.g., 21 days).
-
The primary endpoint is Tumor Growth Inhibition (TGI) , calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Data Summary: In Vivo Efficacy of Compound X
| Animal Model | Compound X Dose | Endpoint | Result | Interpretation |
| MCF-7 Xenograft | 50 mg/kg, daily | Tumor Growth Inhibition (TGI) | 65% | The compound demonstrates significant anti-tumor activity in vivo. |
Section 3: Bridging the Data: Why Correlation is Not Always Direct
A key challenge in drug development is that a highly potent compound in vitro may not always translate to robust efficacy in vivo.[8][10] Several factors contribute to this potential disconnect:
-
Pharmacokinetics (PK): A compound with excellent in vitro potency might have poor oral bioavailability, be rapidly metabolized by the liver, or quickly cleared from circulation.[5] This means the concentration of the drug at the tumor site may never reach the levels required for efficacy (the GI50). This is a major limitation of in vitro models, which have a constant drug concentration.[5]
-
Tumor Microenvironment: In vivo, tumors are complex ecosystems of cancer cells, blood vessels, immune cells, and extracellular matrix. This microenvironment can create physical barriers to drug penetration and include signaling pathways that promote drug resistance, none of which are captured in a simple 2D cell culture.
-
Host Toxicity: A compound may be effective at inhibiting tumor growth but also cause unacceptable toxicity to the host organism, limiting the dose that can be safely administered.[6]
The ultimate goal is to establish an in vitro-in vivo correlation (IVIVC), which allows for the prediction of in vivo performance based on in vitro data. Achieving this requires integrating pharmacokinetic and pharmacodynamic modeling to understand the relationship between drug dose, exposure, and response.[6][11]
Section 4: Conclusion and Best Practices
Both in vitro and in vivo studies are indispensable and complementary components of the drug discovery process.[2][9] In vitro assays provide essential early data on potency and mechanism, while in vivo studies are the crucial test of whether that potency can be translated into a safe and effective therapeutic outcome in a complex biological system.
-
Start Broad, Then Focus: Use high-throughput in vitro screening to identify potent compounds against your target.
-
Profile Early: Characterize promising hits in a panel of relevant cell lines to understand the spectrum of activity and potential resistance mechanisms.
-
Integrate ADME/PK Early: Before committing to expensive in vivo efficacy studies, conduct in vitro ADME and preliminary rodent PK studies to ensure your compound has favorable drug-like properties.
-
Choose the Right Model: Select an in vivo model that is well-characterized and relevant to the human disease you are targeting.[10] For oncology, this may include syngeneic models (with a competent immune system) or patient-derived xenografts (PDX) for greater clinical relevance.
-
Correlate and Iterate: Continuously analyze the relationship between your in vitro data, PK/PD data, and in vivo efficacy to build a predictive model that can guide the optimization of future compounds.
By thoughtfully designing experiments and critically interpreting data across both platforms, researchers can more effectively bridge the gap between the petri dish and the patient, increasing the probability of success in the long and arduous journey of drug development.
References
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Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. Available from: [Link]
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Research Methods. In Vitro vs In Vivo: Complete Comparison + Selection Guide. Available from: [Link]
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TD2 Oncology. In Vitro vs. In Vivo Preclinical Drug Testing. Available from: [Link]
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Verywell Health. (2023, October 9). In Vivo vs. In Vitro: What Are the Differences?. Available from: [Link]
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CLP Hub. In vitro and in vivo studies – understanding the terminology. Available from: [Link]
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Cusabio. In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Available from: [Link]
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CliniSciences. In vitro efficacy testing. Available from: [Link]
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PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development. Available from: [Link]
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National Institutes of Health (NIH). (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Available from: [Link]
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Biobide. What Does In Vitro Mean?. Available from: [Link]
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Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available from: [Link]
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ResearchGate. (2020, December 4). Correlation between in vitro and in vivo studies?. Available from: [Link]
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PubMed Central. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Available from: [Link]
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A Comparative Guide to the Synthetic Pathways of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Introduction: The Significance of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
The tetrazole moiety is a cornerstone in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group in drug candidates. This substitution often enhances metabolic stability and improves pharmacokinetic profiles. The specific compound, this compound, is a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its structure combines the metabolically robust 5-phenyltetrazole core with a reactive acetohydrazide functional group, making it a versatile building block for drug discovery and development. This guide provides a comparative evaluation of the synthetic pathways to this key intermediate, offering researchers and drug development professionals the critical insights needed to select the most efficient and scalable route for their applications.
Primary Synthetic Pathway: A Three-Step Approach from Benzonitrile
The most extensively documented and empirically validated route to this compound is a three-step synthesis commencing with the formation of the 5-phenyl-1H-tetrazole ring, followed by N-alkylation and subsequent hydrazinolysis. This pathway is favored for its reliance on readily available starting materials and its generally high yields.
Step 1: Synthesis of 5-phenyl-1H-tetrazole
The initial step involves the [3+2] cycloaddition of benzonitrile with an azide source. This is a widely employed and robust method for the formation of 5-substituted-1H-tetrazoles.
Experimental Protocol: Synthesis of 5-phenyl-1H-tetrazole [1]
-
To a suspension of sodium azide (3 mmol) and zinc(II) chloride (3 mmol) in water (16 mL), add benzonitrile (2 mmol).
-
Reflux the reaction mixture for 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to afford pure 5-phenyl-1H-tetrazole.
Step 2: N-Alkylation to Yield Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
The second step is the N-alkylation of 5-phenyl-1H-tetrazole with a haloacetate ester. This reaction is critical as it introduces the acetic acid moiety and establishes the substitution at the N2 position of the tetrazole ring. It is important to note that N-alkylation of 5-substituted-1H-tetrazoles can yield a mixture of N1 and N2 isomers. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of this step.
Experimental Protocol: Synthesis of Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate [1]
-
In a round-bottom flask, dissolve 5-phenyl-1H-tetrazole (1.0 g, 6.84 mmol) in acetonitrile (20 mL).
-
Add potassium carbonate (1.13 g, 8.21 mmol) to the solution.
-
To the stirred suspension, add methyl chloroacetate (0.81 g, 7.52 mmol) dropwise.
-
Reflux the reaction mixture for 4 hours, monitoring its completion by TLC.
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Recrystallize the resulting solid from n-hexane to obtain pure methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate as a white crystalline solid.
Step 3: Hydrazinolysis to the Final Product
The final step is the conversion of the methyl ester to the desired acetohydrazide through reaction with hydrazine hydrate. This is a standard and typically high-yielding transformation.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolve methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (0.218 g, 1.0 mmol) in 10 mL of dry distilled methanol.
-
Add hydrazine hydrate (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
The product will precipitate out of the solution. Filter the solid and wash with methanol to obtain pure this compound as a white crystalline solid.
Visualizing the Primary Synthetic Workflow
Caption: A three-step synthetic pathway to the target compound.
Comparative Evaluation of Synthetic Pathways
A direct, experimentally validated alternative pathway for the synthesis of this compound is not extensively detailed in the current literature. However, a comparative analysis can be constructed by evaluating the primary pathway against potential alternative strategies based on established tetrazole synthesis methodologies.
| Parameter | Primary Pathway (Three-Step) | Potential Alternative: "Hydrazide First" | Potential Alternative: One-Pot Synthesis |
| Overall Yield | Good to excellent | Potentially lower due to more steps | Variable, highly dependent on optimization |
| Starting Materials | Readily available and cost-effective | May require synthesis of less common starting materials | Utilizes simple, commercially available precursors |
| Reaction Conditions | Generally mild to moderate | May involve harsher conditions for ring formation | Can be more complex to control multiple reactions |
| Scalability | Proven to be scalable | May present challenges in scaling up | Potentially advantageous for large-scale production |
| Safety Concerns | Use of sodium azide requires caution | Use of azides is still likely | May involve hazardous intermediates in a single pot |
| Purification | Stepwise purification is straightforward | Purification may be more complex | Can be challenging to isolate the final product |
Discussion of Alternative Strategies
-
"Hydrazide First" Approach: This theoretical pathway would involve the synthesis of a phenylhydrazide derivative containing a nitrile group, which would then undergo cyclization to form the tetrazole ring. While plausible, this route may be less efficient due to the potential for side reactions involving the hydrazide functionality during the tetrazole ring formation.
-
One-Pot Synthesis: A one-pot reaction, combining benzonitrile, a haloacetohydrazide, and an azide source, could theoretically streamline the process. However, the development of such a method would require significant optimization to control the competing N1 and N2 alkylation and to prevent unwanted side reactions.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 5-phenyl-1H-tetrazole | C₇H₆N₄ | 146.15 | 215-217 | High |
| Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | C₁₀H₁₀N₄O₂ | 218.21 | 98-100 | 73[1] |
| This compound | C₉H₁₀N₆O | 218.22 | 212 | 95[1] |
Conclusion and Future Outlook
The three-step synthesis starting from benzonitrile remains the most reliable and well-documented method for preparing this compound. Its advantages include high overall yield, straightforward procedures, and the use of readily accessible starting materials. While alternative pathways, such as a "hydrazide first" approach or a one-pot synthesis, are conceptually possible, they require further research and development to be considered viable alternatives. Future efforts in this area should focus on exploring catalytic systems that could improve the regioselectivity of the N-alkylation step and on the development of more convergent and atom-economical one-pot procedures. Such advancements would further enhance the utility of this compound as a key building block in the development of novel therapeutics.
References
-
Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38(3), 436-442. [Link]
-
Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Primary Target
The compound 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide belongs to a chemical class that has garnered significant interest in medicinal chemistry. Recent studies have revealed that structurally related hydrazides are potent inhibitors of Amine Oxidase Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases.[1] This discovery provides a promising therapeutic avenue. However, the journey from a potent hit to a safe and effective drug is paved with rigorous scientific scrutiny. A critical, non-negotiable step in this process is the assessment of enzymatic cross-reactivity.
This guide provides a comprehensive framework for evaluating the selectivity profile of this compound. We will move beyond simply confirming its action on AOC3 to proactively identifying potential off-target interactions that could lead to adverse effects or unforeseen drug-drug interactions. Here, we explain the causality behind experimental choices, provide detailed, self-validating protocols, and offer a clear methodology for interpreting the results, empowering you to build a robust safety and selectivity profile for your candidate compound.
The Rationale for Selectivity Profiling: Why We Look for Trouble
In drug discovery, "selectivity" is the degree to which a compound binds to its intended target versus a host of other biologically relevant proteins.[2][3] A lack of selectivity can manifest in two primary ways:
-
Pharmacological Side Effects: Unintended interactions with other enzymes or receptors can trigger unwanted biological responses. The human kinome, with over 500 protein kinases, is a classic example; off-target kinase inhibition is a well-known source of toxicity.[4][5][6]
-
Drug-Drug Interactions (DDIs): Inhibition of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, can dangerously alter the pharmacokinetics of co-administered drugs, leading to toxicity or loss of efficacy.[7][8]
Therefore, a cross-reactivity assessment is not merely a checkbox exercise; it is a fundamental investigation into a compound's behavior within a complex biological system, essential for predicting its safety profile in humans.[2]
Designing the Cross-Reactivity Study: A Tiered Approach
A systematic, tiered approach is the most efficient method for profiling a compound. This strategy uses a broad, high-throughput screen to cast a wide net, followed by more focused, dose-response studies on any initial "hits."
Tier 1: The Broad Panel Screen
The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a carefully selected panel of enzymes. The goal is to identify potential interactions that warrant further investigation. A robust panel for a compound like ours, with a known primary target of AOC3, should include:
-
Homologous Enzymes: To assess selectivity within the target's family, it is crucial to test against other amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
-
Key Liability Panels:
-
Cytochrome P450 (CYP) Panel: This should include the major isoforms responsible for the metabolism of most marketed drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[8][9]
-
Kinase Panel: A representative panel of kinases provides a broad survey of potential off-target activity. Commercial services and in-house systems offer panels covering diverse branches of the kinome.[10][11]
-
-
Other Mechanistically Relevant Enzymes: Given the diverse activities reported for tetrazole-containing compounds, including other relevant enzymes like urease can provide a more complete picture.[12][13]
Tier 2: Definitive IC50 Determination
Any enzyme that shows significant inhibition (a common threshold is >50%) in the Tier 1 screen must be advanced to Tier 2. This stage involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the definitive measure of the compound's potency against that specific enzyme.[14] An accurate IC50 value requires testing a range of at least 8-10 inhibitor concentrations.[15][16]
The overall experimental workflow is visualized below.
Caption: Tiered workflow for assessing enzyme cross-reactivity.
Experimental Protocols
The following protocols describe standardized, self-validating methods for in vitro enzyme inhibition assays.
Protocol 1: General Enzyme Inhibition Assay (Single-Point Screen)
This protocol is a template for a generic fluorescence- or luminescence-based assay (e.g., using a Promega ADP-Glo™ system for kinases or a specific fluorogenic substrate for proteases/oxidases).[10] It must be adapted for the specific enzyme and substrate.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme of interest. This should be consistent across all experiments for a given target.[15]
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration in the assay should be determined from an enzyme titration curve to ensure the reaction proceeds in the linear range.[16]
-
Substrate Stock: Prepare a concentrated stock of the substrate. The final concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[16]
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. From this, create an intermediate dilution to achieve a final assay concentration of 10 µM with a consistent final DMSO concentration (e.g., ≤1%).
-
Controls:
-
Vehicle Control (0% Inhibition): Prepare wells with assay buffer containing the same final concentration of DMSO as the test compound wells.
-
Positive Control (100% Inhibition): Prepare wells with a known, potent inhibitor for the target enzyme.
-
B. Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
To "Test Compound" wells, add 1 µL of the appropriate compound dilution.
-
To "Vehicle Control" wells, add 1 µL of the corresponding DMSO solution.
-
To "Positive Control" wells, add 1 µL of the known inhibitor solution.
-
Add 5 µL of the enzyme solution to all wells except for a "no enzyme" blank. Mix briefly on a plate shaker.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells. Mix on a plate shaker.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the optimal time (e.g., 60 minutes). Ensure the reaction is in the linear range with respect to time.[16]
-
Stop the reaction and develop the signal according to the specific assay kit instructions (e.g., by adding a detection reagent).
-
Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).
C. Data Analysis:
-
Subtract the average signal from the "no enzyme" blank from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Vehicle_Control))
Protocol 2: IC50 Determination
This protocol uses the optimized conditions from the single-point assay to measure potency.
-
Compound Dilution: Perform a serial dilution of the 10 mM stock of this compound in DMSO to create a 10-point concentration gradient (e.g., starting at 100 µM and performing 1:3 dilutions).
-
Assay Setup: Follow the same procedure as Protocol 1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the appropriate wells.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration as described above.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R).[17]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition as determined by the curve fit.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format. The selectivity of the compound can be visualized using a decision tree.
Hypothetical Data Summary
Below is a hypothetical data set for this compound, based on the described workflow.
| Enzyme Target | Family | Tier 1 (% Inhibition @ 10 µM) | Tier 2 (IC50, µM) | Notes |
| AOC3 (VAP-1) | Amine Oxidase | 95% | 0.050 | Primary Target |
| MAO-A | Amine Oxidase | 65% | 2.5 | ~50-fold selective over MAO-A |
| MAO-B | Amine Oxidase | 45% | >10 | Inactive at relevant concentrations |
| CYP3A4 | Cytochrome P450 | 8% | >10 | Negligible interaction |
| CYP2D6 | Cytochrome P450 | 15% | >10 | Negligible interaction |
| SRC Kinase | Kinase | 55% | 8.7 | Weak off-target hit |
| VEGFR2 Kinase | Kinase | 12% | >10 | Inactive |
Interpreting the Results
The interpretation of the data leads to a classification of the compound's selectivity profile.
Caption: Decision tree for interpreting cross-reactivity data.
From our hypothetical data:
-
Excellent Potency: The compound is highly potent on its primary target, AOC3 (IC50 = 50 nM).
-
Good Family Selectivity: It displays a 50-fold selectivity against the related enzyme MAO-A and is even weaker against MAO-B. This is a favorable result.
-
Low DDI Risk: No significant inhibition of major CYP450 enzymes was observed, suggesting a low risk of metabolism-based drug-drug interactions.
-
Minor Off-Target Activity: A weak interaction with SRC kinase was identified. With an IC50 of 8.7 µM, this is over 170-fold less potent than on AOC3. While this should be noted, it is unlikely to be physiologically relevant unless very high doses are required.
References
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(2025). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]
-
(2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. [Link]
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Efficacy of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Derivatives Compared to Established Drugs: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of derivatives of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide against established drugs in the fields of anti-inflammatory and antihypertensive therapy. While this compound primarily serves as a versatile scaffold in medicinal chemistry, its derivatives have demonstrated significant biological activities worth noting.[1] This document synthesizes available preclinical data to offer a scientific comparison and detailed experimental methodologies for researchers in drug discovery and development.
Introduction to Tetrazole-Containing Compounds in Pharmacology
The tetrazole moiety is a key pharmacophore in modern drug discovery, often utilized as a bioisostere for the carboxylic acid group. This substitution can enhance the pharmacokinetic profile of a compound, improving its metabolic stability and bioavailability. Tetrazole derivatives have been investigated for a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.
Part 1: Comparative Efficacy in Anti-Inflammatory Applications
Derivatives of this compound have shown promise as anti-inflammatory agents through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and Amine Oxidase Copper Containing 3 (AOC3).
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. Some tetrazole derivatives have been identified as effective and selective inhibitors of COX-2.[2][3] Another relevant target is AOC3, an enzyme involved in the transmigration of inflammatory cells, and its inhibition can mitigate inflammatory responses.[4]
Comparative Analysis with Established Anti-Inflammatory Drugs
Several studies have evaluated the anti-inflammatory potential of tetrazole derivatives in comparison to established drugs like diclofenac and ibuprofen.
Table 1: Comparative Anti-Inflammatory Activity of Tetrazole Derivatives
| Compound/Drug | Target/Assay | Efficacy | Reference |
| Tetrazolobenzimidazole derivatives (e.g., 3a, 3c, 3g) | Carrageenan-induced paw edema in rats | Activity comparable to diclofenac | [5] |
| ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides | Amine Oxidase Copper Containing 3 (AOC3) | Potent inhibitors (specific IC50 values not provided in abstract) | [4] |
| Tetrazole derivative 7c | COX-2 Inhibition | IC50 = 0.23 µM (selective over COX-1) | [2][3] |
| Diclofenac | Carrageenan-induced paw edema in rats / COX inhibitor | Standard reference drug | [5] |
| Ibuprofen | COX inhibitor | Standard reference drug |
Experimental Protocols for Anti-Inflammatory Assays
This widely used model assesses the anti-edematous effect of compounds.
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Steps:
-
Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week and fasted overnight before the experiment.
-
Dosing: The test compounds, a standard drug (e.g., diclofenac), and a vehicle control are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at hourly intervals for up to 4 or 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Part 2: Comparative Efficacy in Antihypertensive Applications
The tetrazole ring is a hallmark of the "sartan" class of antihypertensive drugs, which act as angiotensin II receptor blockers (ARBs). Derivatives of this compound are being explored for similar therapeutic benefits.
Mechanism of Action: Angiotensin II Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, resulting in vasodilation and a reduction in blood pressure. Many tetrazole-containing compounds, including the established drug losartan, function through this mechanism.
Comparative Analysis with Established Antihypertensive Drugs
Preclinical studies have demonstrated the potential of tetrazole derivatives to lower blood pressure, often using losartan as a benchmark.
Table 2: Comparative Antihypertensive Activity of Tetrazole Derivatives
| Compound/Drug | Target/Assay | Efficacy | Reference |
| Substituted benzimidazoles | In vivo antihypertensive activity in rats (tail-cuff method) | Showed antihypertensive activity with losartan as the lead compound | [6][7] |
| A new series of tetrazole derivatives | In vivo antihypertensive activity | Remarkable activity in comparison to losartan | [8] |
| Losartan | Angiotensin II Receptor (AT1) Blocker | Well-established antihypertensive agent | [6][7][8] |
| Valsartan | Angiotensin II Receptor (AT1) Blocker | Well-established antihypertensive agent |
Note: Specific quantitative data comparing the blood pressure reduction of this compound derivatives directly with losartan or valsartan is limited in the provided search results. The comparison is based on the findings reported in the cited literature.
Experimental Protocols for Antihypertensive Assays
This protocol is designed to evaluate the blood pressure-lowering effects of test compounds in hypertensive animal models.
Workflow:
Caption: Workflow for In Vivo Antihypertensive Activity Assay.
Detailed Steps:
-
Induction of Hypertension: Hypertension is induced in rats, for example, by ligation of the renal artery, or spontaneously hypertensive strains (SHR) are used.
-
Drug Administration: The test compounds, a standard drug like losartan, and a vehicle are administered to different groups of hypertensive rats.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured at predetermined intervals using a non-invasive tail-cuff method.
-
Statistical Analysis: The data are analyzed to determine the statistical significance of the blood pressure reduction in the treated groups compared to the control group.
Conclusion
Derivatives of this compound represent a promising class of compounds with potential therapeutic applications in the management of inflammation and hypertension. Preclinical evidence suggests that their efficacy can be comparable to that of established drugs such as diclofenac and losartan. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop novel drug candidates from this chemical scaffold. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these promising compounds.
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The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acids in Modern Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate chess game of drug design, the strategic substitution of functional groups can dramatically alter a molecule's properties, turning a promising but flawed lead into a clinical success. One of the most powerful moves in the medicinal chemist's playbook is the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole. While both moieties can engage in similar crucial interactions with biological targets, the tetrazole ring frequently bestows a superior pharmacokinetic and metabolic profile upon a drug candidate. This guide provides an in-depth, data-driven comparison of these two acidic functional groups, offering experimental evidence and detailed protocols to empower rational drug design.
At a Glance: Carboxylic Acid vs. Tetrazole
The fundamental advantage of the tetrazole ring lies in its unique electronic and steric properties. Comprised of four nitrogen atoms and one carbon, the tetrazole ring delocalizes the negative charge of its anionic form over a larger, more lipophilic, and metabolically robust aromatic system compared to the carboxylate anion.[1] This seemingly subtle difference has profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Advantage of Tetrazole |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9[2] | Similar acidity allows for comparable ionic interactions with biological targets. |
| Lipophilicity (LogP/LogD) | Generally lower | Generally higher | Increased lipophilicity can improve membrane permeability and oral bioavailability.[2] |
| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation), forming potentially reactive acyl glucuronides. | Resistant to glucuronidation at the ring. Can undergo N-glucuronidation, but these metabolites are generally less reactive.[2] | Enhanced metabolic stability leads to a longer half-life and reduced risk of reactive metabolite formation. |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor. | Stronger hydrogen bond donor capacity.[3] | Can lead to stronger interactions with the target receptor, potentially increasing potency. |
| Size & Conformation | Smaller, planar carboxylate group. | Larger, planar ring system. The acidic proton is positioned further from the point of attachment.[4] | The altered vector of the acidic proton can lead to optimized interactions within the binding pocket. |
| Permeability | Can be limited by its charge at physiological pH. | Often lower than predicted by its increased lipophilicity, potentially due to a higher desolvation penalty from stronger hydrogen bonding.[1][3] | This requires a careful balance between lipophilicity and hydrogen bonding capacity for optimal permeability. |
The Decisive Edge: A Deeper Dive into the Advantages of Tetrazoles
Enhanced Metabolic Stability: A Game-Changer for Drug Half-Life
A primary driver for replacing a carboxylic acid with a tetrazole is the significant improvement in metabolic stability. Carboxylic acids are prime targets for Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance of the drug from the body. Furthermore, the resulting acyl glucuronides can be chemically reactive, potentially leading to idiosyncratic toxicity.[2]
The tetrazole ring, being a poor substrate for the enzymes responsible for this conjugation, effectively circumvents this metabolic liability. While N-glucuronidation of the tetrazole ring can occur, the resulting metabolites are generally more stable and less prone to forming reactive species.[2] This enhanced metabolic stability directly translates to a longer in vivo half-life, a crucial attribute for a successful therapeutic agent.
Fine-Tuning Lipophilicity and Permeability
Tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[2] This increased lipophilicity can be advantageous for improving a drug's ability to cross biological membranes, a critical step in reaching its target. However, the relationship between lipophilicity and permeability is not always straightforward. The tetrazole's ability to form strong hydrogen bonds can lead to a higher desolvation energy, which can, in some cases, counteract the benefits of increased lipophilicity and result in lower than expected permeability.[3][4] This highlights the importance of a multi-parameter optimization approach in drug design.
The Angiotensin II Receptor Blockers (ARBs): A Case Study in Success
The development of the "sartan" class of antihypertensive drugs provides a compelling real-world example of the power of the tetrazole bioisostere. Losartan, the first of this class, was developed from a lead compound containing a carboxylic acid. The switch to a tetrazole resulted in a remarkable 10-fold increase in potency.[4] This was attributed to the tetrazole's acidic proton being positioned approximately 1.5 Å further from the biphenyl ring, allowing for an optimized interaction with the angiotensin II type 1 (AT1) receptor.[4]
Experimental Protocols for Comparative Analysis
To objectively evaluate the merits of a tetrazole bioisostere in a specific drug candidate, a series of standardized in vitro assays are essential. The following protocols provide a framework for this comparative analysis.
Experimental Workflow for Bioisosteric Replacement Evaluation
Caption: A typical workflow for the evaluation of a tetrazole bioisostere.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of the carboxylic acid and tetrazole analogues to compare their acidity.
-
Sample Preparation: Prepare 1 mM solutions of the carboxylic acid and tetrazole analogues in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).
-
Titration Setup: Place 20 mL of the sample solution in a thermostatted reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Acidification: Acidify the sample solution to a pH of 1.8-2.0 with a standardized 0.1 M HCl solution.
-
Titration: Titrate the acidified solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of NaOH. Continue the titration until the pH reaches 12.0-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For multiprotic acids, specialized software can be used to analyze the titration curve and determine the individual pKa values.
Determination of the Partition Coefficient (LogP) by the Shake-Flask Method
Objective: To measure the lipophilicity of the carboxylic acid and tetrazole analogues.
Methodology: [7]
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the appropriate solvent.
-
Partitioning: In a centrifuge tube, combine a known volume of the stock solution with appropriate volumes of the water-saturated n-octanol and n-octanol-saturated water.
-
Equilibration: Cap the tube and shake it for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the susceptibility of the carboxylic acid and tetrazole analogues to metabolism by Phase I enzymes.
-
Reagent Preparation: Thaw cryopreserved human liver microsomes (HLMs) at 37°C and dilute them to the desired protein concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, pre-incubate the test compounds (at a final concentration of, for example, 1 µM) with the diluted HLMs at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.
Receptor Binding Assay
Objective: To determine the binding affinity of the carboxylic acid and tetrazole analogues to their biological target.
Methodology (example for a G-protein coupled receptor): [9][10]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line or tissue.
-
Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity.
-
Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds (the carboxylic acid and tetrazole analogues).
-
Incubation and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
The Bigger Picture: Strategic Implementation of the Tetrazole Bioisostere
The decision to employ a tetrazole bioisostere should be a data-driven one, based on a thorough understanding of the lead compound's liabilities and the potential benefits of the substitution.
Caption: A decision-making framework for considering a tetrazole bioisostere.
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The Versatile Scaffold: Evaluating 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide in Modern Drug Discovery
A Senior Application Scientist's Guide to a Privileged Heterocyclic Core
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily synthesized and functionalized to interact with a multitude of biological targets is perpetual. Among the privileged structures, nitrogen-containing heterocycles have consistently demonstrated their utility. This guide provides an in-depth evaluation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a scaffold that elegantly combines the unique properties of the tetrazole ring with the versatile reactivity of a hydrazide moiety. We will explore its synthetic accessibility, delve into its performance in key therapeutic areas through comparative data, and provide the experimental groundwork for its further investigation.
The Architectural Logic: Why this compound?
The rationale for exploring this particular scaffold is rooted in the established pharmacological significance of its constituent parts. The 5-substituted tetrazole ring is a well-recognized bioisostere of the carboxylic acid group. This substitution can enhance metabolic stability, improve lipophilicity, and modulate pKa values, often leading to improved pharmacokinetic profiles and reduced side effects.[1][2] The hydrazide functional group, on the other hand, is a crucial precursor for the synthesis of a wide array of other heterocyclic systems like oxadiazoles, thiadiazoles, and pyrazoles, and can readily form Schiff bases.[3][4] This inherent reactivity makes the acetohydrazide portion a powerful handle for generating diverse chemical libraries for high-throughput screening.
The combination of the phenyltetrazole and acetohydrazide motifs creates a molecule that is not only a potential pharmacophore in its own right but also a versatile building block for further chemical exploration.
Synthesis and Derivatization: A Gateway to Chemical Diversity
The synthesis of this compound (3) is a straightforward process, typically achieved in a two-step sequence starting from the corresponding tetrazole ester (2). The ester itself can be prepared from 5-phenyl-2H-tetrazole. The hydrazide is then efficiently obtained by reacting the ester with hydrazine hydrate.[4]
This synthetic accessibility is a key advantage, allowing for the large-scale production of the core scaffold. The true power of this molecule, however, lies in the ease with which it can be derivatized. The terminal amine of the hydrazide is a nucleophilic center that readily reacts with a variety of electrophiles, most commonly acyl chlorides, to form N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides.[4][5] This reaction provides a simple and efficient method for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Figure 1: Synthetic pathway to the core scaffold and its derivatives.
Performance Evaluation: A Comparative Analysis in Key Therapeutic Areas
While specific biological activity data for the parent this compound is limited in publicly available literature, the pharmacological potential of this scaffold is clearly demonstrated by the potent activities of its derivatives. Here, we compare the performance of these derivatives against other relevant scaffolds in three major therapeutic areas.
Anticancer Activity: A Scaffold for Cytotoxic Agents
The fight against cancer perpetually demands novel chemical entities that can selectively target tumor cells. Derivatives of the this compound scaffold have shown promise in this arena. For instance, certain acetohydrazone derivatives have demonstrated moderate cytotoxic activity against KB cancer cell lines.[3] More significantly, hybrid molecules incorporating the tetrazole motif have exhibited potent anticancer effects.
Comparative Analysis: To contextualize the potential of this scaffold, we compare the anticancer activity of tetrazole- and triazole-containing compounds against various cancer cell lines.
| Scaffold/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Tetrazolyl-1,2,3-triazole derivative (7a) | HeLa | 0.32 ± 1.00 | Doxorubicin | 2.34 ± 0.11 | [6] |
| Tetrazolyl-1,2,3-triazole derivative (7b) | HepG2 | 0.97 ± 0.12 | Doxorubicin | - | [6] |
| Tetrazolyl-1,2,3-triazole derivative (7i) | HCT-116 | 1.38 ± 0.06 | Doxorubicin | - | [6] |
| Thiazole-Tetrazole Hybrid | MCF-7 | 11.9 - 16.5 | Doxorubicin | 18.6 | [7] |
| 1,2,3-Triazole-pyrimidine derivative | A549 | 0.51 | Nocodazole | 1.47 | [8] |
| Pyrazolopyrimidine derivative (80) | - | 0.0075 | - | - | [9] |
| Imidazo[1,2-b]pyridazine derivative (4e) | MCF-7 | 1 - 10 | 5-Fluorouracil | - | [10] |
Insights: The data clearly indicates that hybrid molecules containing the tetrazole scaffold can exhibit potent anticancer activity, in some cases surpassing the efficacy of standard chemotherapeutic agents like doxorubicin.[6] The versatility of the acetohydrazide linker allows for the facile combination of the tetrazole moiety with other pharmacologically active fragments, such as triazoles and thiazoles, leading to synergistic or enhanced cytotoxic effects. The pyrazolopyrimidine scaffold also demonstrates remarkable potency, highlighting a promising alternative heterocyclic system for anticancer drug design.[9]
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. The this compound scaffold is particularly relevant here due to the known anti-inflammatory properties of both tetrazoles and hydrazides.[4] A notable target in this context is Amine Oxidase, Copper Containing 3 (AOC3), an enzyme involved in the inflammatory process.[11][12] Derivatives of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides have been identified as potent inhibitors of AOC3.[11]
Comparative Analysis: The following table compares the anti-inflammatory activity of various heterocyclic scaffolds by their ability to inhibit key inflammatory mediators.
| Scaffold/Compound | Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline derivative | NF-κB inhibition | 4.8 - 30.1 | - | - | [13] |
| Pyrazolopyrimidine derivative (11) | iNOS inhibition | 0.22 | - | - | [14] |
| Pyrimidine derivative (5) | COX-2 inhibition | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 | [15] |
| Pyrimidine derivative (6) | COX-2 inhibition | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 | [15] |
Antihypertensive Activity: Mimicking Carboxylic Acids in Angiotensin Receptor Blockers
The tetrazole ring's role as a bioisosteric replacement for carboxylic acids is perhaps most famously demonstrated in the class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). The acidic proton of the tetrazole ring plays a crucial role in binding to the AT1 receptor.
Comparative Analysis: The this compound scaffold can be seen as a precursor to molecules that could potentially interact with the angiotensin receptor. Here, we compare the performance of different ARBs, some of which feature the tetrazole ring.
| Drug | Key Structural Feature | Efficacy Notes | Reference |
| Losartan | Biphenyl-tetrazole | Prototype ARB, effective in hypertension and diabetic nephropathy. | [16] |
| Candesartan | Biphenyl-tetrazole | More potent and longer-lasting AT1 receptor binding compared to losartan. | [16] |
| Telmisartan | Biphenyl-carboxylate | Lacks the tetrazole ring, has a long duration of action. | [16] |
| Olmesartan | Biphenyl-tetrazole | Potent ARB with a hydroxyl and carboxyl group contributing to strong inverse agonism. | [17] |
Insights: The clinical success of tetrazole-containing ARBs like losartan, candesartan, and olmesartan validates the utility of the tetrazole ring in designing potent antihypertensive agents.[16][17] The ability to readily synthesize and derivatize the this compound scaffold opens up possibilities for creating novel ARBs with potentially improved pharmacokinetic or pharmacodynamic properties. The acetohydrazide portion could be modified to explore different binding interactions within the AT1 receptor pocket.
Experimental Protocols: A Foundation for Further Research
To facilitate the evaluation of the this compound scaffold and its derivatives, we provide detailed protocols for key in vitro assays.
Protocol 1: Synthesis of this compound (3)
Causality: This two-step synthesis first creates the methyl ester of 5-phenyl-2H-tetrazole-2-yl acetic acid, which is then converted to the desired hydrazide. The esterification step activates the carboxylic acid for subsequent reaction with hydrazine.
Materials:
-
Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (2)
-
Hydrazine hydrate
-
Methanol (dry, distilled)
-
Standard laboratory glassware
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (2) (1.0 mmol) in 10 mL of dry distilled methanol in a round-bottom flask.[4]
-
Add hydrazine hydrate (2.0 mmol) to the solution.[4]
-
Stir the reaction mixture at room temperature.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate.
-
Wash the filtered solid with methanol to obtain the pure this compound (3).[4]
Protocol 2: General Procedure for the Synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides
Causality: This procedure utilizes the nucleophilic character of the terminal nitrogen of the hydrazide to react with electrophilic acyl/aroyl chlorides, forming a stable amide bond and introducing diversity at this position.
Materials:
-
This compound (3)
-
Various acyl/aroyl chlorides
-
Dry N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (3) (0.1 mmol) in dry DMF in a reaction vessel.[4][5]
-
Slowly add the desired acyl/aroyl chloride (0.1 mmol) to the stirred solution at room temperature.[4][5]
-
Continue stirring the reaction mixture for an additional 30 minutes.[4][5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into an excess of cold water to precipitate the product.[4][5]
-
Filter the solid precipitate and wash it with methanol.[4][5]
-
Recrystallize the solid from ethanol/methanol to afford the pure N-acyl/aroyl derivative.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT solution to each well and incubate for 1-4 hours, allowing for the formation of formazan crystals.[18]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Protocol 4: In Vitro Anti-inflammatory Assessment (NF-κB Inhibition Assay)
Causality: This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. In this cell-based assay, the activation of NF-κB drives the expression of a reporter gene (e.g., luciferase), and the inhibitory activity of a compound is quantified by the reduction in the reporter signal.
Procedure:
-
Seed reporter cells (e.g., HEK293T cells transfected with an NF-κB luciferase reporter plasmid) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce the inflammatory response.
-
Incubate the plate for an appropriate period (typically 6-24 hours) to allow for reporter gene expression.[19]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control and determine the IC50 value.
Conclusion: A Scaffold with Significant Promise
The this compound scaffold represents a highly versatile and synthetically accessible platform for the development of new therapeutic agents. Its constituent tetrazole and hydrazide moieties provide a unique combination of physicochemical properties and reactive potential. While further investigation is needed to fully elucidate the biological activity of the parent compound, the potent anticancer, anti-inflammatory, and antihypertensive properties of its derivatives strongly support its value in drug discovery.
The comparative data presented in this guide highlight that derivatives of this scaffold can compete with and, in some cases, outperform other established heterocyclic systems. The provided experimental protocols offer a starting point for researchers to explore the potential of this scaffold in their own drug discovery programs. The continued exploration and derivatization of this compound are poised to yield novel drug candidates with improved efficacy and safety profiles.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Foreword: The proper management and disposal of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a detailed protocol for the safe disposal of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a compound whose structure demands a heightened level of caution. The presence of both a nitrogen-rich tetrazole ring and a reactive hydrazide moiety necessitates a dual-focus approach to safety, addressing both potential explosive reactivity and significant health hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Adherence to these procedures, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is paramount.
Part 1: Hazard Analysis and Chemical Profile
The disposal procedure for any chemical is dictated by its inherent hazards. For this compound (CAS No. 67037-01-8), the risk profile is derived from its constituent functional groups: the tetrazole ring and the acetohydrazide side chain.[1][2][3]
-
The Tetrazole Moiety: Tetrazoles are heterocyclic compounds with a high nitrogen-to-carbon ratio. This characteristic renders many of them energetic, with the potential to be explosive under certain conditions, such as heat, friction, or shock.[4][5] The related compound 5-Phenyltetrazole carries a warning for risk of explosion if heated under confinement.[6] Therefore, any waste containing this structure must be handled as potentially explosive.[7][8]
-
The Acetohydrazide Moiety: Hydrazine and its derivatives are recognized for their reactivity and toxicity.[9] The Safety Data Sheet (SDS) for the related compound acetohydrazide indicates it is toxic if swallowed, causes serious skin and eye irritation, and is a suspected mutagen and carcinogen.[10]
This dual-hazard profile—reactivity and toxicity—classifies this compound unequivocally as a hazardous waste that requires specialized handling and disposal.[11][12]
Summary of Hazards
| Hazard Category | Description | Rationale & Causality |
| Reactivity / Explosivity | Potentially explosive. Risk of explosion if heated under confinement.[6] Incompatible with strong oxidizing agents.[6][13] | The high nitrogen content of the tetrazole ring makes the molecule energetically unstable.[4][5] |
| Health Hazards | Toxic if swallowed.[10][14] Causes serious eye and skin irritation.[10][14] Suspected of causing genetic defects and cancer.[10] | The hydrazide functional group is a known toxicophore and irritant.[13][15] |
| Flammability | The related compound 5-Phenyltetrazole is classified as a flammable solid.[6] | The organic structure contributes to its flammability. |
| Environmental Hazards | Prevent release to the environment. Do not let the product enter drains.[15][16][17] | While specific ecotoxicity data is limited, hydrazines are known to be very toxic to aquatic life.[15] |
Part 2: Pre-Disposal Safety Protocols
Prior to beginning the disposal process, ensure all safety measures are in place. This includes preparing for potential spills and ensuring all personnel are equipped with the appropriate protective gear.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields, at a minimum. A full-face shield is strongly recommended.[10][14] | Protects against splashes and potential energetic decomposition. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Consult glove manufacturer data for specific chemical compatibility. | Prevents skin contact with the toxic and irritating compound.[18] |
| Body Protection | Flame-retardant lab coat. | Provides a barrier against spills and potential flash fires. |
| Work Area | Chemical Fume Hood | All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][13] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and escalation.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Containment:
-
Avoid breathing dust or vapors.[17]
-
Cover the spill with a non-combustible absorbent material, such as dry sand or vermiculite. DO NOT use combustible materials like paper towels or sawdust.[15]
-
Using non-sparking tools, carefully sweep the absorbed material into a designated waste container.[6][17]
-
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container and dispose of it as hazardous waste according to the protocol in Part 3.
Part 3: Step-by-Step Disposal Procedure
This protocol outlines the systematic process for disposing of this compound waste. The guiding principle is to treat it as a potentially explosive and toxic hazardous waste from the moment it is generated.[5][19]
Step 1: Waste Classification & Segregation
-
Classification: Immediately classify all materials (pure compound, contaminated labware, spill cleanup debris) containing this compound as Reactive and Toxic Hazardous Waste .
-
Segregation: This is the most critical step for safety. This waste stream must be kept separate from all other chemical waste, particularly:
Step 2: Container Selection and Labeling
-
Container: Use only a robust, sealable container designated for hazardous waste. A high-density polyethylene (HDPE) or other compatible plastic container is recommended.[11] The container must be in good condition, with no cracks or residue on the outside.
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[21] Affix a hazardous waste tag provided by your institution's EHS department. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The associated hazards: "Reactive," "Potentially Explosive," "Toxic."
-
The accumulation start date.
-
Step 3: Waste Accumulation
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be clearly marked, away from heat sources, and in secondary containment.[21]
-
Lid Policy: The waste container must be kept tightly sealed at all times, except when actively adding waste.[11][21] This is a regulatory requirement and crucial for preventing the release of vapors and accidental reactions.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[21] Given the reactive nature of this compound, it is prudent to maintain much smaller quantities and arrange for frequent pickups.
Step 4: Final Disposal
-
Professional Disposal: Under no circumstances should you attempt to neutralize or treat this waste yourself. The material must be disposed of by a licensed hazardous waste disposal company.[17][22]
-
Request Pickup: Once your experiment is complete or the container is full, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for collection requests.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The disposal of this compound is a high-hazard operation that must be approached with meticulous planning and unwavering adherence to safety protocols. The compound's dual risks of potential explosivity and toxicity leave no room for error. By understanding the chemical rationale behind these hazards, utilizing proper personal protective equipment, and following a stringent segregation and containment protocol, researchers can ensure that this material is managed safely from the point of generation to its final destruction by qualified professionals. Always place safety and regulatory compliance at the forefront of every laboratory operation.
References
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University of Pennsylvania EHRS. (2022, August 29). SOP: Explosive Compounds. [Link]
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BuyersGuideChem. (n.d.). This compound | C9H10N6O. [Link]
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Saeed, A., et al. (2025, August 7). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Mastering the Safe Handling of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
| Chemical Identifier | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |
| CAS Number | 67037-01-8[1][2] |
| Molecular Formula | C₉H₁₀N₆O[1][2] |
| Molecular Weight | 218.215 g/mol [2] |
| Appearance | Solid (presumed) |
| Primary Hazards | Potential for energetic decomposition (tetrazole moiety), toxicity and potential carcinogenicity (hydrazide moiety). |
| Primary First Aid | Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Skin Contact: Wash affected area thoroughly with soap and water. Remove contaminated clothing. Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention for all routes of exposure. |
Introduction: Understanding the Hazard Profile
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development.[3][4] Its structure incorporates two key functional groups that dictate its hazard profile: a tetrazole ring and a hydrazide moiety. A comprehensive understanding of the risks associated with these functional groups is paramount for ensuring laboratory safety.
-
The Tetrazole Moiety: Tetrazoles are a class of nitrogen-rich heterocycles.[5] While many are stable at ambient temperatures, they are considered energetic materials.[5] The high nitrogen content contributes to a significant release of energy upon decomposition, which can be initiated by heat, friction, or shock.[5] Some tetrazole derivatives are utilized for their explosive properties.[5] Therefore, it is crucial to handle this compound with the awareness of its potential for rapid decomposition under certain conditions.
-
The Hydrazide Moiety: Hydrazide derivatives are known for their biological activity and are used in various pharmaceuticals. However, they also present toxicological concerns. Hydrazine and its derivatives are generally considered toxic and are potential carcinogens. Exposure can occur through inhalation, ingestion, or skin absorption.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on the known hazards of its constituent functional groups, is essential.
Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and followed by the consistent use of appropriate Personal Protective Equipment (PPE), is critical.
Engineering Controls
-
Ventilation: All handling of this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Designated Work Area: Establish a clearly marked and dedicated area for working with this compound to prevent cross-contamination.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory will minimize the risk of exposure and incidents.
Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat sources, open flames, and strong oxidizing agents.[6]
-
The storage location should be clearly labeled with the compound's identity and associated hazards.
Handling and Weighing (Solid Form)
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Use a disposable weighing boat or creased weighing paper. Handle with care to avoid generating dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel within the fume hood.
-
Cleaning: Clean any residual solid from the spatula and weighing boat with a suitable solvent (e.g., ethanol or methanol) and transfer the rinsate to the waste container.
Preparation of Solutions
-
Solvent Addition: Slowly add the chosen solvent to the solid within the fume hood.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to emergencies is crucial to mitigate harm.
Spill Response
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Once absorbed, collect the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Personnel Exposure
-
Eye Contact: Immediately proceed to the nearest eyewash station and flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., weighing boats, gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions and solvent rinsates in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Deactivation of Azides: For the tetrazole component, which is related to azides, it is crucial to avoid disposal down the drain as it can react with lead or copper in plumbing to form explosive metal azides.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Key stages in the safe handling of this compound.
References
-
(PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization - ResearchGate. Available at: [Link]
-
This compound | C9H10N6O - BuyersGuideChem. Available at: [Link]
-
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed. Available at: [Link]
- Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents.
-
Tetrazoles via Multicomponent Reactions - PMC - NIH. Available at: [Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A. Available at: [Link]
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Chemical Compatibility Guide. Available at: [Link]
-
Hydrazine - Incident management - GOV.UK. Available at: [Link]
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(PDF) Decomposition products of tetrazoles - ResearchGate. Available at: [Link]
-
Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework - ACS Publications. Available at: [Link]
-
SPILL CLEANUP QUICK REFERENCE. Available at: [Link]
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Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization - TÜBİTAK Academic Journals. Available at: [Link]
-
Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills - DTIC. Available at: [Link]
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Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. - ResearchGate. Available at: [Link]
-
Tetrazole - Wikipedia. Available at: [Link]
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Hydrazine - Risk Management and Safety. Available at: [Link]
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TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. Available at: [Link]
-
Chemical Compatibility Chart. Available at: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. Available at: [Link]
-
Chemical Compatibility - IDEX Health & Science. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
